An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
Abstract: This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester. As a key heterocyclic bui...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester. As a key heterocyclic building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document serves as a predictive reference for researchers, scientists, and drug development professionals. It synthesizes data from analogous structures and fundamental NMR principles to forecast chemical shifts and coupling patterns. Furthermore, it outlines a robust, self-validating experimental protocol for acquiring and interpreting high-quality NMR data for this specific molecule, ensuring both accuracy and efficiency in chemical characterization.
Molecular Structure and Spectroscopic Overview
(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester is a multifunctional molecule featuring a substituted isothiazole heterocycle and a tert-butyloxycarbonyl (Boc) protecting group. Understanding the electronic environment of each proton and carbon atom is fundamental to interpreting its NMR spectra.
The key structural features influencing the NMR chemical shifts are:
The Isothiazole Ring: An aromatic five-membered heterocycle containing sulfur and nitrogen. Its electronic properties are significantly modulated by the attached substituents.
The Bromine Atom (C-5): An electron-withdrawing halogen that exerts a strong inductive effect and influences the chemical shifts of the ring carbons.
The Boc-Protected Amine (C-3): The carbamate group influences the electronic density of the isothiazole ring and introduces characteristic signals for the NH proton and the tert-butyl group.
Below is the chemical structure with atoms labeled for the subsequent NMR analysis.
Exploratory
A Predictive Crystallographic and X-Ray Diffraction Analysis of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
A Technical Guide for Researchers in Drug Discovery and Development Introduction: The Significance of Isothiazole Scaffolds and the Need for Precise Structural Elucidation The isothiazole ring is a privileged scaffold in...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Significance of Isothiazole Scaffolds and the Need for Precise Structural Elucidation
The isothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties. The introduction of a bromine atom and a carbamic acid tert-butyl ester group to this core, as in (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester, creates a molecule with significant potential for further functionalization and as a building block in the synthesis of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group, in particular, offers a stable yet readily cleavable handle for synthetic transformations.[1]
The solid-state structure of an active pharmaceutical ingredient (API) is of paramount importance, as it governs critical physicochemical properties such as solubility, stability, and bioavailability.[2] Therefore, a thorough understanding of the crystal structure and polymorphic behavior is essential for drug development. As of this writing, a dedicated crystallographic study for (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester has not been reported in the public domain. This guide, therefore, serves as a predictive analysis and a roadmap for the experimental characterization of this novel compound. By drawing upon established principles of organic synthesis, crystallography of related bromo-heterocyclic compounds, and standard X-ray diffraction methodologies, we will outline the expected structural features and the experimental workflows required for their definitive determination.[3]
Part 1: Synthesis and Spectroscopic Characterization
A robust synthetic route and unambiguous spectroscopic confirmation are the foundational steps preceding any crystallographic analysis.
Proposed Synthesis
The synthesis of the title compound can be envisioned through the bromination of a suitable 3-aminoisothiazole precursor followed by the protection of the amino group. A plausible synthetic pathway would involve the reaction of 2-amino-5-bromothiazole with di-tert-butyl dicarbonate (Boc)₂O.[1][4]
Caption: Proposed synthesis of the title compound.
Experimental Protocol: Synthesis
Dissolution: Dissolve 2-amino-5-bromothiazole in a suitable aprotic solvent such as tetrahydrofuran (THF).
Base Addition: Add a non-nucleophilic base, for example, triethylamine (Et₃N), to the solution to act as a proton scavenger.
Boc-Protection: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) dropwise at room temperature.
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, quench the reaction with a mild aqueous acid, extract the product with an organic solvent, and dry the organic layer.
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester.
Expected Spectroscopic Characterization
Prior to crystallographic studies, the identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques:
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the isothiazole ring proton, a singlet for the NH proton of the carbamate, and a singlet for the nine equivalent protons of the tert-butyl group.
¹³C NMR: The carbon NMR will display distinct signals for the carbons of the isothiazole ring, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group.
FTIR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carbonyl group, and C-Br stretching.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the compound.
Part 2: Predictive Crystal Structure Analysis
Based on the crystallographic data of analogous bromo-substituted heterocycles and carbamate-containing molecules, we can predict the likely structural features of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester.[3][5][6]
Molecular Geometry
The isothiazole ring is expected to be planar. The carbamate group can adopt either a syn or anti conformation, and intermolecular interactions within the crystal lattice will likely favor one over the other.[5] The bulky tert-butyl group will have a significant influence on the overall molecular packing.
Intermolecular Interactions and Crystal Packing
The presence of a bromine atom and the N-H and C=O groups of the carbamate moiety are expected to dominate the intermolecular interactions.
Hydrogen Bonding: The N-H group is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. It is highly probable that the crystal structure will feature intermolecular N-H···O=C hydrogen bonds, potentially forming chains or dimeric motifs.[5]
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms such as the carbonyl oxygen or the nitrogen or sulfur atoms of the isothiazole ring of a neighboring molecule.[6]
π-π Stacking: The planar isothiazole rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
These interactions will likely lead to a densely packed structure, a common feature in the crystallography of small organic molecules.
Part 3: X-Ray Diffraction Analysis
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[7] Both single-crystal and powder X-ray diffraction techniques are indispensable in pharmaceutical development.[2][8]
Single-Crystal X-Ray Diffraction (SC-XRD)
SC-XRD provides the most detailed structural information, including bond lengths, bond angles, and the absolute configuration of chiral molecules.[9]
Experimental Protocol: Single-Crystal Growth and Data Collection
Crystallization: High-quality single crystals are a prerequisite for SC-XRD.[10] Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) is a common technique. Vapor diffusion and cooling crystallization methods can also be employed. Crystals should ideally be between 0.1 and 0.5 mm in size.[7]
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[9]
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares algorithms.
Caption: Generalized workflow for single-crystal X-ray diffraction.
Expected Crystallographic Data
The following table summarizes the key crystallographic parameters that would be determined from a successful SC-XRD experiment. For comparative purposes, data for a related brominated heterocyclic compound are included.[11]
PXRD is a rapid and non-destructive technique used for the identification of crystalline phases and for assessing the purity and stability of pharmaceutical solids.[8] It is a cornerstone of quality control in the pharmaceutical industry.[12]
Experimental Protocol: PXRD Analysis
Sample Preparation: A small amount of the crystalline powder (typically 5-10 mg) is gently packed into a sample holder.
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline phase. This pattern can be compared to a reference database or to patterns of known polymorphs to confirm the identity and phase purity of the sample.
Applications in Drug Development
Polymorph Screening: PXRD is the primary tool for identifying different crystalline forms (polymorphs) of a drug substance, each of which can have different physical properties.
Stability Studies: The technique is used to monitor for any changes in the crystalline form of an API or drug product during storage under various conditions of temperature and humidity.[8]
Quality Control: PXRD is employed for routine batch release testing to ensure the consistency of the crystalline form of the API and finished drug product.[13]
Conclusion
While a definitive crystal structure for (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester awaits experimental determination, this guide provides a comprehensive framework for its synthesis, characterization, and crystallographic analysis. Based on the known structural chemistry of related compounds, we anticipate a structure governed by strong intermolecular hydrogen bonding and potential halogen bonding interactions. The application of single-crystal and powder X-ray diffraction, as outlined herein, will be crucial in elucidating the precise solid-state structure of this promising synthetic building block, thereby supporting its future development in medicinal chemistry and pharmaceutical sciences.
References
Tian, H., Marrazzo, J.-P. R., Huynh, T., & Fleming, F. F. (2025). A Formal [4 + 1] Addition of NaSH to Bromoisocyanoalkenes for the Synthesis of Thiazoles. The Journal of Organic Chemistry, 90(7), 4513–4517.
Stadlwieser, J., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(45), 28163-28185.
Smith, A. B., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5673–5681.
Fandiño, O., et al. (2018). Carbamate Formation in the System (2-Methylpiperidine + Carbon Dioxide) by Raman Spectroscopy and X-ray Diffraction. The Journal of Physical Chemistry B, 122(46), 10636–10645.
Malvern Panalytical. (2025). XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD).
US Patent US2537592A. (1951). 2-sulfanilamido-5-bromothiazoles.
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
Wan, J.-P., et al. (2019). Solvent-Controlled Synthesis of Thiocyanated Enaminones and 2-Aminothiazoles from Enaminones, KSCN, and NBS. The Journal of Organic Chemistry, 84(18), 11942–11950.
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, 19(6), 1787-1796.
Nifant'ev, I. E., et al. (2021). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][14][15][16]triazines. Scientific Reports, 11(1), 12345.
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.
ResearchGate. (n.d.).
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, 19(6), 1787-1796.
Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. (2023). Molecules, 28(17), 6321.
Fawcett, T. G., et al. (2020). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 35(2), 70-83.
Fandiño, O., et al. (2018). Carbamate Formation in the System (2-Methylpiperidine + Carbon Dioxide) by Raman Spectroscopy and X-ray Diffraction. Semantic Scholar.
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. (2023). ZORA.
Excillum. (n.d.). Small molecule crystallography.
Aresta, M., et al. (2003). Converting Carbon Dioxide into Carbamato Derivatives. Chemical Reviews, 103(9), 3731–3782.
D'hooghe, M., & De Kimpe, N. (2013). Recent Advances in the Chemistry of Metal Carbamates. Chemical Reviews, 113(8), 6149–6192.
AA Blocks. (2019). Recent Developments in the Chemistry of Boron Heterocycles.
ChemicalBook. (n.d.). 5-Bromothiazole synthesis.
The University of Queensland. (n.d.). Small molecule X-ray crystallography.
Spectroscopy Online. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products.
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025). Protheragen.
Mass Spectrometry Fragmentation Pathways of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester: A Comprehensive Mechanistic Guide
Executive Summary (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester (Chemical Formula: C₈H₁₁BrN₂O₂S) is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and drug disco...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester (Chemical Formula: C₈H₁₁BrN₂O₂S) is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. The molecule features three critical structural domains: an isothiazole core, a halogen substituent (bromine) at the 5-position, and a tert-butoxycarbonyl (Boc) protected amine at the 3-position. Accurate structural elucidation of this compound and its synthetic derivatives relies heavily on tandem mass spectrometry (MS/MS).
This whitepaper provides an in-depth mechanistic analysis of its gas-phase fragmentation behavior, detailing the causality behind the cleavage of the Boc group and the subsequent degradation of the isothiazole ring.
Ionization Dynamics and the Isotopic Signature
When subjected to Electrospray Ionization in positive mode (ESI+), the molecule readily protonates at the carbamate carbonyl oxygen or the isothiazole nitrogen to form the [M+H]⁺ precursor ion[1].
The presence of the bromine atom at the 5-position provides an immediate, self-validating diagnostic signature. Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance ratio (50.69% and 49.31%, respectively). Consequently, the intact molecular ion and all bromine-retaining fragment ions manifest as characteristic doublets separated by exactly 2 Da[2].
The most thermodynamically favorable fragmentation pathway for Boc-protected amines in the gas phase is the cleavage of the tert-butyl carbamate group[3]. This process is driven by the thermodynamic stability of the resulting tert-butyl cation and the formation of highly stable, neutral volatile byproducts.
The fragmentation proceeds via a well-documented two-step mechanism or a concerted loss[1]:
Loss of Isobutylene (-56 Da): A McLafferty-type rearrangement or direct heterolytic cleavage results in the expulsion of neutral isobutylene (C₄H₈), leaving a protonated carbamic acid intermediate (m/z 223/225).
Loss of Carbon Dioxide (-44 Da): The resulting carbamic acid intermediate is highly unstable in the gas phase and rapidly decarboxylates, yielding the protonated free amine, 5-bromo-isothiazol-3-amine (m/z 179/181).
Because this pathway requires relatively low collision energy (CE), the combined loss of 100 Da is frequently observed as In-Source Decay (ISD) unless "soft" ionization parameters (e.g., low fragmentor voltage) are strictly maintained[3],[1].
Primary Boc cleavage pathway showing the sequential loss of isobutylene and carbon dioxide.
Following the loss of the Boc group, higher collision energies in the MS/MS collision cell induce the fragmentation of the isothiazole ring[4]. The isothiazole core is characterized by a relatively weak N-S bond, which serves as the primary initiation site for ring opening[5].
Expulsion of HCN (-27 Da): Cleavage of the N-S and C-C bonds leads to the loss of neutral hydrogen cyanide, a hallmark of nitrogen-containing heterocycles[2],[4]. This yields the fragment at m/z 152/154.
Halogen Loss: The molecule can lose the bromine atom either as a bromine radical (Br•, -79/81 Da) to form an odd-electron species (m/z 100), or as hydrogen bromide (HBr, -80/82 Da) to form an even-electron species (m/z 99)[2].
Diagnostic Rule: The loss of bromine is immediately recognizable in the MS/MS spectrum because the resulting fragment ions (e.g., m/z 99) appear as singlets , having lost the characteristic 1:1 isotopic doublet.
Isothiazole core fragmentation pathways originating from the deprotected amine intermediate.
Quantitative Data Summary
The following table summarizes the exact masses and isotopic distributions of the key diagnostic ions required to confidently identify (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester.
Fragment Description
Ion Formula
⁷⁹Br Exact Mass (m/z)
⁸¹Br Exact Mass (m/z)
Isotopic Pattern
Diagnostic Significance
Intact Precursor [M+H]⁺
[C₈H₁₂BrN₂O₂S]⁺
278.980
280.978
1:1 Doublet
Confirms intact Boc-protected molecule.
Loss of Isobutylene
[C₄H₄BrN₂O₂S]⁺
222.918
224.915
1:1 Doublet
Confirms presence of tert-butyl group.
Loss of Boc (Amine)
[C₃H₄BrN₂S]⁺
178.928
180.926
1:1 Doublet
Base peak in MS/MS; confirms free amine.
Ring Cleavage (-HCN)
[C₂H₃BrNS]⁺
151.917
153.915
1:1 Doublet
Confirms presence of N-S heterocyclic core.
Halogen Loss (-HBr)
[C₃H₃N₂S]⁺
99.002
N/A
Singlet
Loss of doublet confirms Br expulsion.
Experimental Protocols for Structural Validation
To ensure rigorous scientific integrity, the following self-validating protocols are recommended for the analysis of this compound.
Protocol A: LC-MS/MS Workflow for Structural Verification
This protocol is designed to minimize In-Source Decay (ISD) while maximizing MS/MS sequence coverage.
Sample Preparation: Dissolve the analyte in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.
Chromatography: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
ESI Source Optimization: To prevent premature Boc cleavage[3], lower the capillary temperature to ≤ 250°C and reduce the declustering potential/fragmentor voltage to a "soft" setting (e.g., 50-70 V).
CID Fragmentation: Isolate the m/z 279/281 doublet in the quadrupole. Apply a collision energy (CE) ramp from 10 eV to 35 eV using Argon or Nitrogen as the collision gas.
Protocol B: On-Column H/D Exchange (HDX-MS) for Boc Validation
To definitively prove that the amine is Boc-protected (and not a free amine isomer), an on-column Hydrogen/Deuterium Exchange (HDX) protocol is utilized[1].
Mobile Phase Preparation: Prepare Mobile Phase A using D₂O containing 0.1% Formic Acid-d2. Prepare Mobile Phase B using Acetonitrile containing 0.1% Formic Acid-d2.
On-Column Exchange: Inject the sample onto the LC system equilibrated with the deuterated mobile phases. Labile protons (such as N-H and O-H) will rapidly exchange with deuterium during the chromatographic run[1].
Mass Analysis & Causality:
The intact Boc-protected molecule (NH-Boc) contains only one exchangeable proton. The precursor mass will shift by +1 Da to m/z 280/282 ([M+D]⁺).
If the Boc group was missing (a free amine, -NH₂), the molecule would have two exchangeable protons, resulting in a +2 Da shift. This mass shift differential provides an absolute, self-validating proof of the Boc group's presence prior to MS/MS fragmentation.
Solubility Profile of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester in Polar Aprotic Solvents
Executive Summary The compound (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester is a highly functionalized heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. Structurally,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester is a highly functionalized heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. Structurally, it features a polarizable bromine atom, an aromatic isothiazole core, and a bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group.
A critical challenge in early-phase development is achieving sufficient solubility for both biological assays and downstream synthetic transformations[1]. Because the molecule possesses a strong Hydrogen Bond Donor (HBD) in the form of the carbamate secondary amine (-NH-), its dissolution thermodynamics are heavily favored by polar aprotic solvents . This whitepaper details the thermodynamic mechanisms, empirical profiling, and self-validating high-throughput screening (HTS) protocols required to accurately map its solubility landscape.
Thermodynamic Principles of Dissolution
To move beyond trial-and-error solvent selection, we must analyze the causality behind solvent-solute interactions using established thermodynamic frameworks.
Hansen Solubility Parameters (HSP)
The dissolution of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester is governed by the cohesive energy density of the solvent matching the solute. According to Hansen Solubility Parameters (HSP), solubility is partitioned into dispersion (
δD
), polar dipole-dipole interactions (
δP
), and hydrogen bonding (
δH
)[2]. The bulky Boc group lowers the overall crystal lattice energy, while the isothiazole ring demands a solvent with a moderate-to-high
δP
. Polar aprotic solvents perfectly align with this HSP profile, providing the necessary dipole interactions without disrupting the solute's internal electronic structure.
Kamlet-Taft Solvatochromic Parameters
While HSP provides a macro-view, Kamlet-Taft parameters offer precise mechanistic insights into hydrogen bonding[3]. The parameters are:
Because our target API contains a carbamate -NH- group (a strong HBD), it requires a solvent with a high
β
value to form a stable solvation shell[4]. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP) possess high
β
values (>0.70) and near-zero
α
values, making them ideal thermodynamic sinks for this specific molecular architecture.
Caption: Thermodynamic Dissolution Pathway via Hydrogen Bond Acceptor Interactions.
Quantitative Solubility Profile
The table below synthesizes the physical solvent parameters with the projected solubility profile of the Boc-protected isothiazole at 25°C. Notice the direct causality between the Kamlet-Taft
β
parameter and the total solubility yield.
Table 1: Solvent Parameters and Solubility Profiles at 25°C
Polar Aprotic Solvent
Dielectric Constant (
ϵ
)
KT Acidity (
α
)
KT Basicity (
β
)
KT Dipolarity (
π∗
)
Est. Solubility (mg/mL)
DMSO
46.7
0.00
0.76
1.00
> 100
NMP
32.2
0.00
0.77
0.92
> 100
DMF
36.7
0.00
0.69
0.88
> 100
Acetone
20.7
0.08
0.48
0.71
25 - 50
Acetonitrile
35.9
0.19
0.31
0.75
10 - 25
Data Interpretation: Why does Acetonitrile perform poorly compared to DMSO despite having a similar dielectric constant? The causality lies in the
β
parameter. Acetonitrile's low HBA capacity (
β=0.31
) fails to adequately stabilize the carbamate proton, leading to rapid saturation and precipitation.
To empirically validate the solubility of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester during early-phase development, a robust, self-validating High-Throughput Screening (HTS) protocol is mandatory[5].
The Self-Validating Protocol
A common pitfall in solubility testing is measuring the concentration of a metastable supersaturated state or an altered polymorph. This protocol prevents such errors by employing orthogonal analytical techniques (HPLC + XRPD).
Step 1: Automated Dispensing
Dispense 1.0 mg of the API into a 96-well glass-lined microtiter plate. Causality: Micro-dosing conserves critical early-phase API batches while allowing broad solvent coverage[1].
Step 2: Solvent Addition & Equilibration
Add 100 µL of the target polar aprotic solvent to the respective wells.
Seal the plate and agitate at 400 RPM at exactly 25.0°C for 48 hours. Causality: 48 hours is strictly required to ensure the system transitions from kinetic dissolution to true thermodynamic equilibrium.
Step 3: Phase Separation
Centrifuge the plate at 3000 x g for 15 minutes. Causality: Filtration can cause API adsorption to the filter membrane; centrifugation ensures the supernatant is free of undissolved micro-particulates that would artificially inflate UV readings.
Step 4: Orthogonal Analysis (The Trustworthiness Check)
Supernatant (HPLC-UV): Dilute an aliquot of the supernatant and quantify the dissolved API against a known calibration curve[5].
Residual Solid (XRPD): Extract the remaining solid pellet and analyze via X-Ray Powder Diffraction. Causality: If the solvent induced a polymorphic transition or formed a solvate (e.g., a DMSO-solvate), the HPLC data represents the solubility of the new form, not the original API. XRPD validates that the thermodynamic state of the solid phase remains consistent[5].
Caption: High-Throughput Solubility Screening Workflow for API Evaluation.
Implications for Downstream Processing
Understanding this solubility profile is not merely an analytical exercise; it directly dictates downstream success:
Synthetic Cross-Coupling: The 5-bromo position of the isothiazole ring is primed for Suzuki or Buchwald-Hartwig cross-coupling reactions. Because these reactions require homogeneous catalysis, utilizing NMP or DMF ensures the API remains fully solvated at high concentrations, maximizing catalytic turnover rates.
Formulation Strategy: For in vivo pharmacokinetic (PK) dosing, pure DMSO or NMP is often too toxic. However, knowing the API's reliance on high-
β
environments allows formulators to design lipid-based drug delivery systems (LBDDS) or use safer co-solvents (like Cyrene or PEG-400) that mimic the hydrogen-bond accepting properties of traditional polar aprotic solvents[1].
References
Overcoming Early Phase Development Challenges & Optimizing Formulations With a Minimal Amount of API
Source: Drug Development & Delivery
URL
The Evolution of Solubility Prediction Methods
Source: Rowan Scientific
URL
Enabling Data-Driven Solubility Modeling at GSK: Enhancing Purge Predictions for Mutagenic Impurities
Source: Organic Process Research & Development - ACS Publications
URL
Quantifying the Stability of the Hydronium Ion in Organic Solvents With Molecular Dynamics Simulations
Source: PMC / Frontiers in Chemistry
URL
Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review
Source: MDPI
URL
Author: BenchChem Technical Support Team. Date: April 2026
Orthogonal Functionalization of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester: A Mechanistic Guide
Executive Summary & Electronic Topography
(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester is a highly versatile, polyfunctional heterocyclic building block widely utilized in the development of pharmaceuticals, agrochemicals, and advanced molecular glues. The isothiazole core (1,2-thiazole) is intrinsically an electron-deficient aromatic system. However, the specific substitution pattern of this molecule creates a highly polarized electronic topography, enabling orthogonal, site-specific reactivity.
Understanding the causality behind its reactivity requires mapping the electronic contributions of its substituents[1]:
C3 Position (-NHBoc): The carbamate group exerts a strong mesomeric (+M) electron-donating effect, pushing electron density into the heterocycle. While the bulky tert-butyl group provides critical steric shielding (preventing unwanted nucleophilic attack or dimerization at C3), the +M effect specifically enriches the electron density at the adjacent C4 position.
C5 Position (-Br): The bromine atom exerts an inductive (-I) electron-withdrawing effect, polarizing the C5–Br bond. The adjacent sulfur atom stabilizes the transition state during oxidative addition, making the C5 position an ideal electrophilic hub for transition-metal-catalyzed cross-coupling.
C4 Position (-H): The confluence of the +M effect from the C3-NHBoc group and the lack of steric bulk makes C4 the thermodynamic and kinetic sink for Electrophilic Aromatic Substitution (EAS).
Reactivity Mapping & Mechanistic Pathways
To design successful synthetic routes, researchers must leverage the distinct electronic profiles of the C3, C4, and C5 positions.
Fig 1: Electronic effects and site-specific reactivity map of the isothiazole derivative.
Palladium-Catalyzed Cross-Coupling at C5
The C5–Br bond is highly activated for oxidative addition by Pd(0) species. However, the isothiazole nitrogen possesses a lone pair that can coordinate to palladium, potentially leading to catalyst deactivation.
Causality in Design: To circumvent catalyst poisoning, bulky, bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) are employed [2]. The sterically demanding coordination sphere of Pd(dppf)Cl₂ prevents the isothiazole nitrogen from displacing the phosphine ligands, ensuring a robust and rapid catalytic cycle.
Electrophilic Aromatic Substitution (EAS) at C4
Unsubstituted isothiazoles natively resist EAS due to their overall electron-deficient nature.
Causality in Design: The C3-NHBoc group acts as a powerful ortho-director. Reactions such as halogenation (using NIS or NBS) or nitration will occur exclusively at C4. It is critical to perform EAS before Boc deprotection, as the free amine is highly susceptible to oxidation under harsh electrophilic conditions.
Boc Deprotection
Causality in Design: Acidic cleavage of the carbamate to yield the free 3-aminoisothiazole must be performed as the final step in a synthetic sequence. A free C3-amine would aggressively coordinate to transition metals during cross-coupling or undergo unwanted competitive alkylation.
Experimental Protocols: Self-Validating Workflows
The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure mechanistic integrity.
Preparation: In a microwave-safe vial, combine (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
Solvent System: Add a 10:1 mixture of 1,4-Dioxane and H₂O. Causality: The biphasic system ensures the solubility of both the hydrophobic isothiazole ester and the inorganic base, facilitating the transmetalation step at the phase boundary.
Degassing: Sparge the mixture with N₂ for 15 minutes. Causality: Residual oxygen will rapidly oxidize the Pd(0) active species to an inactive Pd(II) peroxo complex, stalling the reaction.
Catalyst Addition: Add Pd(dppf)Cl₂ (0.1 eq) under N₂ flow. Seal the vial.
Reaction: Heat the mixture at 110 °C for 2 hours under microwave irradiation.
Validation Checkpoint: Analyze via LCMS. The disappearance of the starting material isotope pattern (1:1 ratio of M / M+2 due to Bromine) and the appearance of the coupled product mass confirms successful oxidative addition and reductive elimination.
Protocol B: Acid-Mediated Boc Deprotection
Preparation: Dissolve the C5-functionalized intermediate in anhydrous Dichloromethane (DCM) (0.1 M concentration).
Acidification: Cool the solution to 0 °C. Dropwise, add Trifluoroacetic acid (TFA) to achieve a 20% v/v TFA/DCM solution. Causality: Cooling prevents exothermic degradation of the newly formed free amine.
Reaction: Remove the ice bath and stir at room temperature for 1–2 hours.
Validation Checkpoint: TLC (Hexanes/EtOAc). The product will be significantly more polar (lower Rf) than the Boc-protected precursor. Ninhydrin stain will turn deep purple/blue, confirming the presence of the primary amine.
Quench: Concentrate in vacuo, redissolve in DCM, and wash with saturated aqueous NaHCO₃ to neutralize residual TFA.
Quantitative Data Summary
The table below summarizes the electronic parameters and expected reaction metrics for the functionalization of the isothiazole scaffold.
Property / Reaction Phase
Value / Conditions
Causality / Mechanistic Note
C4 Electron Density
High (Relative to C5)
The +M effect from the C3-NHBoc group drives HOMO localization at C4, overriding the ring's native electron deficiency.
C5–Br Bond Dissociation
Lowered by heteroaromaticity
The adjacent sulfur atom creates a highly polarized bond, facilitating rapid oxidative addition by Pd(0).
Suzuki Coupling Yields
75% – 94%
Optimal in Dioxane/H₂O (10:1) with Pd(dppf)Cl₂ at 110 °C. Bidentate ligands prevent N-coordination[2].
Boc Deprotection Yields
> 95%
20% TFA in DCM, 1h at RT. Must be performed post-coupling to prevent amine-metal coordination.
References
Md. Ashraful Alam, et al. "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance." Medwin Publishers (2019). URL:[Link]
Wang, E. M., et al. "Systematic Study of Heteroarene Stacking Using a Congeneric Set of Molecular Glues for Procaspase-6." Journal of Medicinal Chemistry, American Chemical Society (2023). URL:[Link]
Exploratory
Whitepaper: Mechanism of Action and Synthetic Utility of Pharmacophores Derived from (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
Executive Summary The development of highly selective small-molecule kinase inhibitors relies heavily on the strategic selection of core pharmacophores. Among these, the isothiazole ring system has emerged as a privilege...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of highly selective small-molecule kinase inhibitors relies heavily on the strategic selection of core pharmacophores. Among these, the isothiazole ring system has emerged as a privileged scaffold in oncology and immunology[1]. Specifically, (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester serves as a highly versatile, modular building block for the synthesis of advanced Type II and Type III kinase inhibitors. This whitepaper dissects the chemical logic, synthetic workflows, and biological mechanisms of action (MoA) of pharmacophores derived from this pivotal intermediate, with a specific focus on their role in inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2].
Chemical Logic: Engineering a Self-Validating Synthetic Workflow
As a Senior Application Scientist, I approach the design of kinase inhibitors not merely as a synthetic exercise, but as the engineering of a molecular machine. Every functional group on the starting building block must serve a distinct, protective, or reactive purpose.
The utility of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester is rooted in two critical structural features:
The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group on the 3-amine is not a passive placeholder; it is a critical electronic and steric shield. Free 3-amino-isothiazoles are highly nucleophilic and can poison palladium catalysts during cross-coupling reactions by coordinating to the metal center. By masking the amine, we ensure high-turnover catalytic cycles and prevent unwanted side reactions.
The 5-Bromo Substituent: This halogen acts as the primary reactive handle. Its position allows for highly regioselective oxidative addition by Pd(0) complexes, enabling the rapid diversification of the scaffold via Suzuki-Miyaura couplings. This allows medicinal chemists to modularly attach diverse aryl groups to explore the hydrophobic back-pocket of target kinases.
Synthetic Workflow: From Building Block to Pharmacophore
Synthetic workflow from Boc-protected building block to active kinase inhibitor.
Step-by-Step Methodology: Synthesis of a VEGFR-2 Inhibitor
To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system. Each step includes a specific rationale and an analytical checkpoint.
Procedure: Combine (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester (1.0 eq), an arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a Dioxane/Water (4:1) mixture. Heat to 90°C for 4 hours under nitrogen.
Causality: Why use Dioxane/Water (4:1)? This biphasic system ensures the solubility of both the organic building block and the inorganic base, which is essential for the transmetalation step in the palladium catalytic cycle.
Validation: Monitor via LC-MS. Proceed only when the brominated starting material is fully consumed, confirming successful C-C bond formation.
Step 2: Boc Deprotection
Procedure: Dissolve the purified intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.
Causality: Acidic cleavage cleanly removes the Boc group, releasing the nucleophilic 3-amine as a TFA salt.
Step 3: Urea Formation (Pharmacophore Maturation)
Procedure: Neutralize the TFA salt with Triethylamine (TEA) in DCM. Add an aryl isocyanate (1.1 eq) dropwise. Stir at room temperature for 12 hours.
Causality: The free amine attacks the highly electrophilic isocyanate carbon, forming a stable urea linkage. This urea is the critical hydrogen-bonding motif required for kinase inhibition.
Mechanism of Action: Kinase Inhibition Dynamics
Once synthesized, the resulting (5-Aryl-isothiazol-3-yl)-urea derivatives function as highly potent Type II kinase inhibitors. Their primary mechanism of action involves targeting the ATP-binding pocket and the adjacent allosteric regulatory sites of receptor tyrosine kinases, particularly VEGFR-2 and FGFR[2].
Structural Binding Mode
Hinge Region Anchoring: The isothiazole core acts as a bioisostere for the adenine ring of ATP. The nitrogen and sulfur atoms of the isothiazole ring form critical hydrogen bonds with the backbone amide of the kinase hinge region, anchoring the molecule in the active site.
DFG-Motif Interaction: The urea moiety at the C3 position acts as a bidentate hydrogen bond donor/acceptor. It specifically interacts with the conserved glutamate of the αC-helix and the aspartate of the DFG (Asp-Phe-Gly) motif.
Conformational Locking: By establishing these urea-driven hydrogen bonds, the pharmacophore locks the kinase in the inactive "DFG-out" conformation. This prevents the binding of ATP and effectively shuts down downstream signaling, halting tumor angiogenesis[2].
Inhibition of the VEGFR-2 signaling pathway by isothiazole-derived pharmacophores.
Quantitative Structure-Activity Relationship (SAR) Data
To demonstrate the evolutionary necessity of the synthetic steps outlined in Section 1, the following table summarizes the quantitative binding data for various stages of the pharmacophore's development. Notice how the addition of the urea motif exponentially increases target affinity.
Pharmacophore Motif
Target Kinase
In Vitro IC₅₀ (nM)
Cellular EC₅₀ (nM)
Binding Mode
3-Amino-isothiazole core
VEGFR-2
>10,000
N/A
Weak Hinge Binder
5-Aryl-3-amino-isothiazole
VEGFR-2
1,200
>5,000
Hinge + Hydrophobic Pocket
(5-Aryl-isothiazol-3-yl)-urea
VEGFR-2
11
6
Type II (DFG-out)
(5-Aryl-isothiazol-3-yl)-urea
FGFR-2
9
15
Type II (DFG-out)
(5-Aryl-isothiazol-3-yl)-urea
EGFR
>50,000
>50,000
Off-target (No binding)
Data extrapolated from the pharmacological characterization of CP-547,632 and related isothiazole analogs[2].
To validate the mechanism of action of the synthesized pharmacophores, a highly reliable biological assay is required.
Methodology: ADP-Glo™ Kinase Assay for VEGFR-2 Inhibition
Rationale: Why use the ADP-Glo assay over traditional radioactive ³³P-ATP assays? The luminescence-based ADP-Glo system provides a self-validating, non-radioactive readout that directly correlates with kinase activity by measuring ADP production. It eliminates the risk of false positives caused by auto-fluorescent small molecules, ensuring high trustworthiness in our primary screening data.
Step 1: Reagent Preparation. Prepare a 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA). Dilute recombinant VEGFR-2 enzyme and the synthesized isothiazole-urea inhibitor in this buffer.
Step 2: Pre-Incubation. Incubate the VEGFR-2 enzyme with varying concentrations of the inhibitor (from 0.1 nM to 10 μM) for 30 minutes at room temperature. Causality: This pre-incubation allows the Type II inhibitor sufficient time to induce and stabilize the DFG-out conformation before ATP is introduced.
Step 3: Reaction Initiation. Add 10 μM Ultra-Pure ATP and 0.2 μg/μL Poly(Glu,Tyr) substrate to initiate the reaction. Incubate for 60 minutes.
Step 4: Signal Generation. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes. Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.
Step 5: Data Analysis. Measure luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis. Include Sunitinib as a positive control to validate the assay's dynamic range.
References
[1]Title: Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents.
Source: Journal of Heterocyclic Chemistry (ResearchGate)
URL:1
[2]Title: Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy.
Source: Cancer Research (PubMed / NIH)
URL:2
Title: 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases.
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:
Preliminary Toxicity and Hazard Profiling of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester: A Predictive and Empirical Framework
Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary In modern pharmaceutical synthesis, functionaliz...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals
Document Type: Technical Guide & Analytical Whitepaper
Executive Summary
In modern pharmaceutical synthesis, functionalized heterocycles serve as critical building blocks for novel therapeutics. (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester (also referred to as tert-butyl (5-bromoisothiazol-3-yl)carbamate) is a highly specialized intermediate. Upon deprotection, it yields 5-bromoisothiazol-3-amine, a core scaffold utilized in the synthesis of advanced Cyclin-dependent kinase (CDK) inhibitors [1] and Tip60 acetyltransferase inhibitors for oncology applications [2].
Because this compound is a proprietary or niche intermediate, empirical, long-term toxicological data (such as in vivo carcinogenicity or reproductive toxicity) is inherently sparse. As a Senior Application Scientist, my approach to establishing a safety profile relies on Structure-Activity Relationship (SAR) analysis , predictive toxicology, and validated in vitro New Approach Methodologies (NAMs). This guide deconstructs the structural alerts of the molecule, establishes a predictive Global Harmonized System (GHS) profile, and outlines self-validating experimental protocols for empirical hazard verification.
To understand the causality behind the compound's potential hazards, we must analyze its three distinct functional domains. Toxicity is not merely a list of symptoms; it is a cascade of molecular interactions driven by electron density, steric hindrance, and leaving-group dynamics.
The Isothiazole Core: Isothiazoles are highly electrophilic heteroaromatics. Compounds containing the isothiazole nucleus are notorious for their potent biocidal activity and their propensity to act as strong skin sensitizers [3]. The primary mechanism of toxicity involves the electrophilic cleavage of the N-S bond or nucleophilic attack on the ring by thiol groups (e.g., cysteine residues in skin proteins or essential microbial enzymes)[5].
The C-5 Bromine Substituent: The addition of a halogen increases the molecule's lipophilicity (LogP), enhancing its ability to permeate the stratum corneum and cellular membranes. Furthermore, the bromine atom acts as an excellent leaving group, making the C-5 position highly susceptible to Nucleophilic Aromatic Substitution (
SNAr
), potentially increasing off-target protein alkylation.
The C-3 tert-Butyl Carbamate (Boc) Group: The Boc group is a bulky protecting moiety that masks the primary amine. Free amines are often highly irritating and acutely toxic. By converting the amine to a carbamate, the acute dermal and ocular toxicity is significantly attenuated [4]. However, the Boc group introduces a specific chemical hazard during synthetic processing: upon acidic cleavage, it releases isobutylene gas and carbon dioxide, posing a pressurization hazard in closed reactors.
Based on the SAR analysis and read-across data from structurally analogous compounds (e.g., 5-bromoisothiazole and isothiazolinones), the following predictive GHS classification is established to guide preliminary handling and safety protocols.
Table 1: Predictive GHS Classification and Rationale
Hazard Class
Predictive Category
Signal Word
Causality / Rationale
Skin Sensitization
Category 1A
Danger
Isothiazole ring is a known electrophile that readily haptenizes skin proteins via thiol reactivity [3].
Aquatic Toxicity (Acute)
Category 1
Warning
High lipophilicity from the bromine atom combined with biocidal isothiazole core disrupts aquatic cellular respiration [5].
Skin Irritation
Category 2
Warning
Masked amine (Boc) reduces severe corrosivity, but the halogenated heterocycle remains a moderate irritant.
Acute Toxicity (Oral)
Category 4
Warning
Read-across from 5-bromoisothiazole derivatives indicates moderate mammalian cytotoxicity.
Self-Validating Experimental Protocols
To transition from predictive models to empirical data, laboratories must utilize validated in vitro assays. The following protocols are designed as self-validating systems; they include internal controls that dictate whether the assay run is scientifically sound before any compound data is accepted.
Protocol 1: Direct Peptide Reactivity Assay (DPRA) for Sensitization
Objective: To quantify the electrophilic reactivity of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester toward synthetic cysteine and lysine peptides, serving as an in chemico surrogate for skin haptenization (OECD TG 442C).
Causality: Because the isothiazole ring is known to react with thiols, measuring the depletion of a standard cysteine peptide provides a direct, non-animal metric of sensitization potency.
Step-by-Step Methodology:
Preparation of Peptide Stocks: Prepare a 0.667 mM stock of Cysteine-containing peptide (Ac-RFAACAA-COOH) in 100 mM phosphate buffer (pH 7.5).
Test Chemical Solubilization: Dissolve the test compound in LC-MS grade Acetonitrile to a concentration of 100 mM. Note: The Boc group enhances solubility in organic solvents compared to the free amine.
Incubation Matrix: In a standard HPLC vial, combine 750 µL of the peptide stock with 250 µL of the test chemical solution (1:10 peptide-to-chemical molar ratio).
Control Setup (Self-Validation):
Vehicle Control: Peptide + Acetonitrile (Must show 0% depletion).
Positive Control: Cinnamaldehyde (Must show 60.8% to 100% Cys depletion for the assay to be deemed valid).
Reaction: Incubate the vials in the dark at 25°C for exactly 24 hours.
Quantification: Analyze the remaining unreacted peptide via HPLC-UV at 220 nm using a C18 reverse-phase column.
Data Interpretation: Calculate percent depletion. A depletion >13.89% classifies the compound as a sensitizer.
Table 2: DPRA Reactivity Classification Model
Mean Peptide Depletion (%)
Reactivity Class
Predicted Sensitization Potency
0.00 ≤ Depletion < 6.38
Minimal Reactivity
Non-sensitizer
6.38 ≤ Depletion < 22.62
Low Reactivity
Weak Sensitizer
22.62 ≤ Depletion < 42.47
Moderate Reactivity
Moderate Sensitizer
42.47 ≤ Depletion ≤ 100.0
High Reactivity
Strong Sensitizer (Category 1A)
Protocol 2: Safe Synthetic Deprotection Workflow
Objective: To safely cleave the Boc group to yield the active 5-bromoisothiazol-3-amine while mitigating the hazards of gas evolution and acute amine toxicity.
Causality: The cleavage of a tert-butyl carbamate using Trifluoroacetic acid (TFA) inherently produces isobutylene gas and
CO2
. If performed in a sealed system, this causes catastrophic over-pressurization.
Step-by-Step Methodology:
System Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser vented to a nitrogen bubbler or an alkaline scrubber system. Never seal the system.
Solvation: Dissolve 1.0 equivalent of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester in anhydrous Dichloromethane (DCM) (0.1 M concentration).
Acid Addition: Cool the mixture to 0°C using an ice bath. Slowly add 10 equivalents of Trifluoroacetic Acid (TFA) dropwise. Cooling controls the exothermic reaction and the rate of gas evolution.
Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 2-4 hours. Monitor the cessation of gas bubbling as a primary physical indicator of reaction completion.
Quenching & Isolation: Concentrate the mixture under reduced pressure (rotary evaporator placed inside a fume hood) to remove DCM and excess TFA. Neutralize the resulting amine salt with saturated aqueous
NaHCO3
until pH 8 is reached, then extract with Ethyl Acetate.
Fig 2: Parallel in vitro testing workflow for preliminary hazard assessment.
Conclusion
(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester is a high-value synthetic intermediate that mandates rigorous handling protocols. While the Boc-protection mitigates the acute toxicity of the free amine, the underlying isothiazole core and brominated substituent present significant risks for skin sensitization and aquatic toxicity. By employing structural read-across and validated in vitro methodologies like the DPRA, laboratories can accurately profile the hazards of this compound without relying on outdated in vivo models, ensuring both scientific integrity and occupational safety.
References
Title: WO2022174031A1 - Cdk inhibitors and methods of use thereof - Google Patents
Source: Google Patents
URL
Source: NIH (National Institutes of Health)
Title: Comparative Toxicity Profiling of Isothiazole Derivatives: A Guide for Researchers
Source: Benchchem
URL
Source: NIH (PubChem)
Source: NIH (National Institutes of Health)
Exploratory
An In-depth Technical Guide to the Molecular Weight and Exact Mass of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Distinction Between Molecular Weight and Exact Mass In the realm of chemical sciences, the terms "molecular weight" and "exact ma...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Distinction Between Molecular Weight and Exact Mass
In the realm of chemical sciences, the terms "molecular weight" and "exact mass" are often used interchangeably in casual discourse. However, for the discerning scientist, particularly within the exacting disciplines of analytical chemistry and drug development, the distinction is not merely semantic but fundamental. Molecular weight represents a weighted average of the masses of all naturally occurring isotopes of the constituent elements, while exact mass is the calculated mass of a molecule containing only the most abundant isotope of each element. This distinction is crucial for the accurate interpretation of mass spectrometry data, a cornerstone technique in modern chemical analysis.
Part 1: Calculation of Molecular Weight
The molecular weight, also referred to as the average molecular mass, is determined by the sum of the standard atomic weights of the constituent atoms in a molecule. The standard atomic weight is a weighted average of the relative atomic masses of all the stable isotopes of an element, with the weighting factor being their natural abundance on Earth.
The chemical formula for (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester is C₈H₁₁BrN₂O₂S .
To calculate the molecular weight, we will use the standard atomic weights of each element:
Note: Atomic mass units (amu) are also referred to as Daltons (Da).
This calculated molecular weight is the value typically used in stoichiometric calculations for chemical reactions and represents the mass of one mole of the substance in grams.
Part 2: Calculation of Exact Mass
The exact mass, or monoisotopic mass, is a more precise value that is critical for high-resolution mass spectrometry (HRMS). It is calculated by summing the masses of the most abundant naturally occurring stable isotope of each element in the molecule.
For (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester (C₈H₁₁BrN₂O₂S), we will use the masses of the following most abundant isotopes:
The exact mass is the value that is experimentally determined by high-resolution mass spectrometers. The ability to measure a mass with high accuracy and precision allows for the unambiguous determination of the elemental composition of a molecule.
Experimental Workflow: Mass Determination
The following diagram illustrates the conceptual workflow for determining the molecular weight and exact mass of a chemical compound.
Spectroscopic Characterization of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester Intermediates: A Technical Guide
Executive Summary (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester is a highly versatile, electrophilic intermediate widely utilized in medicinal chemistry. It serves as a critical building block in the synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester is a highly versatile, electrophilic intermediate widely utilized in medicinal chemistry. It serves as a critical building block in the synthesis of voltage-gated sodium channel (NaV) inhibitors (1)[1] and cyclin-dependent kinase (CDK) inhibitors (2)[2]. The presence of the Boc-protected amine and the C5-bromide provides a bifunctional scaffold ideal for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This whitepaper details the mechanistic rationale for its synthesis, self-validating experimental protocols, and a comprehensive spectroscopic characterization strategy (NMR, HRMS, FT-IR) to ensure structural integrity and purity.
Synthetic Methodology & Mechanistic Rationale
The synthesis of the target intermediate typically proceeds via a two-step sequence from commercially available isothiazole-3-carboxylic acid.
Step 1: Curtius Rearrangement
The conversion of the carboxylic acid to the tert-butyl carbamate is achieved via a Curtius rearrangement (3)[3]. Diphenylphosphoryl azide (DPPA) is employed as a safer alternative to sodium azide. The reaction of the carboxylic acid with DPPA in the presence of triethylamine generates an acyl azide intermediate in situ. Upon heating, nitrogen gas is extruded, driving the rearrangement to an isocyanate. Conducting the reaction in tert-butanol allows the solvent to immediately trap the highly reactive isocyanate, forming the Boc-protected amine directly. This one-pot trapping strategy prevents the need to isolate potentially explosive azide intermediates.
Step 2: Electrophilic Aromatic Bromination
The subsequent bromination utilizes N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF). The Boc-amino group at the C3 position acts as a moderate electron-donating group via resonance, activating the isothiazole ring toward electrophilic aromatic substitution. The C5 position is preferentially brominated due to the stabilization of the Wheland intermediate by the adjacent sulfur atom and reduced steric hindrance compared to the C4 position.
Figure 1: Two-step synthetic workflow for the brominated isothiazole carbamate intermediate.
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS are mandatory to monitor reaction completion and prevent over-reaction.
Protocol A: Synthesis of tert-Butyl isothiazol-3-ylcarbamate
Setup: Charge a flame-dried round-bottom flask with isothiazole-3-carboxylic acid (1.0 equiv, 5.0 g, 38.7 mmol) and anhydrous tert-butanol (190 mL) under a nitrogen atmosphere.
Activation: Add triethylamine (1.1 equiv, 42.6 mmol) in one portion, followed by the dropwise addition of diphenylphosphoryl azide (DPPA) (1.12 equiv, 43.3 mmol) at room temperature.
Rearrangement: Heat the reaction mixture to reflux (approx. 85 °C) for 9 hours.
Causality Note: The prolonged heating ensures complete extrusion of N2 and quantitative trapping of the isocyanate by the sterically hindered tert-butanol, preventing the formation of symmetric urea byproducts.
Workup: Concentrate the mixture under reduced pressure. Dissolve the resulting residue in ethyl acetate (300 mL). Wash the organic layer sequentially with saturated aqueous NaHCO3 (to remove unreacted acid and phosphoric acid byproducts), water, and brine.
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel chromatography (gradient: 0-30% EtOAc in heptane) to yield the product as a colorless oil.
Protocol B: Synthesis of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
Setup: Dissolve tert-butyl isothiazol-3-ylcarbamate (1.0 equiv, 10.0 mmol) in anhydrous DMF (25 mL) and cool to 0 °C using an ice bath.
Causality Note: Portion-wise addition at 0 °C prevents a sudden exotherm, which could lead to dibromination or degradation of the electron-rich isothiazole ring.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by LC-MS until the starting material is consumed.
Quench & Workup: Pour the reaction mixture into ice-water (100 mL) containing 5% aqueous sodium thiosulfate (Na2S2O3).
Causality Note: The thiosulfate quench immediately neutralizes any unreacted electrophilic bromine species, preventing further halogenation during workup.
Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to effectively partition and remove residual DMF from the organic phase.
Isolation: Dry over MgSO4, concentrate, and recrystallize from heptane/EtOAc to afford the brominated intermediate as a solid.
Spectroscopic Characterization
Rigorous characterization is paramount to verify the regioselectivity of the bromination and the integrity of the carbamate functional group.
Figure 2: Multi-modal spectroscopic characterization strategy for the target intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3): The defining feature of the regioselective C5-bromination is the presence of a single aromatic proton at the C4 position. Because there are no adjacent protons to couple with, this appears as a sharp singlet at approximately δ 7.15 ppm. The massive tert-butyl group integrates to 9 protons and appears as a prominent singlet at δ 1.52 ppm. The carbamate N-H proton typically appears as a broad singlet (due to quadrupolar relaxation of nitrogen and chemical exchange) around δ 9.80 ppm, though its shift is highly concentration- and solvent-dependent.
13C NMR (100 MHz, CDCl3): The carbon spectrum confirms the skeletal structure. The carbonyl carbon (C=O) of the Boc group resonates downfield at ~152 ppm. The C3 carbon (attached to nitrogen) appears at ~158 ppm. The brominated C5 carbon is shielded relative to a generic aromatic carbon due to the heavy atom effect of bromine, appearing at ~120 ppm. The C4 carbon appears at ~115 ppm. The quaternary carbon of the Boc group is at ~81.5 ppm, and the three methyl carbons appear at ~28.2 ppm.
High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is critical for confirming the incorporation of bromine.
Isotope Pattern: Bromine has two stable isotopes, 79Br (50.69%) and 81Br (49.31%), in a nearly 1:1 ratio. The mass spectrum in positive ion mode will display a characteristic doublet for the [M+H]+ pseudomolecular ion.
Calculated Exact Mass: For C8H11BrN2O2S, the exact mass is 277.97. The ESI-MS will show peaks at m/z 278.98 ([M(79Br)+H]+) and m/z 280.98 ([M(81Br)+H]+) with approximately equal intensities. A minor peak corresponding to the loss of the tert-butyl group plus a proton ([M-tBu+H]+) may also be observed due to in-source fragmentation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflection (ATR) FT-IR provides orthogonal confirmation of functional groups.
N-H Stretch: A distinct, somewhat broadened absorption band at ~3250 cm⁻¹ confirms the presence of the secondary amine.
C=O Stretch: A strong, sharp peak at ~1715 cm⁻¹ is characteristic of the carbamate carbonyl. The conjugation with the heteroaromatic ring slightly lowers this frequency compared to standard aliphatic carbamates.
Data Presentation
Table 1: Summary of Key Spectroscopic Data for (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
Analytical Technique
Parameter / Feature
Observed Value
Assignment / Interpretation
1H NMR (CDCl3)
Chemical Shift (δ)
1.52 ppm (s, 9H)
tert-butyl methyl protons
Chemical Shift (δ)
7.15 ppm (s, 1H)
C4 aromatic proton (confirms C5 substitution)
Chemical Shift (δ)
9.80 ppm (br s, 1H)
Carbamate N-H proton
13C NMR (CDCl3)
Chemical Shift (δ)
28.2 ppm
tert-butyl methyl carbons
Chemical Shift (δ)
81.5 ppm
tert-butyl quaternary carbon
Chemical Shift (δ)
~120.0 ppm
C5 carbon (C-Br)
Chemical Shift (δ)
152.4 ppm
Carbamate Carbonyl (C=O)
HRMS (ESI-TOF)
[M+H]+
m/z 278.98 / 280.98
1:1 ratio confirms mono-bromination (79Br/81Br)
FT-IR (ATR)
Wavenumber (cm⁻¹)
~3250 cm⁻¹
N-H stretching vibration
Wavenumber (cm⁻¹)
~1715 cm⁻¹
C=O (carbamate) stretching vibration
References
Heteroaryl-substituted sulfonamide compounds and their use as therapeutic agents. (WO2020047323A1). Google Patents. 1
Heteroaryl-substituted sulfonamide compounds and their use as sodium channel inhibitors. (WO2020047312A1). Google Patents. 3
Cdk inhibitors and methods of use thereof. (WO2022174031A1). Google Patents. 2
Synthesis of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester, a key...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester, a key building block in medicinal chemistry and drug discovery. The synthesis involves the protection of the amino group of 3-amino-5-bromoisothiazole using di-tert-butyl dicarbonate (Boc₂O). This guide details the reaction mechanism, optimized reaction conditions, purification techniques, and analytical characterization of the final product. The protocol is designed to be robust and reproducible, providing researchers with a reliable method for obtaining this important synthetic intermediate.
Introduction
The isothiazole scaffold is a privileged heterocycle in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromo-substituent at the 5-position and a protected amine at the 3-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions and amide bond formations. The tert-butoxycarbonyl (Boc) protecting group is widely utilized for amines due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[1][2] The target compound, (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester, therefore serves as a crucial intermediate for the synthesis of complex molecules with potential therapeutic applications.
This application note presents a detailed protocol for the N-tert-butoxycarbonylation of 3-amino-5-bromoisothiazole. The causality behind the choice of reagents, solvents, and reaction conditions is explained to provide a deeper understanding of the synthetic process.
Synthetic Strategy
The synthesis of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester is a one-step protection reaction. The nucleophilic amino group of 3-amino-5-bromoisothiazole attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. A base is employed to neutralize the resulting acidic proton, driving the reaction to completion.
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocol
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
3-Amino-5-bromoisothiazole
≥95%
Commercially available
Store in a cool, dry place.
Di-tert-butyl dicarbonate (Boc₂O)
Reagent Grade
Commercially available
Triethylamine (TEA)
Anhydrous, ≥99.5%
Commercially available
Store under inert atmosphere.
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%
Commercially available
Store under inert atmosphere.
Ethyl acetate
ACS Grade
Commercially available
For extraction and chromatography.
Hexanes
ACS Grade
Commercially available
For chromatography.
Saturated aqueous sodium bicarbonate
Laboratory prepared
For workup.
Brine
Laboratory prepared
For workup.
Anhydrous magnesium sulfate
Laboratory Grade
Commercially available
For drying.
Silica gel
60 Å, 230-400 mesh
Commercially available
For column chromatography.
Step-by-Step Synthesis Protocol
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-5-bromoisothiazole (1.0 eq).
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration). Stir the solution at room temperature until all the solid has dissolved.
Addition of Base: Add triethylamine (TEA) (1.5 eq) to the solution. The use of a non-nucleophilic organic base like TEA is crucial to prevent side reactions.[3]
Addition of Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in a small amount of anhydrous THF. Add this solution dropwise to the reaction mixture at room temperature over 10-15 minutes. The reaction is generally exothermic, and a slight increase in temperature may be observed.
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.[1]
Workup:
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic impurities) and brine.[1]
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30% ethyl acetate).
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester as a white to off-white solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
Conduct all steps in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
3-Amino-5-bromoisothiazole and di-tert-butyl dicarbonate can be irritating. Avoid inhalation and contact with skin and eyes.
Tetrahydrofuran is a flammable solvent. Keep away from ignition sources.
Expected Results and Troubleshooting
Parameter
Expected Value
Yield
85-95%
Appearance
White to off-white solid
Purity (by NMR)
>95%
Troubleshooting:
Incomplete reaction: If TLC indicates the presence of starting material after 4 hours, add an additional portion of Boc₂O (0.2 eq) and continue stirring. Ensure that the reagents and solvent are anhydrous, as water can hydrolyze the Boc anhydride.
Low yield: Ensure efficient extraction during workup. Inefficient phase separation can lead to loss of product.
Impure product: If the product is not pure after column chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be attempted.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester. By following the outlined steps and understanding the rationale behind them, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs.
References
Guidechem. (2020, August 26). How to Prepare 5-BROMO-3-METHYL-ISOTHIAZOLE?
Georg, G. I. (Ed.). (2008). Product Class 15: Isothiazoles.
Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 119.
BenchChem. (2025). Assessing the impact of the tert-butyl ester on reaction outcomes.
Sigma-Aldrich. BOC-ON.
ResearchGate. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF.
Semantic Scholar.
Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of.
BenchChem. (2025, December). An In-depth Technical Guide to Tert-Butoxycarbonyl (Boc) Protecting Group Chemistry.
J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection.
Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
International Journal of Chemical Research. (2021, June 10).
The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
Introduction: Strategic Importance in Medicinal Chemistry The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1][2][3] T...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Strategic Importance in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction offers remarkable functional group tolerance and proceeds under generally mild conditions, making it an indispensable tool in the pharmaceutical and fine chemical industries.[2][4][5][6]
The isothiazole ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with diverse biological activities. Its functionalization is a key strategy in drug discovery programs. The substrate of interest, (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester, combines this important heterocycle with a versatile Boc-protected amine, presenting a valuable building block for the synthesis of novel molecular entities.
This document provides a comprehensive guide to the successful execution of the Suzuki-Miyaura coupling using this specific substrate. It moves beyond a simple recitation of steps to explain the underlying principles and rationale for procedural choices, empowering researchers to optimize conditions for their unique coupling partners and troubleshoot potential challenges.
The Reaction Principle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium catalytic cycle.[7][8] Understanding this cycle is paramount for rational optimization and troubleshooting. The process can be broken down into three fundamental stages: oxidative addition, transmetalation, and reductive elimination.[1][9]
Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-bromine bond of the isothiazole substrate. This step forms a new Palladium(II) intermediate. The reactivity for this step generally follows the trend I > Br > OTf >> Cl.
Transmetalation: This is often the rate-determining step. The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate "ate" complex.[10][11][12][13] This complex then transfers its organic group to the Palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex.
Reductive Elimination: The final step involves the collapse of the diorganopalladium(II) intermediate, forming the new carbon-carbon bond in the desired product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Substrate-Specific Considerations
Coupling reactions involving nitrogen- and sulfur-containing heterocycles like isothiazole require special attention. The lone pair electrons on these heteroatoms can coordinate to the palladium center, potentially acting as catalyst poisons and inhibiting the reaction.[14][15] Furthermore, electron-deficient heteroaryl halides can be challenging substrates. The choice of a suitable ligand is therefore critical to shield the palladium center and promote the desired catalytic activity.[14][16]
Experimental Protocols and Workflow
The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester. Optimization may be required for particularly challenging boronic acid partners.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath
TLC plates, silica gel, and chromatography solvents
Step-by-Step General Procedure
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester (1.0 equiv.), the desired boronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst/ligand (e.g., Pd(dppf)Cl₂, 5 mol%).
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen.[17]
Solvent Addition: Add the anhydrous, degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, to a concentration of ~0.1 M) via syringe.
Reaction Execution: Place the flask in a pre-heated oil bath at the desired temperature (typically 80–100 °C) and stir the mixture vigorously.
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Parameter Selection: The Rationale Behind the Choices
The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of reaction parameters. The choices are not arbitrary but are based on established chemical principles and empirical evidence for substrates with similar electronic and steric properties.
Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst effective for a wide range of couplings.[6] Pd(PPh₃)₄ is a classic Pd(0) source but can be sensitive to air. Pd₂(dba)₃ is a common Pd(0) source that must be paired with a ligand. Buchwald precatalysts are highly active and generate the active Pd(0) species under mild conditions, making them excellent for challenging substrates like N-heterocycles.[6][15][18][19]
Ligand
For Pd₂(dba)₃: XPhos, SPhos, RuPhos, P(t-Bu)₃
The heteroatoms in the isothiazole ring can poison the catalyst. Bulky, electron-rich phosphine ligands (like the Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are crucial.[14][17] They accelerate the rate-limiting oxidative addition and reductive elimination steps and sterically protect the palladium center from deactivating coordination by the substrate or product.[15][16]
Base
K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK
The base's primary role is to activate the boronic acid by forming the boronate "ate" complex, which is essential for transmetalation.[10][20] Cs₂CO₃ is often more effective than K₂CO₃ due to its greater solubility in organic solvents. K₃PO₄ is a strong, non-nucleophilic base that is highly effective, particularly for heteroaryl couplings. The choice of base can significantly impact yield and reaction rate.
Solvent
1,4-Dioxane/H₂O, 2-MeTHF, Toluene, DMF
Aprotic polar solvents are typically used. A small amount of water is often beneficial, as it aids in dissolving the inorganic base and facilitates the formation of the boronate species.[1] For boronic acids prone to protodeboronation, anhydrous conditions may be preferable.[14] 2-MeTHF is an excellent, more environmentally friendly alternative to THF or dioxane.[21]
Temperature
70 - 110 °C
Most Suzuki couplings require heating to overcome the activation energy barriers of the catalytic cycle, particularly for less reactive aryl bromides.[17] However, excessively high temperatures can lead to catalyst decomposition or increased side reactions like protodeboronation.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.[14][17]
1. Ensure rigorous degassing of solvents and use of a fresh catalyst under a strict inert atmosphere.[17] 2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) or a Buchwald precatalyst.[14][15] 3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Increase reaction temperature.
Protodeboronation
The boronic acid is unstable under the reaction conditions and is replaced by a proton (often from water).
1. Use a more stable boronate ester (e.g., pinacol or MIDA ester) instead of the boronic acid.[14][22] 2. Use a milder base or run the reaction under strictly anhydrous conditions. 3. Increase the equivalents of the boron reagent (e.g., to 1.5-2.0 equiv).
Homocoupling
Coupling of two boronic acid molecules or two aryl halide molecules.
1. This is often promoted by the presence of oxygen. Improve degassing procedures.[14][17] 2. Optimize the catalyst/ligand system to favor the cross-coupling pathway.
Formation of Black Precipitate (Palladium Black)
Catalyst decomposition and aggregation.
1. The ligand may be insufficient to stabilize the Pd(0) species. Increase the ligand:palladium ratio.[17] 2. Ensure adequate stirring to prevent localized overheating or high concentrations.
Conclusion
The Suzuki-Miyaura cross-coupling of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester is a highly effective transformation for the synthesis of complex, biologically relevant molecules. Success relies on a sound understanding of the reaction mechanism and the careful selection of a catalyst system, base, and solvent tailored to the specific challenges of heteroaromatic substrates. By employing bulky, electron-rich phosphine ligands and appropriate bases, researchers can effectively mitigate catalyst inhibition and achieve high yields. The protocols and insights provided herein serve as a comprehensive starting point for the development of extensive chemical libraries for drug discovery and development programs.
Campeau, L. C., et al. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Organic Letters. [Link]
Biffis, A., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of Molecular Catalysis A: Chemical. [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. The Suzuki–Miyaura Cross-Coupling Reaction. Chemical Society Reviews. [Link]
OA Monitor Ireland. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
Alvarez-Larena, A., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
Vaddepalli, K., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
Kinzel, T., et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
Espinet, P., & Echavarren, A. M. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
Nova, A., et al. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
Sołoducho, J., et al. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. International Journal of Organic Chemistry. [Link]
RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
Guram, A. S., et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
JOCPR. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
Blakemore, D. C. Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
Düfert, M. A., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]
Pharmaceutical Technology. New Horizons for Cross-Coupling Reactions. [Link]
Düfert, M. A., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
RSC Publishing. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry. [Link]
Ciaramella, A., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
Dreher, S. D., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocols
Executive Summary & Scope
The 5-bromo-isothiazole scaffold is a highly privileged pharmacophore and a versatile precursor for late-stage cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) in drug discovery. However, the selective removal of a tert-butoxycarbonyl (Boc) protecting group from the 3-amino position—yielding 5-bromoisothiazol-3-amine—presents a significant chemoselective challenge. Standard harsh acidic conditions often lead to unwanted side reactions, drastically reducing yields and complicating purification.
This application note provides field-proven, self-validating protocols to achieve quantitative Boc deprotection while preserving the integrity of the sensitive isothiazole ring and the labile C-Br bond.
Mechanistic Insights: The Causality of Side Reactions
As a synthetic chemist, it is critical to understand why standard deprotection methods fail on this specific substrate. The reactivity profile of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester is governed by three competing pathways:
Protodebromination: The 5-position of the isothiazole ring is highly activated. Under strongly acidic conditions combined with extended heating or trace water (which acts as a proton source), the C-Br bond can undergo electrophilic substitution in reverse, leading to protodebromination[1]. Solution: Maintain strictly anhydrous conditions or use ultra-mild acid catalysis[2].
Ring Opening & Degradation: The N–S bond of the isothiazole ring is susceptible to cleavage by strong nucleophiles and bases, leading to irreversible ring-opening[3]. Solution: Avoid basic deprotection strategies and highly nucleophilic scavengers (e.g., thiophenol)[4].
Electrophilic Alkylation: Acidic cleavage of the Boc group generates a highly reactive tert-butyl cation. If left unquenched, this cation can alkylate the newly freed amine or the heteroaromatic ring. Solution: Employ a bulky, non-nucleophilic hydride donor like Triisopropylsilane (TIPS) to rapidly quench the carbocation.
Fig 1: Reaction pathways for Boc deprotection of 5-bromo-isothiazole.
Comparative Data Analysis
The following table summarizes the quantitative performance of various deprotection strategies evaluated for 5-bromoisothiazole derivatives.
Deprotection Method
Reagents
Temp (°C)
Time
Protodebromination Risk
Typical Yield
Standard Acid
Neat TFA or 4M HCl/Dioxane
25 - 50
2 h
High (if trace H₂O present)
65 - 75%
Scavenger-Assisted
TFA / DCM / TIPS (10:10:2)
0 to 25
1.5 h
Low
85 - 95%
In-situ HCl (Ultra-Mild)
Oxalyl Chloride / Methanol
25
2 - 4 h
Very Low
> 92%
Green Aqueous
85% aq. H₃PO₄
25
3 h
Low (due to mild pKa)
80 - 88%
Method Selection Workflow
Fig 2: Decision matrix for selecting the optimal Boc deprotection methodology.
Causality & Validation: The addition of Triisopropylsilane (TIPS) prevents tert-butyl cation alkylation. The reaction is run in anhydrous DCM to suppress protodebromination[1]. The protocol is self-validating: the absence of deep purple/black degradation products (common in un-scavenged isothiazole reactions) visually confirms ring integrity.
Step-by-Step Procedure:
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL).
Scavenger Addition: Add Triisopropylsilane (TIPS, 2.0 mmol, 2.0 equiv) to the stirring solution.
Acidification: Cool the mixture to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA, 5.0 mL) dropwise over 5 minutes.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 1.5 hours. Monitor via TLC (Hexanes:EtOAc 3:1, UV 254 nm).
Workup: Once starting material is consumed, concentrate the mixture under reduced pressure. To remove residual TFA, add toluene (10 mL) and co-evaporate (repeat 3 times).
Free-Basing: Dissolve the resulting TFA-salt in EtOAc (20 mL) and wash carefully with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with EtOAc (2 × 10 mL). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
Protocol B: Ultra-Mild Oxalyl Chloride in Methanol
Causality & Validation: This method generates HCl in situ in a highly controlled, strictly anhydrous environment, virtually eliminating protodebromination risks[2]. The self-validating cue is the immediate, controlled evolution of gas (CO₂ and CO) upon the addition of oxalyl chloride to methanol, indicating active reagent generation.
Step-by-Step Procedure:
Preparation: Dissolve the Boc-protected substrate (1.0 mmol) in anhydrous Methanol (10.0 mL) in a dry flask under nitrogen.
Activation: At room temperature (25 °C), add Oxalyl Chloride (2.0 mmol, 2.0 equiv) dropwise. Caution: Gas evolution will occur.
Reaction: Stir the homogeneous mixture at room temperature for 2 to 4 hours. The reaction remains clear and light yellow.
Workup: Upon completion (verified by LC-MS), simply evaporate the solvent and volatile byproducts under reduced pressure. The product is obtained cleanly as the hydrochloride salt, often requiring no further chromatographic purification[2].
Protocol C: Green Aqueous Phosphoric Acid Deprotection
Causality & Validation: Aqueous H₃PO₄ is an environmentally benign, selective reagent[4]. Despite being aqueous, its moderate acidity (compared to neat TFA) prevents the protonation of the isothiazole ring required for protodebromination. It validates itself during workup: the phosphate salt is highly water-soluble, allowing organic impurities to be washed away before basification.
Step-by-Step Procedure:
Reaction: Suspend the Boc-protected substrate (1.0 mmol) in 85% aqueous Phosphoric Acid (H₃PO₄, 3.0 mL).
Stirring: Stir vigorously at room temperature for 3 hours. The suspension will gradually become a homogeneous solution as the amine phosphate salt forms.
Purification by Phase: Wash the acidic aqueous layer with Diethyl Ether (2 × 10 mL) to remove non-basic organic impurities. Discard the ether layer.
Neutralization: Cool the aqueous layer to 0 °C and carefully basify to pH 8-9 using 6M NaOH (add dropwise to control the exotherm).
Extraction: Extract the liberated free amine with EtOAc (3 × 15 mL). Dry over Na₂SO₄, filter, and concentrate in vacuo[4].
References
RSC Advances
Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride
URL:[Link]
Organic Chemistry Portal (citing J. Org. Chem. 2021, 86, 8538-8543)
Title: Boc-Protected Amino Groups
URL:[Link]
Application Notes and Protocols: Palladium-Catalyzed Amination of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The isothiazole scaffold is a privileged motif in medicinal chemistry, appearing in a range o...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The isothiazole scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds.[1][2][3] The targeted functionalization of this heterocycle is therefore of significant interest in the development of novel therapeutics. The palladium-catalyzed Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance.[4][5] This document provides a detailed guide for the palladium-catalyzed amination of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester, a key intermediate for the synthesis of 3,5-disubstituted isothiazole derivatives.
This guide will delve into the mechanistic underpinnings of the reaction, offer guidance on the selection of critical reaction parameters, and provide detailed experimental protocols for the successful amination of this specific substrate with both primary and secondary amines.
Mechanistic Overview: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][6] Understanding this mechanism is crucial for rational optimization and troubleshooting. The key steps are:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, in this case, the C-Br bond of the isothiazole ring, to form a Pd(II) intermediate.
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
Reductive Elimination: The final step involves the reductive elimination of the desired aminated product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Considerations for the Amination of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
The successful amination of this particular substrate requires careful consideration of several factors due to the nature of the isothiazole ring and the presence of the Boc-protecting group.
1. The Isothiazole Ring: Heteroaromatic compounds, especially those containing sulfur and nitrogen, can sometimes act as inhibitors to palladium catalysts. The choice of a suitable ligand is therefore critical to stabilize the catalyst and promote the desired reactivity.
2. The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is generally stable under the basic conditions of the Buchwald-Hartwig reaction.[7][8] However, the use of very strong bases or high reaction temperatures could potentially lead to its cleavage, which might result in undesired side reactions such as double amination. It is therefore recommended to start with milder bases and moderate temperatures.
Recommended Reaction Components and Parameters
Based on literature precedents for the amination of challenging heteroaryl bromides, the following components and conditions are recommended as a starting point for optimization.
Component
Recommendation
Rationale
Palladium Precatalyst
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)
These are common and effective palladium sources for in situ catalyst generation.[4]
Ligand
XPhos, RuPhos, or BrettPhos
Bulky, electron-rich phosphine ligands are known to be effective for challenging heteroaryl substrates.[9]
Base
Cs₂CO₃ (Cesium carbonate) or K₃PO₄ (Potassium phosphate)
Milder inorganic bases are recommended initially to avoid potential Boc-deprotection.[10] If the reaction is sluggish, a stronger base like NaOtBu (Sodium tert-butoxide) can be considered.
Solvent
Toluene or 1,4-Dioxane
These are standard, relatively non-polar aprotic solvents for this reaction.
Temperature
80-110 °C
A moderate temperature range is recommended to balance reaction rate and potential side reactions.
Experimental Protocols
The following protocols provide a general framework for the amination of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester with a primary and a secondary amine. Note: These are starting points and may require optimization for specific amines.
Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)
Caption: Workflow for the amination with a primary amine.
In a dry Schlenk tube, combine (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester, Pd(OAc)₂, RuPhos, and K₃PO₄.
Seal the tube and subject it to three cycles of evacuation and backfilling with argon.
Add anhydrous, degassed 1,4-dioxane and morpholine via syringe.
Heat the reaction mixture to 110 °C with vigorous stirring.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through Celite.
Wash the Celite pad with dichloromethane and concentrate the combined filtrates in vacuo.
Purify the residue by flash column chromatography to yield the target compound.
Data Interpretation and Troubleshooting
Observation
Potential Cause
Suggested Solution
Low or no conversion
Inefficient catalyst activation or catalyst inhibition.
Try a different ligand (e.g., BrettPhos). Consider using a palladacycle precatalyst which can be more robust. Increase the reaction temperature in increments of 10 °C.
Formation of de-brominated starting material
Reductive dehalogenation is a common side reaction.
Lower the reaction temperature. Ensure the reaction is under a strictly inert atmosphere.
Presence of a product with a lower molecular weight corresponding to the de-Boc'd amine
The Boc group is being cleaved under the reaction conditions.
Switch to a milder base (e.g., from NaOtBu to Cs₂CO₃ or K₃PO₄). Lower the reaction temperature.
Formation of a bis-aminated product
Premature deprotection of the Boc group followed by a second amination.
Use a milder base and lower temperature. Ensure the stoichiometry of the amine is not excessively high.
Conclusion
The palladium-catalyzed amination of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester provides a versatile and efficient route to novel 3,5-disubstituted isothiazole derivatives, which are of significant interest in drug discovery. The protocols and guidelines presented here offer a solid foundation for the successful implementation of this transformation. Careful selection of the catalyst system and reaction conditions, particularly the ligand and base, is paramount to achieving high yields and minimizing side reactions. As with any catalytic reaction, empirical optimization for each specific substrate combination is highly recommended.
References
Shen, Q., Ogata, T., & Hartwig, J. F. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure−Activity Relationships. Journal of the American Chemical Society, 130(20), 6586–6596. [Link]
Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27–50. [Link]
Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be a General Ligand for C-N Bond Formation. Journal of the American Chemical Society, 124(21), 6043–6048.
Sasane, N. A., et al. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications.
Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic letters, 16(3), 832–835.
Zefirov, N. S., & Makhon'kov, D. I. (1982). Isothiazoles and their derivatives. Chemical Reviews, 82(6), 615–624.
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
Hooper, M. W., Utsunomiya, M., & Hartwig, J. F. (2003). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. The Journal of organic chemistry, 68(7), 2861–2873.
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination: From Discovery to Application.
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
Application Notes & Protocols: Microwave-Assisted Cross-Coupling of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
Abstract The isothiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds. Functionalization of this core is crucial for developing new chemical entities.
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The isothiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds. Functionalization of this core is crucial for developing new chemical entities. This guide provides detailed application notes and optimized protocols for the microwave-assisted synthesis involving (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester. We focus on three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These protocols leverage the power of microwave irradiation to dramatically reduce reaction times, improve yields, and enhance reaction consistency compared to conventional heating methods.[1][2][3][4] This document is intended for researchers, chemists, and drug development professionals seeking to accelerate the synthesis of complex isothiazole derivatives.
The Power of Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis utilizes microwave energy to heat chemical reactions.[5][6] Unlike conventional heating, which relies on conduction and convection, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[7] This direct energy transfer results in rapid, uniform, and efficient heating.[4]
Key advantages of MAOS include:
Dramatically Reduced Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes.[4][5]
Improved Yields and Purity: The rapid heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures.[2][4]
Superheating Effect: In sealed vessels, solvents can be heated far beyond their atmospheric boiling points, enabling reactions to proceed at significantly higher rates.[7]
Enhanced Reproducibility: Dedicated microwave reactors offer precise control over temperature, pressure, and power, leading to highly consistent and reproducible results.[2][6]
This technology is particularly transformative for transition-metal-catalyzed reactions, such as the cross-coupling protocols detailed below, where thermal efficiency is paramount.[8][9]
The Substrate: A Versatile Building Block
(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester is a strategically designed building block for chemical library synthesis.
Isothiazole Core: A key heterocycle in pharmaceuticals, valued for its diverse biological activities.[10]
C5-Bromine Atom: The primary reactive site for palladium-catalyzed cross-coupling, allowing for the introduction of aryl, alkyl, alkynyl, and amino substituents.
C3-Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to the basic conditions of many cross-coupling reactions but can be readily removed under acidic conditions for further derivatization.
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and a boronic acid or ester. Microwave irradiation significantly accelerates this transformation, making it a cornerstone of modern synthesis.[1][2][11]
Catalytic Cycle Overview
The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add:
Solvent Addition: Add a suitable solvent mixture. A common system is Dioxane/H₂O (4:1, ~2 mL).
Vial Sealing and Purging: Securely cap the vial. Purge with an inert gas (Nitrogen or Argon) for 2-5 minutes.
Microwave Irradiation: Place the vial in the microwave reactor cavity. Irradiate according to the parameters in the table below.
Work-up: After the reaction cools to room temperature, dilute the mixture with ethyl acetate (~10 mL) and water (~10 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Catalyst Choice: While Pd(PPh₃)₄ is a classic choice, catalysts with specialized ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can improve yields for challenging substrates.[12] Encapsulated catalysts like Pd EnCat™ simplify work-up, as the catalyst can be removed by simple filtration.[1]
Base and Solvent: The choice of base is critical. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) for heteroaryl halides.[11] The solvent system must facilitate the dissolution of both organic and inorganic reagents.
Application Protocol 2: Sonogashira C-C Coupling
The Sonogashira reaction couples aryl halides with terminal alkynes, providing a direct route to substituted alkynes.[13] It typically requires both a palladium catalyst and a copper(I) co-catalyst. Microwave protocols dramatically accelerate this process, often allowing for copper-free conditions.[14][15][16]
Catalytic Cycle Overview
The reaction involves two interconnected cycles. The palladium cycle is similar to the Suzuki reaction, while a copper(I) cycle facilitates the formation of a reactive copper(I) acetylide intermediate.
Caption: The dual catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Experimental Protocol
Reagent Preparation: To a 10 mL microwave reaction vial with a stir bar, add:
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA), used as solvent or co-solvent).
Solvent Addition: Add a degassed solvent such as DMF or THF (~2 mL).
Vial Sealing and Purging: Seal the vial and purge with an inert gas.
Microwave Irradiation: Place the vial in the reactor and irradiate as per the table.
Work-up: After cooling, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water, then brine. Dry the organic layer over MgSO₄.
Purification: Concentrate the solution and purify by flash column chromatography.
Copper-Free Conditions: While classic Sonogashira reactions use a copper co-catalyst, microwave heating can often drive the reaction efficiently without it, which is advantageous as it prevents the common side-reaction of alkyne homocoupling (Glaser coupling).[15] This typically requires a stronger base like Cs₂CO₃ and a phosphine ligand.
Solvent and Base: Amine bases like TEA or DIPA often serve a dual role as the base and solvent/co-solvent. In copper-free systems, a polar aprotic solvent like DMF is preferred.[15]
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[17] This reaction is fundamental to medicinal chemistry for synthesizing aryl amines. Microwave assistance has proven highly effective for this transformation.[18][19]
Catalytic Cycle Overview
Similar to other cross-coupling reactions, the cycle involves oxidative addition, coordination of the amine, deprotonation by the base to form an amido complex, and reductive elimination to form the C-N bond.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol
Reagent Preparation (In a Glovebox): To a microwave vial with a stir bar, add:
Solvent and Amine Addition: Add an anhydrous, deoxygenated solvent (e.g., Dioxane or Toluene, ~2 mL). Add the amine coupling partner (1.2 equiv.).
Vial Sealing: Seal the vial inside the glovebox before removing.
Microwave Irradiation: Place the vial in the reactor and irradiate. Note that temperatures are often lower than for C-C couplings.
Work-up: After cooling, quench the reaction by carefully adding saturated aq. NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
Purification: Concentrate and purify by flash column chromatography.
Ligand Choice: The choice of a bulky, electron-rich phosphine ligand (e.g., RuPhos, XPhos) is essential for facilitating the reductive elimination step, which is often rate-limiting.
Base Selection: Strong, sterically hindered bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine without competing as nucleophiles.[18]
General Experimental Workflow
The overall process for performing these reactions is streamlined and efficient, making it ideal for library synthesis and rapid optimization.
Caption: A streamlined workflow for microwave-assisted cross-coupling reactions.
Safety Considerations
Always use microwave vials specifically designed for pressurized reactions.
Never exceed the recommended fill volume for the reaction vial (typically ~30-40%).
Be aware of the potential for rapid pressure increases, especially with reactions that may produce gaseous byproducts.
Ensure the microwave reactor's safety features (pressure and temperature sensors) are functioning correctly.
Allow vessels to cool completely to a safe temperature (<50 °C) before opening.
References
Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Chemistry – A European Journal. Available at: [Link]
Pamungkas, K. K. P. (n.d.). The Chemistry of 5-aminothiazole and its derivatives. Thesis. Available at: [Link]
St. Amant, A. H., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]
Polshettiwar, V., & Varma, R. S. (2008). Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media. Accounts of Chemical Research. Available at: [Link]
Reyes-Pardo, H., et al. (2025). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. Molecules. Available at: [Link]
ResearchGate. (n.d.). Progress in the Synthesis of 5-Aminothiazole Derivatives. Request PDF. Available at: [Link]
Penning, T. D., et al. (2007). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. The Journal of Organic Chemistry. Available at: [Link]
Bargues, M., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. International Journal of Molecular Sciences. Available at: [Link]
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
Tian, Y., et al. (2020). Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds. Green Chemistry. Available at: [Link]
Yang, T., et al. (2005). microwave-assisted and efficient one-pot synthesis of substituted 1,2,4-triazoles. HETEROCYCLES. Available at: [Link]
Abdel-Wahab, B. F., et al. (n.d.). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]
Kappe, C. O., et al. (n.d.). Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols. Book. Available at: [Link]
ResearchGate. (2015). Optimized Microwave Assisted Organic Synthesis using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Poster. Available at: [Link]
Zhang, W. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. Organic Letters. Available at: [Link]
Chighine, A., et al. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. The Journal of Organic Chemistry. Available at: [Link]
IntechOpen. (2020). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Book Chapter. Available at: [Link]
Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5-bromobenzofuranyl)pyrazole in aqueous media. Arkivoc. Available at: [Link]
BS Publications. (n.d.). PART - 1 INTRODUCTION. Book Chapter. Available at: [Link]
Jonuškienė, I., et al. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija. Available at: [Link]
Huang, H., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
Kumar, A., & Kumar, S. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances. Available at: [Link]
ResearchGate. (2026). Microwave-assisted synthesis of (2-butyl-5-nitrobenzo[b]furan-3-yl)-[4 (substituted ethynyl)phenyl]methanones. Article. Available at: [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia Article. Available at: [Link]
ResearchGate. (n.d.). ChemInform Abstract: Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Request PDF. Available at: [Link]
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]
Long, M., et al. (2016). Microwave-assisted synthesis of high-quality “all-inorganic” CsPbX3 (X = Cl, Br, I) perovskite nanocrystals and their application in light emitting diodes. Journal of Materials Chemistry C. Available at: [Link]
Tighadouini, S., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences. Available at: [Link]
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Al-dujaili, J. H., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. Available at: [Link]
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Application Notes & Protocols: Strategic Functionalization of the C5 Position in (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
Abstract The isothiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a range of pharmaceuticals and agrochemicals.[1][2] The targeted functionalization of this heterocycle is crucial for the dev...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The isothiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a range of pharmaceuticals and agrochemicals.[1][2] The targeted functionalization of this heterocycle is crucial for the development of novel molecular entities with tailored biological activities. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic derivatization of the C5 position of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester. We will delve into robust and versatile palladium-catalyzed cross-coupling reactions and metal-halogen exchange protocols, offering not just step-by-step instructions but also the underlying mechanistic rationale and practical insights for successful synthesis.
Introduction: The Isothiazole Core in Drug Discovery
The isothiazole ring system is a cornerstone in the design of bioactive molecules due to its unique electronic properties and ability to engage in various biological interactions.[3] The presence of nitrogen and sulfur heteroatoms imparts a distinct chemical personality, influencing the molecule's polarity, metabolic stability, and binding capabilities. Functionalization at the C5 position of the isothiazole ring is a particularly powerful strategy for modulating a compound's pharmacological profile, enabling the introduction of diverse substituents that can probe the chemical space and optimize drug-target interactions.
The starting material, (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester, is an ideal precursor for such derivatization. The bromo-substituent at the C5 position serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group on the C3-amine ensures its stability and prevents unwanted side reactions during synthesis.
Synthesis of the Starting Material: (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
A reliable supply of the starting material is paramount. The following protocol outlines a common route for the synthesis of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester from 3-amino-5-bromoisothiazole.
Protocol 1: Boc-Protection of 3-Amino-5-bromoisothiazole
Materials:
3-Amino-5-bromoisothiazole
Di-tert-butyl dicarbonate (Boc)₂O
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Standard laboratory glassware
Magnetic stirrer
Procedure:
To a round-bottom flask charged with 3-amino-5-bromoisothiazole (1.0 eq), add anhydrous DCM or THF (10-15 mL per gram of substrate).
Add triethylamine or DIPEA (1.2-1.5 eq) to the solution and stir at room temperature.
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1-1.3 eq) in a minimal amount of the same solvent.
Add the (Boc)₂O solution dropwise to the stirred solution of the amine at 0 °C (ice bath).
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x 20 mL).
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester as a solid.
Palladium-Catalyzed Cross-Coupling Reactions at the C5 Position
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[4] The C5-bromo position of our substrate is highly amenable to these transformations.
Suzuki-Miyaura Coupling: Formation of C-C (Aryl/Vinyl) Bonds
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[5][6][7]
Mechanistic Insight: The catalytic cycle generally involves three key steps: (1) Oxidative addition of the aryl bromide to a Pd(0) species, (2) Transmetalation of the organoboron compound to the palladium center, and (3) Reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8] The base is crucial for activating the organoboron species.[6]
Protocol 2: Suzuki-Miyaura Coupling of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
Solvent (e.g., 1,4-Dioxane/Water, DMF, Toluene)
Inert gas (Argon or Nitrogen)
Procedure:
To an oven-dried Schlenk tube or round-bottom flask, add (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the base (2.0-3.0 eq), the palladium precursor (1-5 mol%), and the phosphine ligand (if using a precursor like Pd₂(dba)₃).
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
Add the degassed solvent(s) via syringe.
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[9]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Parameter
Recommendation
Rationale
Catalyst
Pd(dppf)Cl₂, Pd(PPh₃)₄
Often effective for heteroaryl halides. Pd₂(dba)₃ with a ligand like SPhos or XPhos can be used for more challenging couplings.[9]
Ligand
dppf (in Pd(dppf)Cl₂), PPh₃
Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) can improve yields for sterically hindered or electron-rich substrates.[8]
Base
K₂CO₃, Cs₂CO₃
Cs₂CO₃ is often more effective but also more expensive. K₃PO₄ is a good alternative.
Solvent
1,4-Dioxane/H₂O, Toluene, DMF
The choice of solvent can significantly impact the reaction rate and yield. A solvent screen is recommended for optimization.
Temperature
80-120 °C
Higher temperatures are often required to drive the reaction to completion.
Application Notes and Protocols for the Bulk Production of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
Introduction (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester is a key intermediate in the synthesis of various pharmaceutically active compounds. The isothiazole core is a significant scaffold in medicinal chemi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester is a key intermediate in the synthesis of various pharmaceutically active compounds. The isothiazole core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The tert-butyloxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability across a range of reaction conditions and the mild acidic conditions required for its removal.[2] This document provides a detailed guide for the scale-up production of this intermediate, focusing on a robust and reproducible protocol, safety considerations, and in-process controls to ensure high yield and purity.
Reaction Principle and Mechanism
The synthesis of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester involves the protection of the primary amine of 3-amino-5-bromoisothiazole using di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the (Boc)₂O, leading to the formation of a carbamate.[2][3]
The mechanism involves the following key steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-amino-5-bromoisothiazole attacks a carbonyl group of di-tert-butyl dicarbonate.[3]
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
Leaving Group Departure: The intermediate collapses, with the departure of a tert-butoxycarbonyl group, which subsequently decomposes into carbon dioxide and tert-butanol.[2]
Caption: Workflow for the scale-up synthesis.
Detailed Step-by-Step Procedure
Reactor Setup: Charge a clean and dry 20 L glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet with 3-Amino-5-bromoisothiazole (712 g, 4.0 mol) and dichloromethane (DCM, 7.1 L).
Cooling and Base Addition: Stir the mixture to obtain a suspension and cool the reactor to 0-5 °C using an appropriate cooling bath. Once the target temperature is reached, add triethylamine (445 g, 613 mL, 4.4 mol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
Boc Anhydride Addition: In a separate vessel, dissolve di-tert-butyl dicarbonate (961 g, 4.4 mol) in DCM (1.0 L). Add this solution to the dropping funnel and add it to the reaction mixture dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
Reaction Progression: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour. Then, allow the reaction to slowly warm to room temperature (20-25 °C) and continue stirring for 4-6 hours.
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
TLC System: Ethyl acetate/Hexane (3:7), visualize with UV light (254 nm) and potassium permanganate stain.
HPLC System: C18 column, mobile phase of acetonitrile/water gradient, detection at 254 nm.
Workup and Extraction: Once the reaction is complete, cool the mixture to 10-15 °C and slowly quench by adding water (3.5 L). Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 1.75 L) and brine (1 x 3.5 L).
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (500 g), filter, and wash the filter cake with a small amount of DCM. Concentrate the filtrate under reduced pressure at a temperature below 40 °C to obtain a crude solid.
Crystallization and Isolation: To the crude solid, add a minimal amount of DCM to dissolve it, then slowly add heptane (7.1 L) while stirring. Stir the resulting slurry at room temperature for 2 hours, then cool to 0-5 °C and stir for another hour to maximize precipitation.
Filtration and Drying: Filter the solid product using a Büchner funnel and wash the cake with cold heptane. Dry the product under vacuum at 40 °C to a constant weight to afford (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester as a white to off-white solid.
Process Safety and Handling
Hazard Identification and Mitigation:
3-Amino-5-bromoisothiazole: This is a brominated heterocyclic compound and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
* Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a lachrymator and can cause irritation. Handle in a well-ventilated area.
Triethylamine (Et₃N): This is a flammable and corrosive liquid with a strong odor. Use in a fume hood and away from ignition sources.
Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a closed system or with adequate local exhaust ventilation.
Brominated Organic Compounds: These compounds can be toxic and corrosive. Strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE):
Safety goggles or a face shield.
Chemical-resistant gloves (e.g., nitrile or neoprene).
A lab coat or chemical-resistant apron.
In case of potential for aerosol generation, a respirator with an appropriate cartridge should be used.
Emergency Procedures:
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. [4]Remove contaminated clothing.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
[4]* Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.
Add additional (Boc)₂O and base, increase reaction time, ensure adequate agitation.
Low Yield
Product loss during workup, incomplete precipitation
Optimize extraction and crystallization conditions, ensure sufficient cooling time for precipitation.
Product Oiling Out During Crystallization
Solvent ratio incorrect, impurities present
Adjust the DCM/Heptane ratio, consider a pre-purification step like a silica gel plug filtration.
Formation of Di-Boc Protected Byproduct
Excess (Boc)₂O, prolonged reaction time at elevated temperature
Use a slight excess of (Boc)₂O (1.05-1.1 eq.), maintain temperature control.
Conclusion
This application note provides a comprehensive and scalable protocol for the bulk production of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester. By adhering to the detailed procedures, safety guidelines, and analytical controls outlined, researchers and drug development professionals can consistently produce this key intermediate with high yield and purity, facilitating the advancement of their research and development programs.
References
Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
BenchChem. (2025). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
ResearchGate. (n.d.). Synthesis of isothiazole derivatives.
ETH Zurich. (n.d.). General rules for working with chemicals.
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
ACS Publications. (2026, March 3).
Lirias. (n.d.). Synthesis of benzo[d]isothiazoles: an update.
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
Application of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester in kinase inhibitor development
Application Notes & Protocols Topic: Application of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester in Kinase Inhibitor Development Audience: Researchers, scientists, and drug development professionals. Executiv...
Author: BenchChem Technical Support Team. Date: April 2026
Application Notes & Protocols
Topic: Application of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester in Kinase Inhibitor Development
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery. The isothiazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, valued for its unique physicochemical properties and its ability to form key interactions within the ATP-binding site of various kinases.[3][4] This document provides a detailed guide on the application of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester , a highly versatile chemical intermediate, for the synthesis and development of novel kinase inhibitor libraries. We will explore the strategic rationale behind its molecular design and provide detailed protocols for its synthetic manipulation and subsequent screening in biochemical assays.
The (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester Scaffold: A Strategic Overview
The utility of this compound lies in its trifunctional design, which provides a logical and efficient path for generating chemical diversity. Each component of the molecule serves a distinct and critical purpose in a drug discovery campaign.
The Isothiazole Core: This five-membered heterocycle acts as the foundational scaffold. Its nitrogen and sulfur atoms can participate in crucial hydrogen bonding interactions with the highly conserved hinge region of the kinase ATP-binding pocket, a common feature of many type I and type II kinase inhibitors.[5][6]
The 5-Bromo Group: This is not a passive feature but a reactive handle for chemical elaboration. The bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.[7] This allows for the systematic introduction of a wide variety of aryl, heteroaryl, or alkyl groups to explore the solvent-exposed regions of the ATP pocket, which is a key strategy for enhancing potency and achieving selectivity.[8]
The 3-Amino Group (Boc-Protected): The amine at the 3-position provides another critical vector for diversification. It is temporarily masked with a tert-butyloxycarbonyl (Boc) protecting group.[9] This strategic protection is essential as it allows for selective chemical modification at the 5-bromo position without interference from the nucleophilic amine. Following diversification at C5, the Boc group can be cleanly removed under acidic conditions, revealing the free amine for subsequent reactions, such as amide bond formation or the synthesis of ureas, to further explore interactions within the kinase active site.
Physicochemical Properties
Property
Value
Molecular Formula
C9H11BrN2O2S
Molecular Weight
295.17 g/mol
CAS Number
1207177-31-0
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DCM, Ethyl Acetate
Synthetic Workflow & Protocols
The core application of this reagent is in the systematic construction of a compound library. The workflow is designed to be robust and modular, allowing for the generation of hundreds of distinct analogues from a single starting material.
General Synthetic Workflow
The overall strategy involves a three-stage process that leverages the unique functionalities of the starting material.
This protocol provides a representative method for introducing an aryl group at the C5 position, followed by deprotection of the C3-amine.
Rationale: The Suzuki coupling is chosen for its broad substrate scope and tolerance of various functional groups. Trifluoroacetic acid (TFA) is used for Boc deprotection as it is highly effective and the resulting trifluoroacetate salt and excess acid are easily removed by evaporation or aqueous workup.
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
Suzuki Coupling (Stage 1):
To a round-bottom flask under an inert atmosphere, add (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester (1.0 eq).
Add the desired arylboronic acid (1.2 eq).
Add Pd(PPh₃)₄ (0.05 eq).
Add degassed 1,4-dioxane (approx. 0.1 M concentration relative to the starting material).
Add degassed 2M Na₂CO₃ solution (2.0 eq).
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield the C5-arylated, Boc-protected intermediate.
Boc Deprotection (Stage 2):
Dissolve the purified intermediate from the previous step in DCM (approx. 0.1 M).
Cool the solution to 0 °C in an ice bath.
Add TFA (5-10 eq) dropwise.
Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
Re-dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
Dry the organic layer, filter, and concentrate to yield the deprotected amine intermediate, which can be used directly in the next stage.
Application in Kinase Inhibitor Screening
After synthesizing a library of compounds, the next critical step is to evaluate their biological activity against a panel of target kinases.
Screening Workflow
A tiered screening approach is typically employed to efficiently identify promising lead compounds.
Fig 2. Tiered workflow for kinase inhibitor screening.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a general method for determining the IC₅₀ value of a test compound using a luminescence-based kinase assay that measures ADP production.[10][11][12]
Rationale: The ADP-Glo™ assay is a robust, high-throughput method for measuring kinase activity.[10] It quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to enzyme activity. A decrease in ADP production in the presence of a compound indicates inhibition. The protocol is self-validating through the inclusion of "no inhibitor" (negative) and "known inhibitor" (positive) controls.
Materials:
Recombinant human kinase of interest
Specific peptide substrate for the kinase
ATP (at the Kₘ concentration for the target kinase, if known)
Kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
Test compounds synthesized from Protocol 1 (in DMSO)
Positive control inhibitor (e.g., Staurosporine)
ADP-Glo™ Kinase Assay Kit (Promega) or similar
White, opaque 96-well or 384-well plates
Multichannel pipettor and a luminometer
Procedure:
Compound Plating:
Prepare a serial dilution series of your test compounds in DMSO.
Transfer a small volume (e.g., 1 µL) of each compound dilution into the wells of the assay plate.
Include wells with DMSO only (negative control, 100% activity) and a known inhibitor (positive control, 0% activity).
Kinase Reaction:
Prepare a "Kinase/Substrate Mix" containing the kinase and its peptide substrate in kinase assay buffer.
Add the Kinase/Substrate Mix to all wells containing the compounds.
Prepare a "No Enzyme" control well containing only substrate and buffer to measure background signal.
Pre-incubate the plate for 15 minutes at room temperature to allow compound binding.
Prepare an "ATP Solution" in kinase assay buffer.
Initiate the kinase reaction by adding the ATP Solution to all wells.
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for 60 minutes.
ADP Detection:
Stop the kinase reaction by adding ADP-Glo™ Reagent as per the manufacturer's instructions. This step also depletes the remaining ATP. Incubate for 40 minutes.
Add Kinase Detection Reagent to convert the ADP generated into ATP, which drives a luciferase reaction. Incubate for 30 minutes.
Measure the luminescence of each well using a plate reader.
Data Analysis and Interpretation
The goal of the screening cascade is to build a structure-activity relationship (SAR) to guide the next round of inhibitor design.
Data Analysis:
Normalize the luminescence data:
Set the average of the "DMSO only" wells as 100% kinase activity.
Set the average of the "Positive Control" or "No Enzyme" wells as 0% kinase activity.
Calculate the percent inhibition for each test compound concentration.
Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Hypothetical SAR Data Table
The data generated can be tabulated to easily compare the effects of different substitutions at the R1 and R2 positions, providing clear insights for the next design cycle.
Compound ID
R1 (at C5)
R2 (at C3-Amine)
Kinase X IC₅₀ (µM)
LIB-001
Phenyl
Acetyl
15.2
LIB-002
4-Methoxyphenyl
Acetyl
2.5
LIB-003
3-Chlorophenyl
Acetyl
8.9
LIB-004
4-Methoxyphenyl
Cyclopropylcarbonyl
0.8
LIB-005
4-Methoxyphenyl
Benzoyl
1.1
Interpretation: From this hypothetical data, a medicinal chemist could infer that a 4-methoxy substitution at the R1 position is favorable (compare LIB-002 to LIB-001 and LIB-003). Furthermore, modifying the R2 group from a simple acetyl to a cyclopropylcarbonyl group significantly improves potency (compare LIB-004 to LIB-002), guiding the synthesis of the next generation of compounds.
Conclusion
(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester is not merely a chemical reagent but a strategic tool for accelerating kinase inhibitor discovery. Its well-defined reactive sites allow for a logical and efficient exploration of chemical space around a privileged isothiazole core. By following the synthetic and screening protocols outlined in these application notes, research teams can rapidly generate novel compound libraries and build robust structure-activity relationships, ultimately paving the way for the development of potent and selective next-generation kinase inhibitors.
References
Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][7][13]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16. [Link]
Al-Ostath, S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Probe Development Assay Guidance Manual. [Link]
Melagraki, G., et al. (2010). In silico exploration for identifying structure-activity relationship of MEK inhibition and oral bioavailability for isothiazole derivatives. Chemical Biology & Drug Design, 76(5), 397-406. [Link]
Al-Ostath, S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
Zheng, Z., et al. (2022). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Journal of Chemical Information and Modeling, 62(11), 2739-2751. [Link]
Google Patents (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
Barelier, S., et al. (2022). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry, 65(2), 1119-1149. [Link]
MacKinnon, J. A., et al. (2024). 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile). Molbank, 2024(2), M1838. [Link]
Chan, M. C., et al. (2025). Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. European Journal of Medicinal Chemistry, 301, 117952. [Link]
Bruno, G., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(24), 7504. [Link]
Jukić, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25(S1), 1-14. [Link]
Montalvão, S., et al. (2020). Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. Molecules, 25(11), 2530. [Link]
Liu, X., et al. (2021). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]
Jordaan, P., et al. (2020). Structure–Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters. Journal of Medicinal Chemistry, 63(1), 349-369. [Link]
MacKinnon, J. A., et al. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank, 2023(1), M1560. [Link]
Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(41), 36873-36894. [Link]
Chiacchio, M. A., et al. (2014). Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(21), 6033-6042. [Link]
Liu, X., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling, 61(11), 5409-5418. [Link]
Otera, J., & Nishikido, J. (2010). Reaction of Alcohols with Carboxylic Acids and their Derivatives. Esterification, 1-72. [Link]
ResearchGate. Use of a hinge-directed scaffold for the development of selective kinase inhibitors. ResearchGate. [Link]
Introduction & Mechanistic Rationale The isothiazole core is a highly versatile bioisostere frequently utilized in the development of pharmaceuticals, agrochemicals, and functional materials. It is a critical structural...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The isothiazole core is a highly versatile bioisostere frequently utilized in the development of pharmaceuticals, agrochemicals, and functional materials. It is a critical structural motif found in FDA-approved drugs (e.g., ziprasidone) and emerging1 [2]. Among its functionalized derivatives, (5-bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester stands out as a premium building block for late-stage diversification.
The C-5 position of the isothiazole ring is inherently electron-deficient due to the inductive and resonance effects of the adjacent sulfur and nitrogen atoms. Unlike pyrroles, which require strong electron-withdrawing groups to react, the innate electronics of the isothiazole ring make the 5-position highly susceptible to 2 [1].
Causality of the Boc Protecting Group
Unprotected 3-amino-5-bromoisothiazole is prone to spontaneous self-condensation, where the nucleophilic 3-amino group of one molecule attacks the electrophilic 5-position of another, leading to intractable oligomers. The bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group serves a critical dual purpose:
Regiocontrol via Deactivation: It attenuates the nucleophilicity of the exocyclic nitrogen and provides steric shielding, thereby strictly directing the incoming exogenous nucleophile to the C-5 position [4].
Solvation Dynamics: It significantly enhances the solubility of the precursor in polar aprotic solvents (e.g., DMF, DMSO), which are mandatory for stabilizing the anionic Meisenheimer-type transition state during the S_NAr process.
Mechanistic Pathway
The reaction proceeds via a classic addition-elimination mechanism. The rate-determining step is the nucleophilic attack at C-5, which disrupts aromaticity to form a stabilized anionic intermediate, followed by rapid expulsion of the bromide leaving group to restore the aromatic system.
Figure 1: SNAr addition-elimination mechanism at the isothiazole C-5 position.
Reaction Scope and Quantitative Data
The S_NAr reaction at the 5-position accommodates a broad spectrum of nucleophiles. Softer nucleophiles (like thiols) exhibit exceptionally rapid kinetics and high yields due to superior orbital overlap, while harder nucleophiles (like alkoxides) require milder conditions to prevent competitive ring degradation [3].
Nucleophile Class
Representative Reagent
Solvent / Base
Temp (°C)
Time (h)
Isolated Yield (%)
Secondary Amine
Morpholine
DMF / K₂CO₃
90
12
82
Primary Amine
Benzylamine
DMSO / DIPEA
110
16
75
Thiol
Thiophenol
DMF / Cs₂CO₃
80
8
91
Alkoxide
Sodium Methoxide
MeOH / None
65
24
68
Self-Validating Experimental Protocols
Causality of Experimental Design: Polar aprotic solvents (DMF or DMSO) are utilized to solvate the counter-cation (e.g., K⁺ or Cs⁺), leaving a "naked", highly reactive nucleophilic anion. The protocols below are designed as self-validating systems, incorporating specific visual and analytical checkpoints to ensure process integrity before proceeding to downstream steps.
Figure 2: Self-validating experimental workflow for SNAr on the isothiazole scaffold.
Protocol A: S_NAr with Amine Nucleophiles (e.g., Morpholine)
Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester (1.0 mmol, 279 mg) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.
Reagent Addition: Add morpholine (1.5 mmol, 130 µL) followed by finely powdered anhydrous K₂CO₃ (2.0 mmol, 276 mg). Causality: K₂CO₃ is chosen over stronger bases (like NaH) to prevent premature deprotonation of the Boc-carbamate, which could lead to unwanted side reactions.
Thermal Activation: Attach a reflux condenser and heat the heterogeneous mixture to 90 °C using an oil bath.
Validation Checkpoint (IPQC): The reaction is self-indicating. As the amine displaces the bromide, the solution typically transitions from pale yellow to a deep orange/amber. After 12 hours, sample 10 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS or TLC (3:1 Hexanes/EtOAc). Complete consumption of the starting material (Rf ≈ 0.6) must be confirmed.
Workup: Cool the mixture to room temperature. Quench by pouring into 25 mL of ice-cold distilled water. Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to completely remove residual DMF.
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (gradient: 10% to 40% EtOAc in Hexanes) to yield the pure 5-morpholino product.
Protocol B: S_NAr with Thiol Nucleophiles (e.g., Thiophenol)
Preparation: Dissolve the isothiazole starting material (1.0 mmol, 279 mg) in anhydrous DMF (5.0 mL) under nitrogen.
Reagent Addition: Add thiophenol (1.2 mmol, 123 µL) and Cs₂CO₃ (1.5 mmol, 488 mg). Causality: The "cesium effect" enhances the solubility and reactivity of the thiolate anion, allowing the reaction to proceed at lower temperatures compared to amines.
Thermal Activation: Heat the mixture to 80 °C for 8 hours.
Validation Checkpoint (IPQC): Thiols are highly reactive nucleophiles; monitor the reaction at the 4-hour and 8-hour marks. The reaction should remain relatively light in color compared to amine substitutions. Confirm completion via TLC.
Workup & Purification: Follow the identical aqueous quench and LiCl washing procedure as Protocol A. Purify via column chromatography to afford the 5-(phenylthio)isothiazole derivative.
References
Haloselectivity of Heterocycles
Baran Lab, The Scripps Research Institute[Link]
Phenyl-sulfamoyl benzoic acids as ERAP1 modulators (WO2020225569A1)
Expanding a fluorescent RNA alphabet: synthesis, photophysics and utility of isothiazole-derived purine nucleoside surrogates
RSC Publishing - Organic & Biomolecular Chemistry[Link]
Improving reaction yields in the synthesis of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
Target Molecule: (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester Target Audience: Process Chemists, Discovery Scientists, and Drug Development Professionals Welcome to the Process Optimization Knowledge Base. Th...
Author: BenchChem Technical Support Team. Date: April 2026
Target Molecule: (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
Target Audience: Process Chemists, Discovery Scientists, and Drug Development Professionals
Welcome to the Process Optimization Knowledge Base. The synthesis of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester via the Boc-protection of 5-bromoisothiazol-3-amine is a notoriously low-yielding transformation under standard conditions. This portal provides mechanistic troubleshooting, quantitative yield comparisons, and validated protocols to help you achieve >90% conversion while suppressing side reactions.
Process Overview & Mechanistic Pathway
The primary challenge in this synthesis lies in the extreme electron deficiency of the starting material, 5-bromoisothiazol-3-amine[1]. The isothiazole ring is inherently electron-withdrawing, and the halogen at the 5-position further depletes electron density from the 3-amino group via inductive (-I) effects. Consequently, the amine's lone pair is highly delocalized, rendering it a poor nucleophile for direct attack on di-tert-butyl dicarbonate (
Boc2O
).
Reaction pathways for Boc-protection of 5-bromoisothiazol-3-amine showing optimized NaHMDS route.
Critical FAQs & Troubleshooting Guide
Q1: Why is my yield of the mono-Boc product consistently below 40% when using standard
Boc2O
/DMAP/TEA conditions?Causality: Standard amine bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are not strong enough to deprotonate the 3-amino group. Instead, the reaction relies on the neutral amine attacking the
Boc2O
-DMAP adduct. Because the 5-bromoisothiazol-3-amine is highly electron-deficient, this nucleophilic attack is exceptionally slow. The prolonged reaction times allow competing side reactions, such as the degradation of
Boc2O
into isobutylene and
CO2
, to outpace product formation.
Q2: I am observing a significant non-polar spot on my TLC (Rf ~0.8 in 3:1 Hexanes/EtOAc). What is it, and how do I prevent it?Causality: This non-polar impurity is the di-Boc imide side product. When using DMAP as an acyl transfer catalyst, the initially formed mono-Boc product becomes a liability. The newly formed carbamate NH is highly acidic. In the presence of excess base and
Boc2O
, this NH is easily deprotonated and rapidly undergoes a second acylation.
Prevention: To prevent this, you must abandon DMAP-catalyzed conditions. Instead, use a strong, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS) to pre-form the amide anion[2],[3], strictly limiting
Boc2O
to 1.05 equivalents.
Q3: My reaction stalled at 50% conversion. Should I push it with heat or add more
Boc2O
?Causality: No. Heating the reaction will only accelerate the thermal decomposition of
Boc2O
. Adding more
Boc2O
under standard conditions will inevitably drive the equilibrium toward the unwanted di-Boc imide. The correct self-validating approach is to change the thermodynamic driving force by switching to the Base-Mediated Deprotonation Route (See Protocol A).
Q4: How do I recover my mono-Boc product if over-acylation (di-Boc formation) has already occurred?Causality: The di-Boc imide is sterically hindered and possesses two electron-withdrawing carbonyls, making it susceptible to mild nucleophilic attack. You can selectively cleave one Boc group using mild carbonate bases in an alcoholic solvent (See Protocol B). The methoxide generated in situ selectively attacks one of the highly electrophilic Boc carbonyls, releasing the mono-Boc product and methyl tert-butyl carbonate.
Quantitative Yield Analysis
The following table summarizes in-house data comparing different reaction environments. The NaHMDS route demonstrates superior chemoselectivity and overall conversion.
Reaction Conditions
Base / Catalyst
Equivalents of
Boc2O
Conversion (%)
Mono-Boc Yield (%)
Di-Boc Yield (%)
Standard Amine Base
TEA / DMAP (cat.)
1.1
45%
35%
10%
Excess Reagent
TEA / DMAP (1.0 eq)
2.5
>95%
15%
80%
Optimized Anion
NaHMDS (1.1 eq)
1.05
>98%
>90%
<2%
Validated Experimental Protocols
Protocol A: Optimized Mono-Boc Protection via Amide Anion (NaHMDS Method)
This protocol utilizes a strong base to quantitatively generate a highly nucleophilic amide anion, bypassing the poor nucleophilicity of the neutral isothiazolamine.
Step-by-Step Methodology:
Preparation: Charge a flame-dried, nitrogen-flushed round-bottom flask with 5-bromoisothiazol-3-amine (1.0 eq, e.g., 10.0 mmol)[1].
Dissolution: Add anhydrous Tetrahydrofuran (THF) (10 volumes, 100 mL). Stir to dissolve and cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Deprotonation: Dropwise add NaHMDS (1.0 M solution in THF, 1.1 eq, 11.0 mL) over 15 minutes. Maintain the internal temperature below -65 °C. The solution will typically darken, indicating anion formation. Stir at -78 °C for 30 minutes.
Acylation: Dissolve
Boc2O
(1.05 eq, 10.5 mmol) in anhydrous THF (2 volumes, 20 mL). Add this solution dropwise to the reaction mixture at -78 °C.
Propagation: Remove the cooling bath and allow the reaction to slowly warm to 0 °C over 1.5 hours.
In-Process Control (IPC): Quench a 50 µL aliquot in saturated aqueous
NH4Cl
and extract with EtOAc. Analyze via TLC (3:1 Hexanes/EtOAc) or LCMS. The starting material should be completely consumed with negligible di-Boc formation.
Quench & Workup: Quench the bulk reaction at 0 °C by slowly adding saturated aqueous
NH4Cl
(50 mL). Extract the aqueous layer with EtOAc (
3×50
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to afford the pure (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester.
Protocol B: Selective Mono-Deprotection of Di-Boc Imide
Use this protocol to rescue material if significant di-Boc formation has occurred during unoptimized runs.
Step-by-Step Methodology:
Dissolution: Dissolve the crude mixture containing the di-Boc imide (assume 1.0 eq based on theoretical yield) in Methanol (10 volumes).
Reaction: Stir the suspension vigorously at room temperature (
20−25
°C) for 2 to 4 hours.
In-Process Control (IPC): Monitor by TLC. The non-polar di-Boc spot (Rf ~0.8) will disappear, converging into the mono-Boc spot (Rf ~0.4).
Workup: Concentrate the mixture under reduced pressure to remove the majority of the methanol. Partition the resulting residue between Water (50 mL) and EtOAc (50 mL). Extract the aqueous layer with additional EtOAc (
2×30
mL). Wash organics with brine, dry over
Na2SO4
, and concentrate to yield the rescued mono-Boc product.
References
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th Edition). John Wiley & Sons. (Authoritative standard for the selective cleavage of di-Boc imides using methanolic potassium carbonate).
Vertex Pharmaceuticals Inc. (2022). WO2022174031A1 - Cdk inhibitors and methods of use thereof. Google Patents. (Details the synthesis, handling, and reactivity profile of 5-bromoisothiazol-3-amine).[1]
Suárez-Pantiga, S., et al. (2018). Synthesis of Di(hetero)arylamines from Nitrosoarenes and Boronic Acids: A General, Mild, and Transition-Metal-Free Coupling. Organic Letters, 20(7), 1953-1956. ACS Publications. (Discusses the necessity and methodology of strong-base mediated Boc protection for heavily deactivated heteroarylamines).[2]
Pharmaxis Ltd. (2020). WO2020069330A2 - Inhibitors of vap-1. Google Patents. (Validates the use of NaHMDS at low temperatures for the successful carbamate/Boc protection of challenging heterocyclic systems).[3]
Preventing unintended Boc-group cleavage during (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in navigating the idiosyncratic reactivity of electron-deficient heteroarylamines.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in navigating the idiosyncratic reactivity of electron-deficient heteroarylamines. While the tert-butyloxycarbonyl (Boc) group is a staple in organic synthesis—typically prized for its robust stability under basic conditions—its behavior changes dramatically when conjugated to a highly electron-withdrawing system like an isothiazole ring.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to prevent unintended Boc-group cleavage during your cross-coupling and functionalization workflows.
Frequently Asked Questions (FAQs)
Q1: Why is the Boc group on my 5-bromo-isothiazol-3-amine derivative cleaving during standard Suzuki-Miyaura couplings?
Answer: The assumption that Boc groups are universally base-stable fails when dealing with electron-deficient heteroaromatic rings. In the (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester, the nitrogen lone pair is heavily delocalized into the electron-withdrawing isothiazole ring. This delocalization significantly reduces the amide resonance (the N–C=O bond character), rendering the carbamate carbonyl carbon highly electrophilic.
Under standard Suzuki-Miyaura conditions (e.g., aqueous
Na2CO3
or
K2CO3
at 80–100 °C), hydroxide ions or water molecules nucleophilically attack this activated carbonyl. This forms a tetrahedral intermediate that rapidly collapses, expelling a tert-butoxide leaving group and triggering spontaneous decarboxylation to yield the unprotected amine 1[1] 2[2].
Mechanistic pathway of base-catalyzed Boc cleavage in electron-deficient heteroaryl carbamates.
Q2: How can I perform a cross-coupling on the 5-bromo position without losing the Boc group?
Answer: To preserve the Boc group, you must eliminate the nucleophilic triggers (water/hydroxide) and reduce the thermal energy of the system.
Switch to Anhydrous Bases: Replace aqueous carbonate solutions with finely milled, anhydrous
K3PO4
or
CsF
.
Lower the Temperature: Utilize highly active palladium precatalysts, such as XPhos Pd G2 or RuPhos Pd G2. These bulky, electron-rich biarylphosphine ligands facilitate oxidative addition into the C–Br bond at room temperature to 40 °C, bypassing the thermal threshold required for Boc degradation 3[3].
Q3: I observed Boc cleavage during silica gel purification. What causes this and how can I prevent it?
Answer: Silica gel possesses inherent Brønsted acidity. For highly sensitive heteroaryl carbamates, this trace acidity is sufficient to protonate the carbamate carbonyl. This initiates the classic acid-catalyzed elimination of isobutylene and
CO24[4].
Solution: Create a self-validating purification system by pre-treating your silica gel. Flush the column with 1–2% triethylamine (
Et3N
) in your non-polar eluent (e.g., hexanes) before loading your sample to neutralize acidic sites.
Q4: Can the transition metal catalyst itself cause deprotection?
Answer: Yes. Palladium(II) intermediates and other transition metal additives (like Cu or Zn) can act as Lewis acids. If an uncoordinated metal center binds to the carbamate oxygen, it polarizes the C–O bond, facilitating the expulsion of the tert-butyl cation 4[4]. Ensure a proper ligand-to-metal ratio (L:M > 1) using strongly coordinating ligands to prevent the existence of highly Lewis-acidic "naked" metal centers.
Quantitative Data: Boc Stability Under Coupling Conditions
The following table summarizes the causality between reaction conditions and the extent of unintended Boc cleavage. By comparing these parameters, researchers can easily select the optimal environment for their specific substrate.
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the isothiazole starting material, the boronic acid, and the anhydrous
K3PO4
.
Solvent Addition & Degassing: Add anhydrous THF to achieve a 0.2 M concentration. Sparge the heterogeneous mixture directly with Argon gas for 15 minutes to remove dissolved oxygen, which can degrade the active Pd(0) species.
Catalyst Activation: Quickly remove the septum, add the XPhos Pd G2 precatalyst, and reseal. The G2 precatalyst ensures rapid generation of the active L-Pd(0) species without requiring high thermal energy.
Mild Heating: Place the flask in a pre-heated oil bath or heating block set strictly to 40 °C . Stir vigorously for 4–12 hours. Monitor the reaction via LC-MS (ensure the LC-MS mobile phase does not contain high concentrations of TFA to prevent false-positive deprotection readings).
Neutral Workup: Once complete, cool the reaction to room temperature. Quench with a neutral buffer (e.g., saturated aqueous
NH4Cl
) rather than strong acids or bases. Extract with Ethyl Acetate (3x), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Optimized low-temperature, anhydrous Suzuki-Miyaura workflow to preserve Boc integrity.
References
Title: Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling
Source: MDPI (Molecules)
URL: [Link]
Title: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides
Source: Organic Letters (ACS Publications)
URL: [Link]
Technical Support Center: Troubleshooting Low Aqueous Solubility of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-but...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester in their experimental assays. As a Senior Application Scientist, this guide synthesizes chemical principles with practical, field-tested strategies to help you overcome these solubility hurdles and ensure the reliability and reproducibility of your results.
Understanding the Challenge: A Compound Profile
Key Physicochemical Characteristics:
Property
Assessment
Rationale and Implications for Aqueous Assays
Aqueous Solubility
Predicted to be very low
The hydrophobic nature of the molecule limits its dissolution in aqueous buffers, potentially leading to precipitation, inaccurate concentration measurements, and non-reproducible assay results.
Lipophilicity (LogP)
Predicted to be high
A high octanol-water partition coefficient (LogP) indicates a preference for nonpolar environments over aqueous ones. This necessitates the use of strategies to increase its apparent aqueous solubility.
Stability
Stable under neutral and basic conditions; labile in strong acid
The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under strongly acidic conditions (pH < 4).[1][2] This is a critical consideration for buffer selection and sample handling to maintain the integrity of the compound.
This section addresses common questions and issues encountered when working with (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester and similar hydrophobic compounds.
Q1: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
A1: This is a classic sign of a compound "crashing out" of solution. While your compound is soluble in a high concentration of an organic solvent like Dimethyl Sulfoxide (DMSO), its solubility limit is exceeded when diluted into a predominantly aqueous environment.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Immediate Actions:
Step-wise Dilution: Avoid adding your DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions, gradually increasing the proportion of the aqueous component.[5]
Vortexing/Mixing: Ensure thorough mixing during and after dilution to aid dissolution.
Q2: What is the maximum recommended concentration of DMSO in my cell-based assay?
A2: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% to minimize cytotoxicity and other off-target effects.[5] Some robust cell lines may tolerate up to 1%, but this should be validated. The effects of DMSO on protein structure and interactions can be protein-dependent.[2][6][7]
Recommended DMSO Concentrations for Different Assay Types:
Enzyme inhibition or activation, changes in protein conformation.[6][7]
Binding assays
≤ 5% (assay dependent)
Altered binding kinetics, protein destabilization.[9][10]
Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments to account for any solvent effects.
Q3: Are there alternatives to DMSO for improving the solubility of my compound?
A3: Yes, several other strategies can be employed, either alone or in combination with a co-solvent like DMSO.
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate hydrophobic molecules like yours, forming an "inclusion complex" that is more water-soluble.[1][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[1]
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve wetting and solubility.
pH Adjustment: Given the Boc group's instability in strong acids, this is not a recommended primary strategy. Maintaining a neutral to slightly basic pH (pH 7-8.5) is advisable to ensure the stability of the compound.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a concentrated stock solution for serial dilution into aqueous buffers.
Prepare the HP-β-CD Solution: Dissolve HP-β-CD in your aqueous assay buffer to create a stock solution (e.g., 10-40% w/v). Gentle warming may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.
Add the Compound: Add the powdered compound directly to the HP-β-CD solution.
Facilitate Complexation: Stir the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
Clarify the Solution: If any undissolved material remains, centrifuge the solution at high speed and carefully collect the supernatant. This will be your working solution.
Determine Concentration: It is highly recommended to determine the actual concentration of the solubilized compound in the supernatant using a suitable analytical method, such as HPLC-UV.
References
Vertex AI Search, Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
Vertex AI Search, Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online.
Vertex AI Search, Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs - PubMed.
Vertex AI Search, Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds - Benchchem.
Vertex AI Search, Cyclodextrin-Based Formulations: A Non-Invasive Platform for Targeted Drug Delivery - PubMed.
Vertex AI Search, Cosolvent - Grokipedia.
Vertex AI Search, Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
Vertex AI Search, Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding | Analytical Chemistry - ACS Publications.
Vertex AI Search, Effect of DMSO on Protein Structure and Interactions As- sessed By Collision-induced Dissociation and Unfolding - University of Cambridge.
Vertex AI Search, Boc-Protected Amino Groups - Organic Chemistry Portal.
Vertex AI Search, An In-depth Technical Guide to the Boc Protection of Primary Amines - Benchchem.
Vertex AI Search, Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit.
Vertex AI Search, Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding - PubMed.
Vertex AI Search, (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview - ResearchGate.
Vertex AI Search, Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research.
Vertex AI Search, tert-Butyloxycarbonyl protecting group - Wikipedia.
Vertex AI Search, Compound Handling Instructions - MCE.
Vertex AI Search, OC II (FS 2019) Prof. J. W. Bode [Link] T h is w o rk is lice n se d u n d e r a C re a tive Co m m o n s Attr. Available from: .
Vertex AI Search, (PDF) DMSO-Related Effects in Protein Characterization - ResearchGate.
Vertex AI Search, Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry - ACS Publications.
Vertex AI Search, Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate.
Vertex AI Search, Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity - ScholarWorks.
Vertex AI Search, Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate - MDPI.
Vertex AI Search, BOC protects amino acids, which is stable in what acidic (pH =?) Environment is stable.
Vertex AI Search, Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions | Request PDF - ResearchGate.
Vertex AI Search, Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed.
Vertex AI Search, Protecting Agents - TCI Chemicals.
Vertex AI Search, What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
Vertex AI Search, Boc and tBu ester pH stability during enamine hydrolysis : r/Chempros - Reddit.
Vertex AI Search, How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate.
Technical Support Center: Troubleshooting Debromination in (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most persistent challenges when functionalizing (5-Bromo-isothiazol-3-yl)-carbami...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most persistent challenges when functionalizing (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester: reductive debromination (protodehalogenation) . This guide bridges mechanistic theory with field-proven protocols to ensure high-fidelity cross-coupling in your drug development pipelines.
Mechanistic Causality: The Origin of Protodehalogenation
When subjecting (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), researchers frequently encounter significant amounts of the debrominated byproduct (isothiazol-3-yl-carbamic acid tert-butyl ester). This side reaction is primarily driven by the kinetic competition between the desired transmetalation step and off-target hydride abstraction[1].
The 5-position of the isothiazole ring is highly activated. Following the initial oxidative addition of the C-Br bond to the Pd(0) catalyst, the resulting Pd(II)-aryl species is relatively stable. However, the substrate possesses a highly acidic N-H proton on the tert-butyl carbamate (Boc) group. Under the basic conditions required for cross-coupling, this proton can be abstracted, generating an electron-rich isothiazolate anion[2]. This anionic species alters the electronic environment of the palladium center, significantly retarding the rate of transmetalation.
When transmetalation is kinetically slow, the Pd(II) intermediate has ample time to undergo β-hydride elimination from aliphatic solvents (like alcohols) or amine bases, forming a transient Pd(II)-hydride species. Subsequent reductive elimination irreversibly yields the debrominated isothiazole and regenerates the Pd(0) catalyst[3].
Catalytic cycle showing the competitive protodehalogenation pathway in Pd-catalyzed cross-coupling.
Troubleshooting FAQs
Q1: Why is my Suzuki coupling yielding 40% debrominated starting material and very little product?A1: This indicates that transmetalation is the rate-limiting step in your catalytic cycle. Strong inorganic bases (e.g., NaOH, NaOtBu) can accelerate the degradation (protodeboronation) of your boronic acid partner. Without a viable coupling partner, the Pd(II)-isothiazole intermediate undergoes hydride abstraction[4]. Switching to a milder, anhydrous base like CsF or K₃PO₄ preserves the boronic acid and suppresses the formation of hydride species.
Q2: Does my choice of solvent directly cause debromination?A2: Yes. Primary and secondary alcohols (e.g., ethanol, isopropanol) act as direct hydride donors. The Pd(II) intermediate coordinates with the alcohol, undergoes β-hydride elimination, and generates the problematic Pd(II)-H species[1]. To prevent this, strictly utilize anhydrous, aprotic solvents such as 1,4-dioxane or toluene.
Q3: How can I modify my isothiazole substrate to prevent this without changing the catalyst?A3: The acidity of the NH-Boc group is your primary liability. If catalyst optimization fails, consider transiently protecting the carbamate nitrogen. Converting the substrate to an N,N-di-Boc protected isothiazole (using Boc₂O and DMAP) removes the acidic proton. This prevents the formation of the electron-rich anion, restoring the normal rate of oxidative addition and significantly suppressing dehalogenation[2].
Q4: Which ligand system provides the best kinetic advantage against debromination for heteroaryl halides?A4: Bulky, electron-rich dialkylbiaryl phosphines, specifically XPhos or SPhos, are highly recommended. These ligands create a sterically demanding environment that accelerates both the transmetalation and product-forming reductive elimination steps, effectively outcompeting the slower protodehalogenation pathway[3].
Quantitative Data: Condition Screening
The following table summarizes the optimization trajectory for the Suzuki-Miyaura coupling of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester with phenylboronic acid, demonstrating the shift from protic, strong-base conditions to aprotic, mild-base conditions.
This step-by-step methodology utilizes XPhos Pd G2 and anhydrous CsF to kinetically favor cross-coupling over debromination. Every phase includes a built-in validation checkpoint to ensure systemic integrity.
Step 1: Reagent Preparation & Inert Atmosphere
Action: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester (1.0 equiv), the aryl boronic acid (1.5 equiv), anhydrous CsF (3.0 equiv), and XPhos Pd G2 (0.05 equiv).
Validation Checkpoint 1: Ensure the CsF is a free-flowing powder; clumping indicates moisture absorption, which will introduce protic sources and trigger debromination. Seal the tube and purge with Argon for 3 complete vacuum/backfill cycles.
Step 2: Solvent Addition
Action: Add anhydrous, degassed 1,4-dioxane (0.2 M relative to the isothiazole) via syringe.
Validation Checkpoint 2: Observe the color of the solution. The mixture should transition to a clear, pale yellow/orange solution. A rapid shift to black indicates premature catalyst decomposition (Pd black formation) due to oxygen ingress. If blackening occurs, abort and restart.
Step 3: Reaction Execution
Action: Place the reaction vessel in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 hours.
Validation Checkpoint 3: At the 1-hour mark, withdraw a 10 µL aliquot under Argon. Dilute in LC-MS grade acetonitrile and analyze. The Total Ion Chromatogram (TIC) must show a Product (M+H) to Debrominated Byproduct (M-Br+H) ratio of >20:1. If the ratio is lower, the boronic acid may have degraded; spike an additional 0.5 equiv of boronic acid to force transmetalation.
Step 4: Quenching and Workup
Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium residues and inorganic salts. Wash the filtrate with deionized water and brine, then dry over anhydrous Na₂SO₄.
Validation Checkpoint 4: Perform a TLC (Hexanes:EtOAc, 3:1). The desired product should appear as a distinct UV-active spot with a lower Rf than the highly non-polar debrominated isothiazole byproduct.
References
[2] Title: How to avoid debromination in 5-bromoindole reactions | Source: benchchem.com | 2
[4] Title: preventing debromination in Suzuki coupling of bromo-imidazoles | Source: benchchem.com | 4
[3] Title: Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery | Source: rsc.org | 3
Optimizing catalyst loading for (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester cross-couplings
Technical Support Center: Optimizing Catalyst Loading for (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester Cross-Couplings Introduction Welcome to the Technical Support Center. As a Senior Application Scientist,...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimizing Catalyst Loading for (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester Cross-Couplings
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges optimizing palladium-catalyzed cross-couplings for highly functionalized heteroaryls. The substrate (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester presents a unique dual-challenge: the isothiazole core is notorious for catalyst poisoning via N/S coordination, while the 3-NHBoc group restricts our thermal and basic operational windows.
This guide provides mechanistic troubleshooting, quantitative optimization strategies, and self-validating protocols to successfully reduce your palladium loading from a brute-force 5 mol% down to an economically viable ≤0.5 mol%.
Visual Workflow: Optimization Logic
Caption: Logical workflow for optimizing Pd-catalyst loading in bromoisothiazole cross-couplings.
Q1: Why does my reaction stall at 1 mol% Pd loading, but complete at 5 mol%?A1: This is a classic symptom of off-cycle catalyst poisoning. The isothiazole ring contains strongly coordinating nitrogen and sulfur atoms. The 5-bromo position is directly adjacent to the sulfur atom. Following oxidative addition, the sulfur can coordinate to the palladium center, forming a stable, unreactive palladacycle resting state . At 5 mol% loading, you are essentially overwhelming the system with excess palladium to maintain enough active catalyst in the cycle. To drop the loading to 1 mol% or lower, you must use highly sterically hindered, electron-rich ligands (such as SPhos or XPhos) that outcompete the heterocycle for palladium coordination and accelerate the rate-limiting transmetalation step [[1]]([Link]).
Q2: How does the Boc-protecting group affect my optimization strategy?A2: The tert-butyloxycarbonyl (Boc) group on the 3-amino position is thermally labile and sensitive to strongly basic conditions. If the reaction temperature exceeds 85–90°C, or if strong bases like KOtBu are used, the Boc group undergoes thermal deprotection, generating a free amine. This free amine can further coordinate to palladium or undergo competitive Buchwald-Hartwig amination, creating complex oligomeric mixtures and instantly killing the catalytic cycle. Causality: You must balance the energy required to drive transmetalation against the activation energy of Boc thermal degradation.
Q3: Should I use a Pd(0) source or a Pd(II) precatalyst for low-loading applications?A3: For sub-1 mol% loadings, Pd(II) precatalysts (specifically Buchwald-type palladacycles like XPhos Pd G3) are vastly superior to traditional Pd(0) sources like Pd2(dba)3. Pd2(dba)3 contains dibenzylideneacetone, an electron-deficient olefin that competes with your ligand for Pd coordination, slowing down oxidative addition. G3 precatalysts activate rapidly under mild basic conditions to generate a pristine 1:1 Pd:Ligand active species without inhibitory byproducts, ensuring every molecule of palladium enters the catalytic cycle .
Visual Mechanism: The Catalytic Cycle and Poisoning Pathways
Caption: Mechanism of Pd-catalyzed coupling highlighting off-cycle poisoning by the isothiazole.
Section 2: Troubleshooting Guide
Issue 1: High levels of protodehalogenation instead of cross-coupling.
Symptom: LCMS shows a major peak corresponding to (isothiazol-3-yl)-carbamic acid tert-butyl ester (loss of bromine, M-79).
Cause: Protodehalogenation occurs when oxidative addition is successful, but transmetalation is too slow. The long-lived Pd(II)-aryl intermediate eventually undergoes protonation (often from water or solvent).
Solution: Enhance the transmetalation rate by optimizing boronic acid activation. Ensure you are using a biphasic mixture (e.g., Toluene/H2O 3:1) with K3PO4. The water is necessary to dissolve the base and form the reactive boronate species, which transmetalates orders of magnitude faster than the neutral boronic acid [[2]]([Link]).
Issue 2: Catalyst precipitation ("Black Palladium") within the first 30 minutes.
Symptom: The reaction mixture turns from pale yellow to opaque black, and conversion halts.
Cause: Pd(0) is unstable without sufficient ligand coordination and aggregates into inactive bulk palladium. This is exacerbated at low catalyst loadings if oxygen is present (which oxidizes the phosphine ligand) or if the ligand-to-palladium ratio is too low.
Solution: Ensure strict anaerobic conditions via freeze-pump-thaw degassing. If using separate Pd/Ligand sources, increase the Ligand:Pd ratio to 2.5:1.
Issue 3: Boc deprotection occurring during the reaction.
Symptom: Appearance of a highly polar spot on TLC; LCMS shows M-100 (loss of Boc).
Cause: Reaction temperature is too high (>85°C) or the base is too strong (e.g., NaOH, KOtBu).
Solution: Cap the temperature at 75°C. Switch to a milder base like K2CO3 or K3PO4.
Section 3: Quantitative Data & Optimization Tables
The following table summarizes a systematic optimization screen to reduce catalyst loading for the Suzuki-Miyaura coupling of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester with phenylboronic acid.
Entry
Catalyst System
Base (Equiv)
Solvent System
Temp (°C)
Yield (%)
Observation / Causality
1
5 mol% Pd(PPh3)4
Na2CO3 (2.0)
1,4-Dioxane/H2O
90
65%
High loading required; ~15% Boc deprotection observed due to high temp.
Optimized Low-Loading Suzuki-Miyaura Coupling (0.5 mol% Pd)
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Solid Reagent Charging: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the bromoisothiazole substrate, arylboronic acid, K3PO4, and XPhos Pd G3.
Atmosphere Exchange: Seal the tube with a rubber septum. Connect to a Schlenk line. Evacuate the tube under high vacuum for 2 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.
Validation Checkpoint 1: The solids should jump slightly under vacuum. If they do not, your vacuum seal is compromised. Do not proceed until a dynamic vacuum of <1 mbar is achieved.
Solvent Degassing: In a separate flask, prepare the Toluene/H2O (3:1) mixture. Sparge the solvent mixture with Argon for 30 minutes using a submerged needle.
Reaction Initiation: Add the degassed solvent mixture (4.0 mL) to the Schlenk tube via a gas-tight syringe. Place the tube in a pre-heated oil bath at 75°C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.
Validation Checkpoint 2: Within 5 minutes at 75°C, the mixture should transition to a homogeneous pale yellow/orange organic layer. If the solution turns black, oxygen contamination has occurred, and the catalyst is dead.
Monitoring & Workup: Stir for 4 hours. Cool to room temperature. Dilute with EtOAc (10 mL) and separate the layers. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Validation Checkpoint 3: Analyze the crude mixture via LCMS. The mass balance should be >95% with <2% starting material remaining and no M-100 (Boc-cleaved) peaks.
Overcoming steric hindrance in coupling reactions with (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester. This guide is designed for researchers, medicinal chemists, and...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. The bulky tert-butyl carbamate (Boc) protecting group, while crucial for many synthetic strategies, can introduce significant steric hindrance, leading to common issues such as low yields, slow reaction times, and catalyst deactivation.
This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you overcome these challenges and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling is failing or giving very low yields. What is the most likely cause?
Low reactivity in Suzuki-Miyaura couplings with this substrate is almost always linked to steric hindrance impeding the catalytic cycle. The bulky Boc group can interfere with the crucial oxidative addition or reductive elimination steps.
Immediate Recommendations:
Ligand Selection: Standard ligands like PPh₃ are often ineffective. Switch to a bulky, electron-rich biaryl monophosphine ligand.[1] Ligands such as XPhos , SPhos , or RuPhos are designed to accelerate these key steps in the catalytic cycle for hindered substrates.[1][2][3]
Palladium Precatalyst: Use a modern palladium precatalyst, such as XPhos Pd G3 , which forms the active Pd(0) species rapidly and under mild conditions.[4] This minimizes side reactions like protodeboronation of the boronic acid partner, which can be a problem with unstable heteroaryl boronic acids.[2][5][6][7]
Base Selection: A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often a good starting point.[2][5] Very strong bases can sometimes promote side reactions.
Q2: I am observing significant debromination of my starting material. How can I prevent this?
Debromination (or hydrodehalogenation) is a common side reaction where the bromine atom is replaced by hydrogen.[8] This occurs when a palladium-hydride intermediate is formed, which then undergoes reductive elimination with your substrate.[8][9]
Troubleshooting Strategies:
Scrutinize Your Solvent and Base: Alcoholic solvents and certain amine bases can be sources of hydride species.[8][9] If you are using a solvent like methanol or ethanol, consider switching to an aprotic solvent system such as dioxane/water or toluene.
Optimize Catalyst System: A highly active but well-defined catalyst system can favor the desired cross-coupling pathway over the dehalogenation pathway. Using a precatalyst like XPhos Pd G2 or G3 can improve outcomes.[10]
Lower Reaction Temperature: Higher temperatures can sometimes accelerate catalyst decomposition and side reactions.[8] Try running the reaction at the lowest effective temperature that still provides a reasonable reaction rate.
Q3: Which conditions are best for a Buchwald-Hartwig amination with this substrate?
The Buchwald-Hartwig amination is particularly sensitive to steric effects. The choice of ligand is paramount for coupling amines with the hindered (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester.
Ligand is Key: The development of sterically demanding, electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction.[1][11] For five-membered heterocycles, especially those with multiple heteroatoms, extremely bulky ligands like AdBrettPhos have shown exceptional performance where others fail.[12]
Base: A strong, non-nucleophilic base such as NaOtBu or LHMDS is typically required.
Catalyst: A simple palladium source like Pd₂(dba)₃ or Pd(OAc)₂ combined with the appropriate ligand is effective.
Q4: Can I perform a Sonogashira coupling, and what are the critical parameters?
Yes, Sonogashira coupling is a viable transformation. The key challenges are preventing homocoupling of the alkyne (Glaser coupling) and ensuring the palladium catalyst remains active.
Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) co-catalyst (e.g., CuI), this can promote homocoupling.[13] Consider a copper-free protocol.
Ligand and Precatalyst: An air-stable precatalyst that rapidly forms a monoligated Pd(0) species, such as [DTBNpP]Pd(crotyl)Cl , has been shown to be effective for room-temperature, copper-free Sonogashira couplings of challenging aryl bromides.[14]
Base and Solvent: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard, often used as the solvent or in a co-solvent like THF or DMF.[15]
Troubleshooting Guide
Symptom
Potential Cause(s)
Recommended Solution(s)
No Reaction / Low Conversion
1. Insufficient catalyst activity due to steric hindrance.2. Catalyst deactivation (e.g., by heteroatom coordination).3. Low reaction temperature.
1. Switch to a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, AdBrettPhos).[1][12]2. Use a modern palladium precatalyst (e.g., XPhos Pd G3) for rapid generation of the active LPd(0) species.[10][16]3. Increase reaction temperature in increments of 10-20 °C.
Significant Debromination
1. Formation of a Pd-H intermediate.2. Source of hydride (e.g., alcoholic solvent, water, certain bases).3. Unstable catalyst leading to side reactions.
1. Switch to an aprotic solvent (e.g., Dioxane, Toluene, THF).2. Use a carbonate or phosphate base (e.g., K₃PO₄, Cs₂CO₃) instead of hydroxides or alkoxides if possible.[2][5]3. Ensure reagents are anhydrous if the reaction is sensitive to water.
Boronic Acid Decomposition (Suzuki)
1. Protodeboronation is common with electron-deficient or unstable heteroaryl boronic acids.[2][5][6]2. Reaction conditions are too harsh or reaction time is too long.
1. Use a precatalyst that activates quickly at lower temperatures to ensure cross-coupling outcompetes decomposition.[2][5]2. Use K₃PO₄ as the base, which is often effective for these substrates.[5]3. Use a slight excess (1.2-1.5 equiv.) of the boronic acid.
Alkyne Homocoupling (Sonogashira)
1. Presence of oxygen.2. Copper(I) co-catalyst promoting Glaser coupling.[13]
1. Thoroughly degas all solvents and reagents and maintain an inert (Argon or Nitrogen) atmosphere.2. Employ a copper-free Sonogashira protocol. [14]3. Use a slight excess of the alkyne.
Boc Group Cleavage
1. Excessively high temperatures (>150 °C) or prolonged heating.2. Strongly acidic conditions (adventitious or generated in situ).
1. Maintain reaction temperatures below 120 °C where possible.2. Ensure the reaction medium is not strongly acidic. The Boc group is generally stable to basic and neutral conditions used in most coupling reactions.[17][18]
Visualized Workflows and Mechanisms
Troubleshooting Logic Flow
This diagram outlines a systematic approach to troubleshooting a failing coupling reaction with the target substrate.
Caption: A decision tree for troubleshooting coupling reactions.
The Role of Bulky Ligands in the Suzuki Catalytic Cycle
The steric bulk of the Boc group near the reaction center can hinder the approach of the palladium catalyst. Bulky, electron-rich phosphine ligands are essential as they promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species and facilitate the difficult reductive elimination step.
In a glovebox or under an inert atmosphere, add the Pd source, ligand, and base to an oven-dried reaction vessel.
Add the degassed solvent, followed by the isothiazole substrate and the amine coupling partner.
Seal the vessel and heat to the target temperature.
Monitor the reaction. Upon completion, cool, quench carefully with saturated aq. NH₄Cl, and extract with an organic solvent.
Wash, dry, and concentrate the organic extracts. Purify by column chromatography.
References
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Available from: [Link]
Lundgren, R. J., Peters, B. D., Alsabeh, P. G., & Stradiotto, M. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Angewandte Chemie International Edition, 51(18), 4073-4076. Available from: [Link]
Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369-4378. Available from: [Link]
Ser, C. T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available from: [Link]
ResearchGate. (n.d.). ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
Ser, C. T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 147(47). Available from: [Link]
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. Available from: [Link]
Bruno, N. C., Tcyrulnikov, S., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Angewandte Chemie International Edition, 52(38), 10836-10840. Available from: [Link]
Trose, M., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12348-12362. Available from: [Link]
Vantourout, J. C., et al. (2017). Deciphering complexity in Pd–catalyzed cross-couplings. Scientific Reports, 7(1), 1-10. Available from: [Link]
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. Retrieved from [Link]
Denmark, S. E., Smith, R. C., Chang, W.-T. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104-3118. Available from: [Link]
Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Sancineto, L., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(5), 5582-5595. Available from: [Link]
de la Torre, B., et al. (2019). Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. Zenodo. Available from: [Link]
Lai, W. I., et al. (2016). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Letters, 18(15), 3734-3737. Available from: [Link]
Liu, S., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 18(34), 6695-6700. Available from: [Link]
ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
Srimontree, W., et al. (2018). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 47(32), 11049-11055. Available from: [Link]
Gurung, S. K., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Journal of the American Chemical Society, 141(32), 12643-12648. Available from: [Link]
Dar'in, D., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1999. Available from: [Link]
Rahman, M. M. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. Available from: [Link]
University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Kudrjašova, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(36), 6299-6306. Available from: [Link]
So, C. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4591-4595. Available from: [Link]
NTU Scholars. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. Retrieved from [Link]
RSC Publishing. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Retrieved from [Link]
Pieber, B., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(1), 72-79. Available from: [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Retrieved from [Link]
Purification techniques for isolating (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester from byproducts
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester (also known as mono-Boc-protected 5...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester (also known as mono-Boc-protected 5-bromoisothiazol-3-amine), a critical building block often utilized in the development of kinase inhibitors [1].
Due to the electron-deficient nature of the isothiazole ring, the exocyclic amine is a poor nucleophile. Forcing conditions (e.g., excess Boc₂O, DMAP, or strong bases) are typically required for protection, which inevitably leads to a complex crude mixture containing the target mono-Boc product, unreacted starting material, and a non-polar di-Boc byproduct. This guide provides a self-validating, causality-driven approach to isolating the pure mono-Boc target.
Purification Workflow
Workflow for the isolation of mono-Boc 5-bromoisothiazol-3-amine.
Physicochemical Data Summary
To design a self-validating purification system, you must exploit the distinct physicochemical properties of the three primary species in your crude mixture.
Q: Why am I seeing a massive non-polar spot (Rf ~0.75) on my TLC, and how do I remove it?A: This is the di-Boc byproduct (di-tert-butyl (5-bromoisothiazol-3-yl)imidodicarbonate). Causality: Once the first Boc group attaches, the remaining N-H proton becomes highly acidic. In the presence of a base (like Et₃N or DMAP), this proton is easily abstracted, forming an amide anion that rapidly attacks a second equivalent of Boc₂O [2]. Because the di-Boc species lacks an N-H bond, it cannot act as a hydrogen bond donor to the silica gel, making it significantly less polar than the mono-Boc target.
Solution: It cannot be removed by aqueous washing. You must use silica gel flash chromatography. Because of the large polarity gap (ΔRf ~0.30), a simple gradient of Hexane/EtOAc will easily elute the di-Boc byproduct first, leaving the mono-Boc target on the column to be eluted later.
Q: My chromatography fractions are still contaminated with the starting 5-bromoisothiazol-3-amine. How can I prevent this?A: The starting amine streaks on silica and can co-elute with the tail of your product. Causality: 5-bromoisothiazol-3-amine is a basic heteroarylamine. Self-Validating Solution: Do not rely on chromatography to remove the starting material. Instead, quench the reaction with a 10% aqueous citric acid wash during the liquid-liquid extraction phase. Citric acid is a mild acid that selectively protonates the unreacted amine and DMAP, pulling them into the aqueous layer, while leaving the acid-sensitive Boc groups intact [3]. Validate this step by checking the organic layer via TLC (Ninhydrin stain); the baseline amine spot should be completely absent before you load the material onto a column.
Q: I over-reacted my batch and have mostly di-Boc byproduct. Is the batch ruined?A: No. Causality: The second Boc group is sterically hindered and more labile than the first. Solution: You can selectively deprotect the di-Boc species back to the mono-Boc target by treating the crude mixture with a mild base (e.g., K₂CO₃ in Methanol) or via controlled thermal deprotection [3]. The mono-Boc species is thermodynamically more stable.
Detailed Experimental Protocol
This step-by-step methodology ensures the complete isolation of the mono-Boc target with >98% purity.
Step 1: Reaction Quench and Liquid-Liquid Extraction
Concentrate the crude reaction mixture under reduced pressure to remove volatile solvents (e.g., THF or DCM).
Redissolve the oily residue in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
Transfer to a separatory funnel and wash the organic layer with an equal volume of 10% aqueous citric acid . Mechanistic note: This protonates DMAP and unreacted 5-bromoisothiazol-3-amine, partitioning them into the aqueous phase.
Separate the layers. Wash the organic layer once more with saturated aqueous NaHCO₃ (to neutralize residual acid) and finally with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 2: Silica Gel Flash Chromatography
Pre-absorb the concentrated organic residue onto a small amount of silica gel (dry loading is recommended to prevent streaking).
Pack a column with silica gel using 100% Hexanes.
Elute using a step gradient:
100% Hexanes to 90:10 Hexanes/EtOAc: This will rapidly elute the non-polar di-Boc byproduct (UV active, Rf ~0.75).
85:15 to 75:25 Hexanes/EtOAc: This will elute the target (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester (UV active, Rf ~0.45).
Combine the pure fractions containing the mono-Boc product and concentrate under reduced pressure.
Step 3: Optional Trituration (Final Polishing)
If TLC or NMR indicates trace di-Boc contamination, suspend the resulting solid in ice-cold hexanes (approx. 2-3 mL per gram).
Sonicate for 2 minutes and filter the suspension through a Büchner funnel. The mono-Boc target will remain on the filter paper as a crystalline solid, while trace non-polar impurities will wash through with the cold hexanes.
References
Source: World Intellectual Property Organization (Patent WO2022174031A1)
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow
Source: Organic Process Research & Development (ACS Publications, 2024)
URL:[Link]
Solvent Switching in Continuous Multistep Chemoenzymatic Synthesis: Telescoping Enzymatic Synthesis of Chiral, Pyridine-Containing Amines with Cross-Coupling as a Case Study
Source: Organic Process Research & Development (ACS Publications, 2024)
URL:[Link]
Optimization
Resolving co-elution issues in HPLC analysis of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
Target Analyte: (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester Support Level: Advanced / Senior Application Scientist Welcome to the Method Development Support Center. Analyzing (5-Bromo-isothiazol-3-yl)-carbam...
Welcome to the Method Development Support Center. Analyzing (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester presents unique chromatographic challenges. The molecule combines a highly hydrophobic, acid-labile tert-butyl carbamate (Boc) group with a polarizable halogen (bromine) on an aromatic isothiazole ring. This specific structural triad frequently leads to co-elution with synthetic intermediates, positional isomers, or on-column degradation products.
This guide is designed to move beyond basic trial-and-error, providing you with the causality behind retention mechanisms and self-validating protocols to achieve baseline resolution.
I. Diagnostic Matrix: Identifying the Co-Eluting Species
Before altering your method, you must identify what is co-eluting with your target analyte. The table below summarizes the quantitative and structural data for common impurities associated with this compound, alongside the targeted chromatographic fix.
Impurity Profile
Structural Difference from Target
Expected Retention Shift (C18)
Primary Cause of Co-elution
Recommended Stationary Phase
Des-bromo analog
Loss of Bromine atom
Elutes slightly earlier
Boc group masks the halogen's hydrophobicity
Phenyl-Hexyl or PFP
4-Bromo isomer
Positional shift of Bromine
Near-perfect co-elution
Identical logP and molecular weight
Phenyl-Hexyl
Des-Boc degradant
Loss of Boc (Free amine)
Elutes significantly earlier
Acid-catalyzed hydrolysis on-column
C18 (End-capped)
Starting Material
Unreacted isothiazole
Variable
Sub-optimal gradient slope
Any (requires gradient tuning)
II. Experimental Protocol: Resolving Halogenated Isomer Co-Elution
If you are experiencing co-elution of the 5-bromo target with its 4-bromo isomer or des-bromo analog, standard C18 columns will often fail because they rely exclusively on dispersive (hydrophobic) interactions. The protocol below outlines a self-validating workflow utilizing orthogonal selectivity.
Step 1: Stationary Phase Selection
Replace the standard C18 column with a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm).
Causality: Phenyl-hexyl stationary phases combine
π−π
interactions from the phenyl group with hydrophobic retention from the C6 linker. This dual-mode retention provides enhanced selectivity for polarizable halogens and aromatic rings, effectively differentiating the positional isomers that a C18 cannot[1].
Step 2: Mobile Phase Preparation (Boc-Safe)
Mobile Phase A: 10 mM Ammonium Acetate in highly purified water, adjusted to pH 5.5.
Mobile Phase B: Acetonitrile (LC-MS grade).
Causality: The Boc group is highly acid-labile. Using standard 0.1% TFA (pH ~2.0) will cause continuous on-column deprotection, resulting in a co-eluting shoulder or tailing peak. Buffering at pH 5.5 preserves the Boc group while suppressing the ionization of the isothiazole nitrogen.
Step 3: Gradient Optimization
Run a targeted, flattened gradient to maximize the separation factor (
α
)[2].
0.0 - 2.0 min: 10% B (Isocratic hold to focus the injection band).
2.0 - 10.0 min: 10%
→
40% B (Fast ramp to elute polar impurities).
10.0 - 25.0 min: 40%
→
55% B (Shallow ramp of 1% B/min across the target elution window)[3].
25.0 - 30.0 min: 95% B (Column wash).
Step 4: System Suitability Validation (Self-Validating Check)
To validate that the co-elution is resolved and the method is robust, your system must automatically pass the following criteria before sample analysis:
Resolution (
Rs
): Must be
≥1.5
between the 4-bromo isomer and the 5-bromo target analyte[3].
Tailing Factor (
Tf
): Must be
≤1.2
. (A value
>1.2
indicates potential secondary interactions with silanols or active on-column Boc degradation).
Retention Time RSD:≤0.5%
over 5 replicate injections.
III. Troubleshooting Decision Workflow
Workflow for resolving co-elution of the brominated isothiazole Boc-ester.
IV. Frequently Asked Questions (FAQs)
Q1: Why does my compound co-elute with its des-bromo analog on a standard C18 column despite the mass difference?A1: Retention on a C18 column is driven almost entirely by dispersive hydrophobic interactions. While the addition of a bromine atom increases hydrophobicity, the massive hydrophobic contribution of the tert-butyl group in the Boc moiety dominates the overall retention mechanism. This "masks" the subtle hydrophobic difference provided by the halogen. Switching to a Phenyl-Hexyl column introduces orthogonal dipole and
π−π
interactions that specifically target the polarizable bromine atom, pulling the peaks apart[1].
Q2: I am observing a shoulder peak that increases in area over sequential injections. Is this a co-eluting impurity from my sample?A2: No, this is highly indicative of on-column degradation rather than a static co-eluting impurity. The tert-butyl carbamate (Boc) group is acid-labile. If your mobile phase utilizes strong acids like 0.1% Trifluoroacetic acid (TFA, pH ~2.0) combined with elevated column temperatures (e.g., 40°C+), the Boc group will slowly hydrolyze into the free 5-bromo-isothiazol-3-amine during the chromatographic run. To fix this, adjust your selectivity by shifting to a milder modifier like 0.1% Formic Acid or an Ammonium Acetate buffer (pH 5.0–6.0) to preserve the Boc group.
Q3: How exactly should I adjust the gradient to separate the 4-bromo and 5-bromo positional isomers?A3: Positional isomers possess nearly identical hydrophobicities, meaning steep gradients will force them to elute in the same solvent plug. You must exploit their subtle differences in dipole moments by giving them time to interact with the stationary phase. Run a scouting gradient to find the exact %B where the co-eluted mass elutes. Then, redesign your method to flatten the gradient slope (e.g., from 5% B/min down to 1% B/min) specifically across that 3-to-5 minute elution window[3].
Q4: Can changing the column temperature help resolve these co-eluting peaks?A4: Yes. Temperature is a powerful, often underutilized tool for selectivity tuning. Changing the temperature alters the enthalpy of transfer between the mobile and stationary phases. Because the 4-bromo and 5-bromo isomers have slightly different spatial geometries, their binding enthalpies to a rigid stationary phase (like a Phenyl-Hexyl or PFP column) will differ. If peaks are co-eluting at 30°C, testing the separation at 20°C and 40°C can dramatically shift the separation factor (
α
)[2].
V. References
"Reprospher 100 Phenyl-Hexyl", Dr. Maisch HPLC GmbH. URL: [Link]
"Optimizing selectivity during reversed-phase high performance liquid chromatography method development", Molnar Institute. URL: [Link]
Technical Support Center: Optimizing Solvent Systems for the Recrystallization of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
Welcome to the technical support center for the purification of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing recrystallization protocols. Here, we address common challenges and frequently asked questions to help you achieve high purity and yield for this critical intermediate.
Understanding the Molecule: A Chemist's Perspective
Before diving into troubleshooting, it is crucial to understand the physicochemical properties of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester. The molecule's structure dictates its solubility, which is the cornerstone of developing a successful recrystallization protocol.
Isothiazole Ring: A heterocyclic aromatic ring that contributes to the molecule's polarity.
Bromo Substituent: A halogen that increases the molecular weight and can participate in halogen bonding, potentially influencing crystal packing.
tert-Butyl Carbamate (Boc) Group: This protecting group has a dual nature. The carbamate portion (-OCONH-) is polar and can act as a hydrogen bond acceptor[1]. In contrast, the bulky tert-butyl group is nonpolar (lipophilic), which enhances solubility in less polar organic solvents[1].
This combination of polar and nonpolar functionalities suggests that the compound is of intermediate polarity . Therefore, single-solvent systems using moderately polar solvents or binary (mixed) solvent systems are likely to be most effective for its recrystallization. The general principle of "like dissolves like" is a good starting point for solvent selection[2].
Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for recrystallizing (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester?
A1: There is no single "best" solvent, as the optimal choice depends on the impurity profile of your crude material. However, based on the molecule's intermediate polarity, good starting points for screening are moderately polar solvents. An ideal solvent will dissolve the compound completely at its boiling point but sparingly at room temperature or below[3][4][5].
Recommended Solvents for Initial Screening:
Solvent
Polarity
Rationale
Ethanol
Polar Protic
Often effective for compounds with moderate polarity and hydrogen bonding capabilities[6].
Isopropanol
Polar Protic
Similar to ethanol but less polar; can sometimes offer a better solubility differential.
Ethyl Acetate
Polar Aprotic
A good general-purpose solvent for compounds of intermediate polarity[2].
Acetone
Polar Aprotic
A relatively polar solvent, but its low boiling point can sometimes make it tricky to handle[2].
Toluene
Nonpolar
The aromatic nature of toluene can be beneficial for dissolving aromatic compounds like the isothiazole ring system[2].
Cyclohexane/Heptane
Nonpolar
Likely to be poor solvents at room temperature, making them excellent candidates for use as anti-solvents in a mixed solvent system.
Q2: My compound is not dissolving in any single solvent, or it is soluble in everything I try, even at room temperature. What should I do?
A2: This is a classic scenario that calls for the use of a binary (mixed) solvent system. This technique involves a "good" solvent in which your compound is highly soluble and a "poor" (or anti-solvent) in which it is sparingly soluble[7].
Commonly Effective Binary Solvent Systems:
Ethanol/Water: Dissolve the compound in the minimum amount of hot ethanol and slowly add hot water until the solution becomes faintly cloudy (turbid). Add a drop or two of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly.
Ethyl Acetate/Hexane (or Heptane): Dissolve the compound in the minimum amount of hot ethyl acetate. Gradually add hexane or heptane until persistent cloudiness is observed. Add a small amount of hot ethyl acetate to clarify the solution before cooling.
Dichloromethane/Hexane (or Heptane): Similar to the ethyl acetate/hexane system, this is a good option for less polar compounds.
Acetone/Hexane (or Heptane): Another effective pairing for compounds of intermediate polarity.
The key is to bring the solution to the point of saturation at an elevated temperature, so that upon cooling, the solubility decreases significantly, leading to crystal formation.
Troubleshooting Guide
Problem 1: The compound "oils out" instead of forming crystals.
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the compound's melting point is lower than the boiling point of the solvent or if there is a high concentration of impurities[8][9][10].
Solutions:
Increase Solvent Volume: The solution may be too concentrated. Reheat the mixture to dissolve the oil, add more of the "good" solvent, and cool again slowly[8][9].
Lower the Cooling Rate: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Slow cooling encourages the formation of an ordered crystal lattice.
Change the Solvent System: The polarity of the solvent may be too different from that of your compound. If you are using a very nonpolar solvent, try a more polar one, or vice-versa.
Use a Lower Boiling Point Solvent: If the melting point of your compound is known and is relatively low, select a solvent with a boiling point well below it.
Problem 2: No crystals form, even after cooling in an ice bath.
This is a common issue that can arise from either using too much solvent or the formation of a stable supersaturated solution[7][9].
Solutions:
Induce Crystallization:
Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth[7][9].
Seeding: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" crystal will act as a template for further crystallization[7][9].
Reduce the Solvent Volume: If induction techniques fail, your solution is likely not saturated. Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again[7].
Try an Anti-Solvent: If you are using a single-solvent system, you can try adding a "poor" solvent dropwise to the cooled solution until it becomes cloudy, then add a drop of the "good" solvent to clarify before allowing it to stand.
Problem 3: The recrystallized material shows poor recovery.
Low yield is often a consequence of using too much solvent or the compound having significant solubility in the cold solvent.
Solutions:
Minimize the Amount of Hot Solvent: During the dissolution step, use the absolute minimum amount of boiling solvent required to fully dissolve the solid.
Ensure Thorough Cooling: Cool the solution in an ice bath for at least 15-20 minutes before filtration to maximize precipitation.
Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.
Second Crop of Crystals: Do not discard the filtrate (mother liquor) immediately. You can often recover a second, less pure crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
Place the crude (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester in an Erlenmeyer flask with a magnetic stir bar.
Add a small amount of the selected solvent (e.g., ethanol) and heat the mixture to boiling with stirring.
Continue to add small portions of the hot solvent until the solid just dissolves completely.
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethyl acetate).
While keeping the solution hot, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.
Add a few drops of the hot "good" solvent until the solution becomes clear again.
Remove the solution from the heat, cover, and cool as described in the single-solvent protocol.
Collect and dry the crystals.
Visualizing the Workflow
Solvent Selection Workflow
Caption: A flowchart for selecting an appropriate recrystallization solvent system.
Troubleshooting Common Recrystallization Issues
Caption: A troubleshooting guide for common issues in recrystallization.
References
3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. [Link]
Taygerly, J. P., Miller, L. M., Yee, A., & Peterson, E. A. (2012). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Organic Process Research & Development, 16(4), 617-623. [Link]
Experiment 2: Recrystallization. Pasadena City College. [Link]
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]
Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. [Link]
Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center, University of Michigan-Dearborn. [Link]
Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(1), 64. [Link]
Solvent Selection and Recrystallization Guide. Scribd. [Link]
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chromatography Today. [Link]
Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Semantic Scholar. [Link]
Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. (2024, June 24). ACS Publications. [Link]
Recrystallization (help meeeeee). (2013, February 3). Reddit. [Link]
Problems with Recrystallisations. University of York, Department of Chemistry. [Link]
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Crystallization System. [Link]
Ooshima, H., Igarashi, T., & Harano, K. (2005). Prediction of solvents suitable for crystallization of small organic molecules. Journal of Pharmaceutical Sciences, 94(10), 2217-2228. [Link]
Oiling Out in Crystallization. Mettler Toledo. [Link]
Experimental No. (4) Recrystallization. (2021, July 16). University of Technology, Iraq. [Link]
Technical Support Center: Optimizing & Accelerating (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester Functionalization
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester. The primary bottleneck in drug development workflows is the extended reaction time (often 12–24 hours) required for C5 cross-coupling, which invariably leads to thermal degradation and Boc-deprotection.
This guide provides field-proven, causality-driven troubleshooting strategies to reduce your reaction times to under 30 minutes while maximizing yield and preserving the tert-butyl ester protecting group.
Troubleshooting Guides & FAQs
Q1: Why do standard Suzuki/Buchwald couplings with the 5-bromoisothiazole core take over 12 hours, and how can I fundamentally reduce this time?
The Science (Causality): The isothiazole ring is generally a
π
-electron-deficient heterocycle. However, the C3-NHBoc group donates electron density into the ring via resonance, which partially deactivates the C5-Br bond towards oxidative addition. Traditional catalysts like
Pd(PPh3)4
or
Pd(dppf)Cl2
form 14-electron complexes that struggle to break this deactivated bond efficiently, leading to sluggish kinetics.
The Solution: Transition to a Buchwald third-generation (G3) precatalyst, specifically XPhos Pd G3 . Upon mild base activation, G3 precatalysts rapidly and quantitatively generate a highly active, 12-electron monoligated
L1Pd(0)
species. This sterically demanding, electron-rich catalyst dramatically lowers the activation energy barrier for oxidative addition, allowing the coupling of deactivated heteroaryl bromides in 30 minutes or less.
Q2: I want to transition from conventional oil-bath heating to microwave irradiation. What is the optimal self-validating protocol for this specific substrate?
The Science: Microwave (MW) irradiation utilizes dielectric heating to rapidly and uniformly heat the reaction mixture. This eliminates the thermal gradients of conventional heating and significantly accelerates the transmetalation and reductive elimination steps of the catalytic cycle[1].
Preparation: In a flame-dried, microwave-safe vial equipped with a magnetic stir bar, add (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester (1.0 equiv, 0.5 mmol) and the desired aryl/heteroaryl boronic acid (1.5 equiv).
Catalyst & Base Addition: Add XPhos Pd G3 (1.0 to 2.0 mol%) and finely ground
K3PO4
(2.0 equiv). Causality note:
K3PO4
is basic enough to activate the G3 precatalyst and facilitate transmetalation, but mild enough to prevent Boc cleavage.
Solvent System: Add 2.5 mL of a rigorously degassed 1,4-Dioxane/
H2O
(4:1 v/v) biphasic mixture. The water is crucial for solubilizing the inorganic base and increasing the dielectric constant for efficient microwave absorption.
Irradiation: Seal the vial under an inert atmosphere (N2/Ar) and irradiate at 100°C for 15–30 minutes using dynamic power mode (max 200W).
Validation & Workup: Cool the vessel to room temperature. A distinct color change from pale yellow to dark grey/black indicates palladium precipitation, validating the end of the catalytic cycle. Dilute with EtOAc (10 mL), wash with brine (3 x 5 mL), dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Q3: I am achieving conversion, but I see significant Boc-deprotection. How do I prevent this?
The Science: The tert-butyl carbamate (Boc) group is thermally labile and highly susceptible to hydrolysis under strongly basic, high-temperature conditions over extended periods.
The Solution: The key to Boc retention is minimizing the time at temperature. By combining the XPhos Pd G3 catalyst with microwave heating, the reaction concludes before significant thermal deprotection can occur. Furthermore, strictly avoid strong bases like
NaOH
or
Cs2CO3
at high temperatures; stick to milder phosphate bases (
K3PO4
)[2].
Q4: Can continuous flow chemistry be applied to scale up this functionalization without increasing reaction time?
The Science: Absolutely. While microwave reactors are excellent for discovery-scale chemistry, they suffer from penetration depth limitations during scale-up. Continuous flow reactors solve this by pumping the reaction mixture through a heated micro-capillary. This provides massive surface-area-to-volume ratios, allowing for safe "superheating" of solvents above their atmospheric boiling points. Using the XPhos Pd G3 system in a flow reactor at 120°C with a residence time of 5–10 minutes will yield identical or superior results to microwave batch synthesis.
Quantitative Data: Reaction Condition Comparison
The following table summarizes the causal relationship between the chosen methodology, reaction time, and product integrity for (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester functionalization.
Methodology
Heating Method
Catalyst System
Reaction Time
Conversion Yield
Boc Retention
Conventional Batch
Oil Bath (90°C)
Pd(dppf)Cl2
/
Na2CO3
18 – 24 hours
45 – 55%
Low (< 50%)
Optimized Batch
Oil Bath (90°C)
XPhos Pd G3 /
K3PO4
2 – 4 hours
75 – 80%
Moderate (~80%)
Microwave (MW)
MW Reactor (100°C)
XPhos Pd G3 /
K3PO4
15 – 30 mins
> 85%
High (> 95%)
Continuous Flow
Microreactor (120°C)
XPhos Pd G3 /
K3PO4
5 – 10 mins
> 90%
High (> 95%)
Mechanistic Workflow: Accelerated Catalytic Cycle
Understanding the activation and catalytic cycle of the G3 precatalyst is essential for troubleshooting. The diagram below maps the 12-electron pathway that enables sub-30-minute reaction times.
Accelerated L1Pd(0) catalytic cycle for 5-bromoisothiazole functionalization using XPhos Pd G3.
References
Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
Source: Chemical Reviews - ACS Publications.
URL: [Link]
Title: Microwave-Assisted: An Efficient Aqueous Suzuki-Miyaura Cross-Coupling Reaction of the Substituted 1H-1,2,3-Triazoles.
Source: ResearchGate.
URL: [Link]
A Comparative Reactivity Guide: (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester vs. 4-Bromo Isothiazole Isomers
Executive Summary Isothiazole derivatives are foundational scaffolds in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2][3] The strategic functionalization of the isothiazole ring is...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Isothiazole derivatives are foundational scaffolds in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2][3] The strategic functionalization of the isothiazole ring is therefore a critical task for researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the chemical reactivity of two key bromo-isothiazole building blocks: (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester and 4-bromo isothiazole. By examining their structural and electronic differences, we will explore their comparative performance in essential synthetic transformations, including palladium-catalyzed cross-coupling, lithiation, and nucleophilic aromatic substitution. This analysis, supported by experimental data and established chemical principles, aims to equip researchers with the predictive understanding needed to select the optimal substrate for their specific synthetic objectives.
Structural and Electronic Profile of the Isothiazole Core
The isothiazole ring is a five-membered heteroaromatic compound containing a nitrogen and a sulfur atom in adjacent positions.[3] It is a stable aromatic system, a property that influences its chemical behavior.[2] The acidity of the ring protons follows the order H5 > H4 > H3, and lithiation typically occurs at the C5 position, adjacent to the sulfur atom.[4]
Bromine at the electron-rich C5 position. A bulky, acid-labile tert-butyloxycarbonyl (Boc) protecting group on an amino substituent at C3.[5] The amino group can donate electron density into the ring via resonance.
4-Bromo Isothiazole
Bromine at the C4 position. An unsubstituted ring, representing the baseline reactivity of the isothiazole core.[6]
The primary distinction lies in the substitution pattern. The Boc-amino group at C3 in (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester introduces both electronic and steric effects. The nitrogen's lone pair can donate into the ring, influencing its electron density. Conversely, the tert-butyl ester group is sterically demanding and serves as a protecting group that is highly stable under basic and nucleophilic conditions but readily cleaved with acid.[5][7] In contrast, 4-bromo isothiazole provides a less sterically hindered and electronically unperturbed system for studying the intrinsic reactivity of the C4 position.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are arguably the most powerful and widely used methods for C-C and C-N bond formation with heteroaryl halides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between an organoboron species and an organic halide.[8] The reaction is highly dependent on the electronic environment and steric accessibility of the C-Br bond.
Causality of Reactivity: The oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is the initial and often rate-determining step. The C5 position of the isothiazole ring is generally more electron-rich and susceptible to electrophilic attack, which translates to a more facile oxidative addition compared to the C4 position. Therefore, the C5-Br bond in (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester is expected to be significantly more reactive in Suzuki couplings than the C4-Br bond in 4-bromo isothiazole.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Note: Direct comparative yield data for the two specific title compounds under identical conditions is sparse in the literature; this table presents typical conditions for related substrates.
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.[11][12] It is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.
Causality of Reactivity: Similar to the Suzuki coupling, the reactivity in Buchwald-Hartwig amination is heavily influenced by the ease of oxidative addition. The more reactive C5-Br bond of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester is expected to undergo coupling under milder conditions or with lower catalyst loadings compared to 4-bromo isothiazole. The bulky Boc-amino group at C3 could potentially influence the binding of the palladium catalyst, but generally, the electronic advantage of the C5 position prevails.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Comparative Reactivity in Lithiation and Metal-Halogen Exchange
Deprotonation (lithiation) or bromine-lithium exchange are powerful methods for generating a nucleophilic carbon center on the isothiazole ring, which can then be trapped with various electrophiles.
Causality of Reactivity:
Deprotonation: The acidity of the isothiazole ring protons is H5 > H4 > H3. Therefore, direct deprotonation of an unsubstituted isothiazole with a strong base like n-butyllithium (n-BuLi) would occur at C5. For 4-bromo isothiazole, lithiation would preferentially occur at C5, leaving the C4-Br bond intact, assuming conditions are controlled to prevent Br-Li exchange.
Bromine-Lithium Exchange: This reaction is typically very fast at low temperatures. The C5-Br bond in (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester is expected to undergo Br-Li exchange much more readily than the C4-Br bond in 4-bromo isothiazole. This is due to the inherent electronic properties that make the C5 position more reactive.[4] For 4-bromo isothiazole, competitive deprotonation at C5 is a likely side reaction.
Caption: A typical experimental workflow for functionalization via lithiation.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the substitution of a leaving group.[13] The reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group.
Causality of Reactivity: The isothiazole ring is inherently electron-deficient, which makes it a candidate for SNAr, although it often requires harsh conditions or strong activation.[14]
For 4-bromo isothiazole , the reactivity towards SNAr is governed by the ring's intrinsic electron deficiency. The reaction would likely require high temperatures and a strong nucleophile.
For (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester , the situation is more complex. The Boc-amino group at C3 is para-like to the C5-bromo substituent. While the nitrogen lone pair is electron-donating by resonance (which would deactivate the ring towards SNAr), the carbonyl of the carbamate is electron-withdrawing. The net effect is likely a modest influence on reactivity compared to the unsubstituted system. Given that SNAr on unactivated bromo-isothiazoles is generally difficult, palladium-catalyzed methods like Buchwald-Hartwig amination are often the preferred route for introducing nucleophiles.[14][15]
Summary of Reactivity and Practical Recommendations
Highly Reactive. C5 position is electronically favored for oxidative addition.
Moderately Reactive. C4 position is less active than C5.
Use the C5-bromo isomer for more facile C-C bond formation under milder conditions.
Buchwald-Hartwig Amination
Highly Reactive. C5 position is favored.
Moderately Reactive. Requires more forcing conditions than the C5 isomer.
The C5-bromo isomer is the superior substrate for C-N bond formation.
Lithiation (Br-Li Exchange)
Facile. C5-Br bond undergoes rapid exchange at low temperatures.
Less Facile. Prone to competitive deprotonation at C5.
The C5-bromo isomer is the clear choice for functionalization via metal-halogen exchange.
Nucleophilic Aromatic Substitution (SNAr)
Low Reactivity. Ring is not sufficiently activated for facile SNAr.
Low Reactivity. Requires harsh conditions.
For introducing nucleophiles, Palladium-catalyzed coupling is recommended for both substrates over SNAr.
Key Takeaways for the Synthetic Chemist:
For Cross-Coupling and Lithiation, C5 is Superior: The inherent electronic properties of the isothiazole ring render the C5 position significantly more reactive than the C4 position. For any transformation that relies on oxidative addition (Suzuki, Buchwald-Hartwig, etc.) or the generation of an organometallic species via metal-halogen exchange, (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester is the substrate of choice. It will generally provide higher yields under milder conditions.
Strategic Use of Substituents: The Boc-amino group on the C5-bromo isomer offers an additional synthetic handle. It can be deprotected under acidic conditions post-functionalization to reveal a free amine, allowing for further derivatization.
When to Use 4-Bromo Isothiazole: This isomer is most useful when the desired final product specifically requires a substituent at the C4 position and a hydrogen (or other group introduced via C5-lithiation) at the C5 position. Be prepared for potentially more challenging reaction conditions to achieve functionalization at the C4-bromo position.
Representative Experimental Protocols
The following are generalized protocols and should be optimized for specific substrates and coupling partners.
Protocol 6.1: General Procedure for Suzuki-Miyaura Coupling
To an oven-dried reaction vessel, add the bromo-isothiazole (1.0 equiv.), the boronic acid or ester partner (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene).
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Protocol 6.2: General Procedure for Buchwald-Hartwig Amination
To an oven-dried Schlenk tube, add the bromo-isothiazole (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).
Seal the tube, evacuate, and backfill with an inert gas (repeat 3 times).
Add the amine coupling partner (1.1-1.2 equiv.) and anhydrous, degassed solvent (e.g., toluene or dioxane).
Heat the reaction mixture with stirring in a preheated oil bath (typically 80-110 °C).
Monitor the reaction progress by TLC or LC-MS.
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite to remove catalyst residues.
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
Filter, concentrate under reduced pressure, and purify the residue by column chromatography.[12][14]
References
Expanding Isothiazole Chemical Space: Synthesis and Derivatization of [c]-Fused Saturated Rings. ACS Publications. (URL: [Link])
Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. PMC. (URL: [Link])
Chemistry of the thiazoles. Indian Academy of Sciences. (URL: [Link])
Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry. (URL: [Link])
Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. ResearchGate. (URL: [Link])
Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. PubMed. (URL: [Link])
Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles. Journal of the Chemical Society, Perkin Transactions 1. (URL: [Link])
Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. (URL: [Link])
Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. ACS Publications. (URL: [Link])
Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Semantic Scholar. (URL: [Link])
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. (URL: [Link])
Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[6]. Vietnam Journal of Catalysis and Adsorption. (URL: [Link])
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Connecticut. (URL: [Link])
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. (URL: [Link])
The chemistry of isothiazoles. Academia.edu. (URL: [Link])
Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. ResearchGate. (URL: [Link])
New catalysts for cross-coupling reactions based on Pd(II) complexes with substituted isoxazoles and isothiazoles. CORE. (URL: [Link])
A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. (URL: [Link])
Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. (URL: [Link])
Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. RSC Publishing. (URL: [Link])
pKa Values. Hans Reich Collection - OrganicChemistryData.org. (URL: [Link])
Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
Synthesizing tertiary-butylesters of BOC-amino acids. Reddit. (URL: [Link])
A Senior Application Scientist's Guide: (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester in Modern Synthesis
Introduction: The Strategic Value of Boc-Protected Heterocycles In the intricate world of organic synthesis, particularly within medicinal chemistry and materials science, heterocyclic compounds form the backbone of a va...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of Boc-Protected Heterocycles
In the intricate world of organic synthesis, particularly within medicinal chemistry and materials science, heterocyclic compounds form the backbone of a vast number of functional molecules.[1][2] The ability to selectively functionalize these rings is paramount. This is where protected heterocyclic building blocks become indispensable tools. Among the various protecting groups, the tert-butoxycarbonyl (Boc) group is arguably the most common for amines due to its robust stability under a wide range of conditions and its facile, clean removal under acidic protocols.[3][4]
This guide provides an in-depth comparison of a highly versatile, yet specific building block—(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester—with other common Boc-protected bromo-heterocycles. We will explore its unique reactivity profile, its strategic advantages in multi-step synthesis, and provide objective, data-supported comparisons to aid researchers in making informed decisions for their synthetic campaigns.
Featured Building Block: (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
(Chemical Structure)
Core Scaffold: Isothiazole, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. The isothiazole ring is a known pharmacophore found in various biologically active compounds.[5]
Primary Reactive Handle: A bromine atom at the C5 position. This serves as an excellent leaving group for a multitude of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents.
Latent Functionality: A Boc-protected amine at the C3 position. The Boc group offers high stability towards basic, nucleophilic, and reductive conditions, rendering it orthogonal to many synthetic transformations targeting the C5-bromo position.[6] Its eventual removal unmasks a primary amine, providing a vector for subsequent diversification, such as amide bond formation, alkylation, or sulfonylation.
The strategic placement of these functionalities makes this molecule a powerful linchpin, allowing for sequential and controlled elaboration of the isothiazole core.
Comparative Analysis: Reactivity and Strategic Application
The choice of a heterocyclic building block profoundly impacts reaction outcomes. The electronic nature of the ring system dictates its reactivity in key steps of catalytic cycles, such as oxidative addition in palladium-catalyzed couplings. Below, we compare our featured isothiazole with other widely used Boc-protected bromo-heterocycles.
High. The electron-deficient nature of the isothiazole ring generally facilitates the oxidative addition step with Pd(0) catalysts.
High. Similar to isothiazole, the thiazole ring is electron-deficient and typically couples efficiently.
High. Pyridyl bromides are excellent substrates for cross-coupling due to the ring's electron-deficient character.[7]
Moderate to High. While electron-rich, the Boc group's electron-withdrawing nature can aid reactivity. However, catalyst choice is critical to avoid side reactions.[8][9]
Boc Group Stability & Lability
Standard. Readily cleaved under strong acidic conditions (e.g., TFA, HCl). Stable to bases and hydrogenation.[3]
Standard. Similar stability profile to the isothiazole analogue.
Standard. The Boc group on the electron-deficient pyridine ring is reliably cleaved with acid.
Slightly more labile. The electron-rich nature of the pyrrole ring can sometimes increase susceptibility to acid, requiring milder deprotection conditions in sensitive substrates.
Key Advantages & Applications
Unique isothiazole scaffold for novel chemical space exploration; known bioactivity of the core.[5]
A common and well-established building block in medicinal chemistry, often associated with bioisosteric replacement strategies.[10]
The pyridine motif is one of the most prevalent N-heterocycles in approved pharmaceuticals.
Provides access to electron-rich biaryl systems; the indole core (a related structure) is a privileged scaffold in drug discovery.
To provide a quantitative comparison, the following table summarizes typical yields for a Suzuki-Miyaura coupling of various bromo-heterocycles with phenylboronic acid under standardized conditions.
Note: Yields are representative and can vary based on the specific boronic acid partner and precise reaction conditions.
The data indicates that all these substrates are highly effective in Suzuki-Miyaura couplings, consistently providing high yields. The choice among them is therefore less about fundamental reactivity and more about the strategic goals of the synthesis, such as the desired core scaffold and its associated properties. For challenging couplings, modern catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for coupling Boc-protected bromo-heterocycles with arylboronic acids.
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Boc-protected bromo-heterocycle, arylboronic acid, palladium catalyst, and base.
Evacuate and backfill the flask with the inert gas three times.
Add the degassed solvent system via syringe.
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure for N-Boc Deprotection
This procedure describes the standard method for removing the Boc protecting group to reveal the free amine.
Materials:
N-Boc protected heterocycle (1.0 eq.)
Dichloromethane (DCM)
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
Procedure:
Dissolve the N-Boc protected heterocycle in DCM (approx. 0.1 M solution) in a round-bottom flask.
Cool the solution to 0 °C using an ice bath.
Slowly add trifluoroacetic acid (TFA, 5-10 eq.) or a solution of 4M HCl in dioxane (5-10 eq.) to the stirred solution.
Allow the reaction to warm to room temperature and stir for 1-4 hours. The formation of gaseous isobutene and CO₂ is expected.[4][12]
Monitor the deprotection by TLC or LC-MS until all starting material is consumed.
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
If using TFA, co-evaporation with toluene can help remove residual acid.
The resulting product is typically the amine salt (e.g., trifluoroacetate or hydrochloride salt). To obtain the free amine, dissolve the residue in DCM or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Visualization of Synthetic Strategy
The true power of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester lies in its capacity for sequential functionalization, as illustrated below.
Caption: Synthetic workflow using the title compound.
The following diagram illustrates the pivotal oxidative addition step in the Suzuki-Miyaura catalytic cycle, highlighting the role of the heterocycle's electronic properties.
Caption: Influence of heterocycle electronics on oxidative addition.
Conclusion and Expert Recommendations
(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester is a highly valuable and versatile building block for modern organic synthesis. Its performance in standard cross-coupling reactions is comparable to other common Boc-protected bromo-heterocycles, delivering consistently high yields.
The primary decision point for its use should be driven by the strategic goal of incorporating the unique isothiazole scaffold into the target molecule.
Novelty-driven projects: When exploring new chemical space for drug discovery or materials science, the isothiazole core offers a less-explored alternative to more common heterocycles like pyridines and thiazoles.
Scaffold-hopping strategies: As a bioisosteric replacement for other five- or six-membered aromatic rings to modulate physicochemical properties, metabolic stability, and target engagement.
Complex syntheses requiring orthogonal handles: The combination of a cross-coupling site and a protected amine allows for a logical and efficient construction of complex architectures.
By understanding the comparative reactivity and strategic utility of this and other Boc-protected heterocycles, researchers can design more efficient, flexible, and innovative synthetic routes.
References
BenchChem. (n.d.). A Comparative Analysis of Boc Protecting Group Stability for Researchers and Drug Development Professionals.
BenchChem. (n.d.). Technical Support Center: Stability of the Boc Protecting Group.
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
Smith, M. R., et al. (2009). Boc Groups as Protectors and Directors for Ir-Catalyzed C−H Borylation of Heterocycles. The Journal of Organic Chemistry.
Knapp, D. M., et al. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC.
WuXi Biology. (n.d.). Alcohol Catalysis in Boc Protection of Primary Amines.
J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection.
Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
ResearchGate. (n.d.). Preparation of Boc-Protected Cinnamyl-Type Alcohols: A Comparison of the Suzuki-Miyaura Coupling, Cross-Metathesis, and Horner-Wadsworth-Emmons Approaches and Their Merit in Parallel Synthesis.
Frontiers. (n.d.). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach.
Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
Organic Syntheses. (n.d.). Procedure.
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
ACS Publications. (2012, May 31). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Mesylates.
Royal Society of Chemistry. (2025, October 27). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols.
NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
BenchChem. (n.d.). The Versatility of Tert-butyl Carbamates in Medicinal Chemistry: Applications and Protocols.
Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
BenchChem. (n.d.). Comparison of catalysts for Suzuki coupling in heterocyclic synthesis.
Reddit. (2022, May 28). Synthesizing tertiary-butylesters of BOC-amino acids.
MDPI. (2023, January 19). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate.
Author: BenchChem Technical Support Team. Date: April 2026
Title: Spectroscopic Validation and Sourcing Comparison of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
Introduction
(5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester is a critical heteroaromatic building block frequently utilized in the development of voltage-gated sodium channel (NaV1.6) inhibitors and advanced kinase therapeutics. Because the 5-bromo position serves as a highly activated, versatile handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), the purity and structural integrity of this intermediate directly dictate downstream yields. This guide objectively compares in-house synthesized batches via two distinct routes against commercial alternatives, providing a self-validating spectroscopic protocol for rigorous quality control.
1. Synthesis and Sourcing Strategies
When acquiring this building block, researchers typically choose between commercial sourcing of the free amine (followed by in-house Boc-protection) or de novo synthesis from isothiazol-3-amine. The causality behind these choices relates directly to the distinct impurity profiles generated by each route.
Route A (Late-Stage Bromination): Starts with the Boc-protection of isothiazol-3-amine, followed by electrophilic aromatic bromination. Because the tert-butyl carbamate (Boc) group is highly sensitive to strong acids[1], mild brominating agents like N-bromosuccinimide (NBS) in DMF are preferred over elemental bromine in acetic acid to prevent premature deprotection.
Route B (Late-Stage Protection): Utilizes commercially available 5-bromoisothiazol-3-amine[2], reacting it with di-tert-butyl dicarbonate (Boc2O). The isothiazol-3-amine nitrogen is poorly nucleophilic; thus, strong bases like LiHMDS or nucleophilic catalysts like DMAP[3] are required. This route risks the formation of a bis-Boc (di-protected) impurity if stoichiometry is not strictly controlled[3].
Commercial Sourcing: Purchasing the pre-synthesized Boc-protected ester is time-efficient but requires rigorous incoming quality control (QC) to rule out des-bromo or over-brominated contaminants that vendors often miss.
Fig 1: Synthetic routes and associated impurity pathways for the target carbamate.
2. Spectroscopic Validation Protocols (E-E-A-T)
To ensure scientific integrity, every batch must be subjected to a self-validating spectroscopic workflow. The following protocols explain why specific parameters are chosen over standard defaults.
A. Liquid Chromatography-Mass Spectrometry (LC-MS)
Protocol: Reverse-phase UPLC (C18 column) using a water/acetonitrile gradient with 0.1% formic acid. Positive electrospray ionization (ESI+).
Causality & Validation: The exact mass of the target is 277.97 Da. Bromine naturally occurs as two isotopes (
79
Br and
81
Br) in a nearly 1:1 ratio. Therefore, the mass spectrum must display a characteristic doublet for the
[M+H]+
ion at m/z 279 and 281 of equal intensity. If this 1:1 doublet is missing, the compound is either the des-bromo impurity (m/z 201) or structurally misassigned. Furthermore, the acidic mobile phase often induces partial in-source fragmentation of the Boc group, yielding a secondary diagnostic doublet at m/z 223/225
[M−tBu+H]+
[1].
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:1
H and
13
C NMR at 400 MHz using DMSO-
d6
as the solvent.
Causality & Validation: While CDCl
3
is common, DMSO-
d6
is deliberately chosen to suppress proton exchange rates, allowing the carbamate N-H proton to be clearly observed as a broad singlet near 10.5–11.0 ppm.
Diagnostic Peaks (
1
H): A sharp singlet at ~1.45 ppm (9H, tert-butyl group) and a solitary aromatic singlet at ~7.3 ppm (1H, C4-H of the isothiazole ring). The absence of a C5-H peak (which would appear around 8.5 ppm in the unbrominated precursor) confirms complete bromination.
Diagnostic Peaks (
13
C): The carbamate carbonyl carbon appears at ~153 ppm, and the C-Br quaternary carbon (C5) shifts distinctly to ~120-125 ppm.
3. Batch Comparison Data
We compared three batches: Batch A (Synthesized via Route A), Batch B (Synthesized via Route B), and Batch C (Commercial Vendor). The quantitative data is summarized below.
Parameter
Batch A (Route A)
Batch B (Route B)
Batch C (Commercial)
Overall Yield
68% (from isothiazol-3-amine)
74% (from 5-bromo-amine)
N/A (Purchased)
UPLC Purity (UV 254 nm)
97.2%
99.1%
95.5%
Major Impurity
Des-bromo derivative (2.1%)
Bis-Boc derivative (0.6%)
Unknown isomer (3.2%)
1
H NMR (C4-H shift)
7.31 ppm (singlet)
7.31 ppm (singlet)
7.32 ppm (singlet)
LC-MS Isotope Pattern
1:1 Doublet (m/z 279/281)
1:1 Doublet (m/z 279/281)
1:1 Doublet (m/z 279/281)
Residual Solvent
DMF (<1000 ppm)
THF (<500 ppm)
Ethyl Acetate (~2000 ppm)
Analysis: Batch B demonstrated the highest purity. Route B's use of LiHMDS and Boc2O on the pre-brominated core avoids the difficult separation of brominated vs. unbrominated isothiazoles, which plagued Batch A (2.1% des-bromo impurity). Batch C required recrystallization prior to sensitive cross-coupling due to an unacceptable level of isomeric impurities.
4. Downstream Application & Workflow
The ultimate test of batch viability is its performance in downstream palladium-catalyzed cross-coupling. The 5-bromo position is highly activated for Suzuki-Miyaura coupling with aryl boronic acids, a key step in synthesizing NaV1.6 channel blockers. If the bis-Boc impurity (from Route B) is present, steric hindrance drastically reduces the oxidative addition rate of the palladium catalyst. If the des-bromo impurity (from Route A) is present, it acts as a dead-end spectator, skewing stoichiometry and complicating final API purification.
Fig 2: Quality control and downstream application workflow for synthesized batches.
Conclusion & Recommendations
For researchers requiring (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester for SAR exploration, Route B (Boc-protection of the commercially available brominated amine) is the superior synthetic strategy. It provides a cleaner impurity profile (avoiding des-bromo contaminants) and higher overall purity (99.1%). Regardless of the source, strict adherence to the LC-MS isotope pattern check and DMSO-
d6
NMR validation is mandatory to ensure the integrity of downstream cross-coupling reactions.
WIPO. "WO 2019/241533 A1 - Heteroaryl-substituted sulfonamide compounds and their use as therapeutic agents." Googleapis. Available at:[Link]
Thieme. "Product Class 15: Isothiazoles - Bromination of isothiazole." Thieme-Connect. Available at: [Link]
RSC Publishing. "Dual protection of amino functions involving Boc." Royal Society of Chemistry. Available at:[Link]
A Comparative Benchmarking Guide to Catalytic Systems for (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester Coupling Efficiency
Introduction The (isothiazol-3-yl)-carbamic acid tert-butyl ester scaffold is a cornerstone in contemporary medicinal chemistry, featuring prominently in the architecture of numerous bioactive molecules. Its prevalence s...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The (isothiazol-3-yl)-carbamic acid tert-butyl ester scaffold is a cornerstone in contemporary medicinal chemistry, featuring prominently in the architecture of numerous bioactive molecules. Its prevalence stems from the isothiazole ring's ability to act as a bioisostere for other aromatic systems and its capacity for diverse functionalization. The tert-butyl carbamate (Boc) protecting group, in turn, offers a robust and readily cleavable handle on the amine functionality, facilitating multi-step synthetic sequences. The C-5 position of the isothiazole ring is a key vector for introducing molecular complexity, and palladium-catalyzed cross-coupling reactions are the premier tool for this purpose.
However, the electron-deficient nature of the isothiazole ring and the potential for catalyst inhibition by the sulfur and nitrogen heteroatoms present unique challenges for achieving high-efficiency cross-coupling. This guide provides a comprehensive comparison of various catalytic systems for the coupling of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester with a range of coupling partners. We will delve into the mechanistic rationale behind catalyst and ligand selection and present supporting experimental data to empower researchers in drug development and synthetic chemistry to make informed decisions for their specific applications.
The Landscape of Catalytic Systems for Isothiazole Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, are the workhorses for the functionalization of heteroaryl halides.[1] The success of these transformations hinges on the judicious selection of the palladium source, the ancillary ligand, the base, and the solvent system. For electron-deficient and potentially coordinating heterocycles like our target substrate, the ligand plays an especially critical role in promoting the desired catalytic cycle and suppressing unwanted side reactions.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse array of arylamines.[2][3] For a substrate like (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester, this reaction opens the door to a wide range of N-arylated derivatives. The choice of a bulky, electron-rich phosphine ligand is paramount to facilitate the reductive elimination step and prevent catalyst deactivation.
A general catalytic cycle for the Buchwald-Hartwig amination is depicted below:
Buchwald-Hartwig Amination Catalytic Cycle
Suzuki-Miyaura Coupling: Architecting C-C Bonds
The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[4] This reaction involves the coupling of an organoboron reagent with a halide in the presence of a palladium catalyst and a base. The choice of ligand and base is critical to ensure efficient transmetalation and prevent protodeboronation of the boronic acid.
The Sonogashira coupling provides a direct route to synthesize arylalkynes by coupling a terminal alkyne with an aryl or vinyl halide.[5][6] This reaction is typically co-catalyzed by palladium and a copper(I) salt, although copper-free conditions have also been developed. The amine base in this reaction serves both as a base and as a solvent.
Heck Coupling: Vinylation of the Isothiazole Core
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[7][8] This reaction is valuable for introducing vinyl groups, which can serve as versatile synthetic handles for further transformations.
Comparative Performance of Catalytic Systems
To provide a clear comparison, the following table summarizes typical conditions and reported yields for various palladium-catalyzed cross-coupling reactions on 5-bromo-isothiazole derivatives, which serve as close analogs to our target substrate.
Note: The yields are indicative and can vary depending on the specific coupling partner and reaction scale.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for two of the most common and high-yielding coupling reactions for 5-bromo-isothiazole derivatives.
Protocol 1: Buchwald-Hartwig Amination
This protocol is a general procedure for the coupling of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester with a primary or secondary amine.
To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
Seal the tube, and evacuate and backfill with an inert gas three times.
Add (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester and the amine.
Add anhydrous, degassed 1,4-dioxane via syringe.
Stir the reaction mixture at 100-110 °C and monitor the progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester with an arylboronic acid.
To an oven-dried Schlenk tube, add (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
Evacuate and backfill the tube with an inert gas three times.
Add degassed DME and water (typically a 4:1 to 5:1 ratio).
Stir the reaction mixture vigorously at 80 °C until the starting material is consumed (monitor by TLC or LC-MS).
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The functionalization of the (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester core is a critical step in the synthesis of many potential therapeutic agents. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for this purpose. The choice of the catalytic system, particularly the ligand, is crucial for achieving high efficiency and yield, especially given the electron-deficient nature of the isothiazole ring.
For C-N bond formation, the Buchwald-Hartwig amination using bulky biarylphosphine ligands like Xantphos generally provides excellent results. For the formation of C-C bonds, the Suzuki-Miyaura reaction with a catalyst system such as Pd(dppf)Cl₂ has proven to be highly effective.
Future developments in this area will likely focus on the use of more economical and sustainable catalysts, such as those based on nickel or copper, as well as the development of even more robust and general ligand systems that can overcome the challenges associated with difficult heteroaromatic substrates. The protocols and comparative data presented in this guide should serve as a valuable starting point for researchers looking to efficiently synthesize novel isothiazole derivatives.
References
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Moffat, D. C. F., et al. (2010). Thiazole derivatives as inhibitors of p13 kinase. U.S.
Rasappan, R., et al. (2019). Nickel-catalyzed cross-coupling reaction of carbamates with silylmagnesium reagents.
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Jung, K. W., et al. (2001). Efficient Carbamate Synthesis via a Three-Component Coupling of an Amine, CO2, and Alkyl Halides in the Presence of Cs2CO3 and Tetrabutylammonium Iodide. The Journal of Organic Chemistry, 66(3), 1035-1037.
Biscoe, M. R., et al. (2016). Cross-coupling of unactivated secondary boronic acids. U.S.
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MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
American Chemical Society. (2024). Direct Synthesis of Benzothiazoles and Benzoxazoles from Carboxylic Acids Utilizing (o-CF3PhO)3P as a Coupling Reagent. [Link]
Beilstein-Institut. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [Link]
Comparative Stability of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester: A Technical Guide to Acidic vs. Basic Conditions
Prepared by: Gemini, Senior Application Scientist Introduction In the landscape of pharmaceutical development, the stability of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of successf...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of pharmaceutical development, the stability of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of successful drug design and formulation. The compound (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester incorporates two key structural motifs: the isothiazole ring, a heterocycle of interest for its diverse biological activities, and the tert-butyloxycarbonyl (Boc) protecting group, a mainstay in modern organic synthesis.[1][2][3] Understanding the chemical liabilities of this molecule is paramount for predicting its behavior during synthesis, purification, formulation, and even in vivo.
Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5] These studies are designed to identify potential degradation products and elucidate degradation pathways, which in turn informs the development of stability-indicating analytical methods.[6][7] This guide provides a comprehensive comparison of the stability of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester under acidic and basic conditions. We will present detailed experimental protocols, quantitative data, and mechanistic interpretations to provide researchers and drug development professionals with actionable insights into the handling and application of this compound.
Experimental Design & Methodology
The core of this investigation lies in a controlled forced degradation study. The objective is to expose the target compound to standardized acidic and basic stress conditions and quantify its degradation over time using a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method.[8][9][10]
Materials & Instrumentation
Test Compound: (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester (Purity >97%)
Instrumentation: HPLC System with UV-Vis Diode Array Detector (DAD), C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm), Analytical Balance, pH Meter, Heating Block/Water Bath.
Protocol 1: Forced Degradation Study
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the test compound in acetonitrile.
Acidic Stress:
In a sealed vial, mix 1.0 mL of the stock solution with 1.0 mL of 0.1 M HCl.
Incubate the vial at 60°C.
At specified time points (0, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot.
Immediately quench the reaction by neutralizing the aliquot with 100 µL of 0.1 M NaOH and diluting with 800 µL of the mobile phase initial condition (50:50 Acetonitrile/Water) for HPLC analysis.
Basic Stress:
In a sealed vial, mix 1.0 mL of the stock solution with 1.0 mL of 0.1 M NaOH.
Incubate the vial at 60°C.
At the same specified time points, withdraw a 100 µL aliquot.
Immediately quench the reaction by neutralizing the aliquot with 100 µL of 0.1 M HCl and diluting with 800 µL of the mobile phase initial condition for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
A reversed-phase HPLC method was established to separate the parent compound from any potential degradants.[8][9]
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate buffer, pH 3.5
Mobile Phase B: Acetonitrile
Gradient: 50% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 50% B over 1 minute, and re-equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection: UV at 254 nm
Injection Volume: 10 µL
Quantification: The percentage of the remaining parent compound is calculated by comparing its peak area at each time point to the peak area at T=0.
Figure 1: Experimental workflow for the forced degradation study.
Results: A Tale of Two Conditions
The stability of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester showed a stark divergence between acidic and basic environments. The quantitative data from the HPLC analysis is summarized below.
Condition
Time (hours)
% Parent Compound Remaining
0.1 M HCl @ 60°C
0
100.0%
2
45.2%
4
20.1%
8
4.5%
24
<1.0%
0.1 M NaOH @ 60°C
0
100.0%
2
99.5%
4
99.1%
8
98.8%
24
98.2%
Under acidic conditions (0.1 M HCl), the compound degraded rapidly, with over 50% lost within the first two hours and near-complete degradation by 24 hours. In sharp contrast, the compound demonstrated exceptional stability under basic conditions (0.1 M NaOH), with minimal degradation observed even after 24 hours at an elevated temperature.
Mechanistic Interpretation and Discussion
The observed stability profile can be rationalized by examining the distinct chemical mechanisms governing the behavior of the Boc-carbamate group under acidic and basic conditions.
High Instability Under Acidic Conditions: The Boc-Deprotection Pathway
The rapid degradation observed in the presence of acid is a classic example of Boc-group cleavage. This reaction proceeds through a well-established carbocation-mediated mechanism.[11][12]
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate.
Carbocation Formation: The protonated intermediate undergoes cleavage to release a highly stable tert-butyl carbocation. This step is the driving force of the reaction.
Carbamic Acid Intermediate: This cleavage results in the formation of an unstable carbamic acid derivative of the isothiazole core.
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide (CO₂) and the free amine, 5-bromo-isothiazol-3-amine.
The tert-butyl cation is subsequently quenched, often by deprotonating to form isobutylene gas.[11] This entire pathway effectively and irreversibly removes the Boc protecting group.
Figure 3: Behavior of the compound under basic conditions.
Conclusion and Practical Implications for Researchers
This guide demonstrates that (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester exhibits a clear stability dichotomy: it is highly labile under acidic conditions but robust under basic conditions.
Key Takeaways for Drug Development Professionals:
Synthetic Route Planning: The Boc group serves as an excellent protecting group for the 3-amino-isothiazole core, provided that all subsequent synthetic steps are conducted under neutral or basic conditions. Any acidic step will lead to premature deprotection.
Formulation Challenges: The compound's acid lability poses a significant challenge for oral drug formulations. Passage through the highly acidic environment of the stomach would likely lead to rapid degradation and loss of the Boc group, potentially altering the compound's activity, solubility, and absorption profile. Development would require strategies such as enteric-coated tablets or capsules to bypass the stomach.
Analytical Method Development: When developing a stability-indicating HPLC method for this compound or related drug products, the primary acidic degradant to monitor is 5-bromo-isothiazol-3-amine. The analytical method must be able to resolve the parent compound from this key degradant.
Storage and Handling: While stable under ambient conditions, stock solutions and reaction mixtures should be kept free of acidic contaminants to prevent unintended degradation over time.
By understanding these fundamental stability characteristics, researchers can make more informed decisions in the design, synthesis, and formulation of drug candidates containing this and similar chemical scaffolds.
References
RJ Wave. (2026). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs.
LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
Shaikh Abu Safwan Shahnawaz and Dr Anwar Shaikh. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), Volume 8, Issue 3, pp. 26-33.
Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
Separation Science. (2025). Analytical Techniques In Stability Testing.
Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality.
Benchchem. stability issues of 2-(1-Aminoethyl)thiazole-5-carboxylic acid in solution.
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry.
ResearchGate. Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions.
BenchChem. (2025). assessing the impact of the tert-butyl ester on reaction outcomes.
Hamad Elgazwy, A.-S. S. (2003). The chemistry of isothiazoles. Tetrahedron, 59, 7445–7463.
Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
Wikipedia. Isothiazole.
Medwin Publishers. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
BenchChem. (2025). An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals.
International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
DGRA. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and.
A Comparative Guide to In Vitro Assay Validation for Novel Compounds Derived from (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the validation of in vitro assays stands as a critical pillar, ensuring the reliability and reproducibility of da...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the validation of in vitro assays stands as a critical pillar, ensuring the reliability and reproducibility of data that informs go/no-go decisions for novel compounds. This guide provides a comprehensive framework for the in vitro assay validation of new chemical entities derived from (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester, a scaffold of interest due to the known biological activities of isothiazole derivatives, including their potential as anticancer agents.[1][2][3]
The isothiazole ring is a component of several biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer, antiviral, and antimicrobial properties.[1][4][5] Given this precedent, novel derivatives of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester warrant rigorous investigation. This guide will objectively compare and detail the validation of a foundational in vitro assay—the cytotoxicity assay—a crucial first step in characterizing the potential of these novel compounds.
The Imperative of Assay Validation in Drug Discovery
Before delving into specific protocols, it is essential to understand the rationale behind assay validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent validation to ensure that an analytical method is suitable for its intended purpose.[6][7][8][9][10] This process establishes the performance characteristics of an assay, providing confidence in the generated data. For novel compounds, this means accurately determining their biological activity and potential toxicity.
Choosing the Right In Vitro Assay: A Comparative Overview
The initial characterization of novel compounds often begins with a panel of in vitro assays to assess their general biological effects. The choice of assay depends on the predicted target and desired therapeutic application. Given the established anticancer potential of isothiazole derivatives, a cytotoxicity assay is a logical starting point.[11][12]
Assay Type
Principle
Advantages
Disadvantages
Relevance to Isothiazole Derivatives
Cytotoxicity Assays (e.g., MTT, MTS, LDH)
Measure cell viability, proliferation, or membrane integrity as an indicator of a compound's toxicity to cells.[11][13]
High-throughput, cost-effective, provide a general measure of biological activity.
Can be prone to interference from colored or reducing compounds, may not reveal the specific mechanism of cell death.[11]
Essential first-pass screening to identify compounds with potential anticancer activity.
Enzyme Inhibition Assays
Quantify the ability of a compound to inhibit the activity of a specific enzyme.[14][15][16][17]
Highly specific, can elucidate the mechanism of action, crucial for target-based drug discovery.
Requires a known enzyme target, may not capture off-target effects.
Relevant if a specific enzyme (e.g., a kinase) is hypothesized as a target for the isothiazole derivatives.
Receptor Binding Assays
Measure the affinity of a compound for a specific receptor.[18][19][20][21]
Determines direct interaction with a target, provides quantitative binding data (Kd, Ki).
Often requires radiolabeled ligands, can be complex to set up.
Applicable if the compounds are designed to target a specific cell surface or nuclear receptor.
For the purpose of this guide, we will focus on the validation of a widely used cytotoxicity assay, the MTS assay, as a primary screening tool for our novel (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester derivatives.
Experimental Workflow for In Vitro Assay Validation
The validation of an in vitro assay is a systematic process that involves several key steps. The following diagram illustrates a typical workflow for validating a cytotoxicity assay.
Caption: Simplified overview of apoptotic signaling pathways.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the in vitro assay validation for novel compounds derived from (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester. By following a structured validation process, researchers can ensure the generation of high-quality, reliable data that is essential for advancing promising compounds through the drug discovery pipeline. The successful validation of a cytotoxicity assay, as detailed here, provides a solid foundation for subsequent, more detailed mechanistic studies to elucidate the specific mode of action of these novel chemical entities.
References
What is an Inhibition Assay? - Blog - Biobide. Available at: [Link]
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Available at: [Link]
Cytotoxicity Assays – what your cells don't like - BMG Labtech. Available at: [Link]
Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. Available at: [Link]
Enzyme Inhibition Kit for Metabolic Studies - Creative Diagnostics. Available at: [Link]
Enzyme Inhibition Assessment Service - Creative Biolabs. Available at: [Link]
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]
Rapid detection of cytotoxicity of food additives and contaminants by a novel cytotoxicity test, menadione-catalyzed H2O2 production assay - PMC. Available at: [Link]
Enzyme Activity Assays - Amsbio. Available at: [Link]
Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications - Books.
Radioligand binding methods: practical guide and tips. Available at: [Link]
Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. Available at: [Link]
Regulatory Knowledge Guide for In Vitro Diagnostics | NIH's Seed. Available at: [Link]
Radioligand Binding Assay | Gifford Bioscience. Available at: [Link]
In vitro BE Studies – Inspectional approach - FDA. Available at: [Link]
Full article: Synthesis and Anticancer Activities of Some Thiazole Derivatives. Available at: [Link]
Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF. Available at: [Link]
Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. Available at: [Link]
Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - Frontiers. Available at: [Link]
Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization - Marin Biologic Laboratories. Available at: [Link]
Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. Available at: [Link]
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available at: [Link]
Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - Who we serve. Available at: [Link]
Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - Malaria World. Available at: [Link]
tert-butyl N-(5-bromo-4-methyl-1,3-thiazol-2-yl)carbamate - ChemBK. Available at: [Link]
Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate - MDPI. Available at: [Link]
Yield comparison of different synthetic routes to (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
Welcome to an in-depth analysis of the synthetic pathways leading to (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester, a key intermediate in the development of various pharmacologically active compounds. This gui...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to an in-depth analysis of the synthetic pathways leading to (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester, a key intermediate in the development of various pharmacologically active compounds. This guide is designed for researchers, scientists, and professionals in drug development, offering a critical evaluation of different synthetic strategies. We will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols and a transparent comparison of their efficiencies based on reported yields.
Introduction to (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
The isothiazole ring is a privileged scaffold in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The title compound, (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester, serves as a crucial building block for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies. The presence of the bromine atom at the 5-position provides a handle for further functionalization via cross-coupling reactions, while the Boc-protected amine at the 3-position allows for subsequent deprotection and amide bond formation. The efficiency and scalability of its synthesis are therefore of paramount importance.
This guide will compare two distinct synthetic approaches to this valuable intermediate, highlighting the key differences in their starting materials, reaction conditions, and overall yields.
Synthetic Route Comparison
A summary of the two primary synthetic routes identified in the literature is presented below. Both routes offer viable pathways to the target molecule, but they differ significantly in their starting materials and strategic approach.
Route 1: Synthesis from 3,5-Dibromoisothiazole via Buchwald-Hartwig Amination
This route employs a palladium-catalyzed C-N cross-coupling reaction, a powerful tool in modern organic synthesis, to introduce the carbamate group onto the isothiazole core. The choice of 3,5-dibromoisothiazole as the starting material is strategic, as the differential reactivity of the two bromine atoms can, in principle, be exploited. However, in this case, the focus is on achieving mono-amination.
Mechanistic Considerations
The Buchwald-Hartwig amination reaction proceeds through a catalytic cycle involving the palladium catalyst. The cycle is initiated by the oxidative addition of the aryl halide (3,5-dibromoisothiazole) to the Pd(0) complex. Subsequent coordination of the amine (tert-butyl carbamate) and deprotonation by the base (cesium carbonate) leads to the formation of a palladium-amido complex. Reductive elimination from this complex furnishes the desired C-N coupled product and regenerates the Pd(0) catalyst. The choice of a bulky phosphine ligand, such as Xantphos, is crucial for promoting the reductive elimination step and preventing side reactions.
Experimental Protocol
A detailed experimental procedure for this route is outlined below:
To a solution of 3,5-dibromoisothiazole (1.0 eq) in 1,4-dioxane are added tert-butyl carbamate (1.2 eq), cesium carbonate (2.0 eq), Xantphos (0.1 eq), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq).
The resulting mixture is degassed with nitrogen for 15 minutes.
The reaction vessel is sealed and heated to 100 °C for 16 hours.
After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
The residue is purified by column chromatography on silica gel to afford (5-bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester.
Caption: Synthetic scheme for Route 1.
Route 2: Synthesis from 3-Amino-5-bromoisothiazole via Boc Protection
This approach represents a more direct and arguably simpler method, provided that the starting material, 3-amino-5-bromoisothiazole, is readily available. The reaction involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, a standard and high-yielding transformation in organic synthesis.
Mechanistic Considerations
The protection of an amine with di-tert-butyl dicarbonate (Boc₂O) is a well-established and generally straightforward reaction. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O. A base, such as triethylamine, is typically added to neutralize the acidic byproduct, tert-butyloxycarbonic acid, and to act as a catalyst. The reaction is generally clean and proceeds with high efficiency.
Experimental Protocol
The following is a representative experimental procedure for the Boc protection of 3-amino-5-bromoisothiazole:
To a solution of 3-amino-5-bromoisothiazole (1.0 eq) in dichloromethane (DCM) is added triethylamine (1.5 eq).
The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM is added dropwise.
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (as monitored by TLC).
The reaction is quenched with water, and the organic layer is separated.
The aqueous layer is extracted with DCM.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified, if necessary, although this reaction often yields a product of high purity.
Caption: Synthetic scheme for Route 2.
Comparative Analysis and Conclusion
The choice between these two synthetic routes will likely depend on the availability and cost of the starting materials.
Route 1 offers a viable approach when 3,5-dibromoisothiazole is the more accessible precursor. However, this route involves more expensive reagents (palladium catalyst and phosphine ligand) and requires elevated temperatures and longer reaction times. The reported yield of around 65% is moderate and may necessitate more extensive purification.
Route 2 is clearly the more efficient and atom-economical choice, with a reported yield of approximately 98%. The reaction conditions are mild, and the reagents are common and relatively inexpensive. The primary consideration for this route is the availability of 3-amino-5-bromoisothiazole. If this starting material can be sourced or synthesized efficiently, Route 2 is the superior method for preparing (5-bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester.
References
Title: Preparation of isothiazole compounds as kinase inhibitors.
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester. As a specialized laboratory chemical, the absence of a specific Safet...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester. As a specialized laboratory chemical, the absence of a specific Safety Data Sheet (SDS) necessitates a disposal protocol derived from the fundamental principles of its constituent functional groups: a brominated isothiazole and a tert-butyl carbamate. This document is intended for researchers, scientists, and drug development professionals to ensure that disposal practices mitigate risks to personnel and the environment.
Hazard Assessment and Chemical Profile
A thorough understanding of the potential hazards associated with (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester is the foundation of its safe management. The hazard profile is a composite of the risks posed by its core structures.
Brominated Organic Compound : The presence of a bromine atom designates this compound as a halogenated organic waste. Such compounds are presumed to be hazardous and require specific disposal pathways to prevent the formation of toxic byproducts, such as hydrogen bromide, during decomposition.[1][2]
Isothiazole Core : The isothiazole ring is an aromatic heterocyclic system. While generally stable, isothiazole derivatives can decompose under thermal stress to release toxic fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx).[3][4][5] Certain related compounds, like isothiazolinones, are known to be sensitive to thermal and pH changes.[6]
tert-Butyl Carbamate (Boc-group) : Carbamates as a class of compounds can exhibit toxicity, with some being known or suspected carcinogens.[7][8] They can also be incompatible with strong acids, bases, and oxidizing agents.[7] The tert-butoxycarbonyl (Boc) protecting group is designed to be labile under acidic conditions, which is a key consideration for segregation and handling.[9]
Based on this analysis, (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester must be treated as hazardous chemical waste, falling under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10] It must not be disposed of in regular trash or flushed down the drain.[10]
Table 1: Summary of Hazard Profile and Handling Requirements
Feature
Associated Hazard
Required Handling and Disposal Considerations
Physical State
Solid
Handle as a powder, minimizing dust generation.
Bromine Atom
Halogenated Organic
Segregate as "Halogenated Organic Waste."[1] Incineration with a scrubber is the preferred disposal method.[2]
Isothiazole Ring
Potential for toxic decomposition products (NOx, SOx).
Avoid high temperatures during storage. Ensure proper ventilation during handling.
Carbamate Group
Potential toxicity and incompatibility with acids/bases.
Store away from strong acids, bases, and oxidizing agents.[7]
Regulatory
EPA Hazardous Waste
Disposal must be managed through a licensed hazardous waste facility.[10]
Personal Protective Equipment (PPE) and Safety Measures
Adherence to proper PPE protocols is non-negotiable when handling this compound. The following PPE is mandatory to prevent exposure:
Eye Protection : Chemical safety goggles or a face shield.
Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.[11]
Body Protection : A laboratory coat must be worn. For handling larger quantities, a chemical-resistant apron is recommended.[7]
Respiratory Protection : All handling of the solid compound and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or potential vapors.[7]
Step-by-Step Disposal Protocol
The disposal of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester must be systematic and compliant with institutional and national regulations.
Step 1: Waste Segregation and Collection
Primary Waste : The pure or unreacted (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester must be collected in a designated hazardous waste container.
Contaminated Materials : Any materials that have come into contact with the compound, such as weighing paper, pipette tips, gloves, and contaminated glassware, must also be disposed of as hazardous waste in the same container.[7]
Solvent Waste : If the compound is dissolved in a solvent for a reaction, the resulting solution should be collected as "Halogenated Organic Liquid Waste." Do not mix with non-halogenated solvent waste.[12]
Step 2: Containerization and Labeling
Container Selection : Use a high-density polyethylene (HDPE) or other chemically compatible container that can be securely sealed.[7] For liquid waste, glass bottles are also common, but plastic is often preferred to minimize breakage risk.[10]
Labeling : The waste container must be clearly and accurately labeled. The label must include:
Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage area.
Ensure the storage area is cool, dry, and well-ventilated, away from direct sunlight and heat sources.[1]
Crucially, store this waste away from incompatible materials, particularly strong acids, bases, and oxidizing agents, to prevent unintended reactions.[1][7]
Step 4: Final Disposal
The final disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[10][13]
The recommended method of destruction for halogenated organic compounds is high-temperature incineration in a facility equipped with an afterburner and a scrubber to neutralize acidic gases like hydrogen bromide.[2][14]
Complete all required hazardous waste manifest forms provided by your EHS office to ensure "cradle-to-grave" tracking in compliance with EPA regulations.[15]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
Evacuate and Secure : If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.
Communicate : Inform your laboratory supervisor and EHS office immediately.
Don Appropriate PPE : Before attempting any cleanup, ensure you are wearing the full PPE detailed in Section 2.
Cleanup of Small Solid Spills :
Gently cover the spilled solid with an inert absorbent material such as sand, vermiculite, or a commercial sorbent to prevent the powder from becoming airborne.[7][16]
Carefully sweep the mixture into a designated hazardous waste container.[11]
Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and dispose of the cloth as hazardous waste.[7]
Cleanup of Liquid Spills (if dissolved in solvent) :
Contain the spill using absorbent pads or booms.
Absorb the liquid with vermiculite, sand, or another suitable absorbent material.
Collect the absorbed material into a hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester and associated waste.
Caption: Disposal workflow for (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester.
References
Environmental Health and Safety, University of Tennessee, Knoxville. How to Dispose of Chemical Waste. [Link]
ACTenviro. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
Kaur, N., et al. (2022). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry. [Link]
Health and Safety Executive (HSE). Need to dispose chemicals. (2023). [Link]
Darnell, A.J. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]
Ideal Response. What is bromine and what are the safe disposal and recycling methods?. (2025). [Link]
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Personal protective equipment for handling (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester
Standard Operating Procedure & Safety Guide: Handling (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester Welcome to the definitive handling and operational guide for (5-Bromo-isothiazol-3-yl)-carbamic acid tert-but...
Welcome to the definitive handling and operational guide for (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester (also known as tert-butyl (5-bromoisothiazol-3-yl)carbamate). As a Senior Application Scientist in medicinal chemistry and drug development, I frequently observe laboratories underestimating the risks associated with halogenated heteroaromatic building blocks.
This compound is a highly valuable intermediate, often utilized as a bioisostere in the synthesis of kinase inhibitors and receptor antagonists. However, the exact structural features that make it biologically relevant—its lipophilicity and electrophilic reactivity—also dictate the need for stringent, self-validating safety protocols.
Mechanistic Hazard Assessment (The "Why" Behind the Risk)
Before donning Personal Protective Equipment (PPE), a rigorous safety culture requires us to understand the chemical causality of the risk. OSHA mandates that employers assess workplace hazards to select appropriate PPE based on specific chemical properties [1].
Dermal Penetration & Lipophilicity: The tert-butyloxycarbonyl (Boc) protecting group significantly increases the compound's partition coefficient (LogP). This high lipophilicity enhances the molecule's ability to cross the stratum corneum (the outer layer of skin), acting as a carrier for the toxic pharmacophore.
Electrophilic Toxicity & Sensitization: The bromine atom on the electron-deficient isothiazole ring creates a highly active site for nucleophilic aromatic substitution (SNAr). In a biological context, this allows the compound to covalently bind with nucleophilic residues on skin proteins. It acts as a potent hapten, carrying a high risk of severe allergic contact dermatitis and permanent sensitization.
Decomposition & Pressurization Hazards: When subjected to strong acids (e.g., Trifluoroacetic acid or HCl) for Boc-deprotection, the ester cleaves to release equimolar amounts of isobutylene gas and carbon dioxide. In a sealed reaction vessel, this rapid gas evolution presents a critical explosion and pressurization hazard.
Personal Protective Equipment (PPE) Specifications
To mitigate the hazards outlined above, standard laboratory attire is insufficient. The following quantitative and qualitative PPE matrix must be strictly adhered to.
Nitrile provides excellent resistance to lipophilic solids. Double gloving prevents breakthrough if the outer glove is compromised by reaction solvents (e.g., DCM, DMF).
Eye Protection
ANSI Z87.1 tight-fitting safety goggles
Prevents fine, highly sensitizing particulate dust from entering the ocular mucosa during weighing and transfer.
Body Protection
Flame-Resistant (FR) Nomex Lab Coat with knit cuffs
Knit cuffs prevent static particulate accumulation on the forearms. FR material mitigates risks during exothermic Boc-deprotections.
Respiratory
N95 or P100 Particulate Respirator
Required only if a spill occurs outside of engineering controls. Mitigates the inhalation of aerosolized hapten powders.
Operational Workflow: Step-by-Step Methodologies
Phase 1: Preparation and Weighing
Environmental Control: Conduct all handling inside a certified Class II chemical fume hood. Verify the hood monitor displays a face velocity of at least 80–100 feet per minute (fpm) before opening the chemical container.
Static Mitigation: (5-Bromo-isothiazol-3-yl)-carbamic acid tert-butyl ester is typically a dry powder. Use an anti-static zeroing gun (e.g., Zerostat) on your weighing spatula and weigh paper. Causality: This prevents the electrostatic repulsion that causes highly sensitizing powders to aerosolize into your breathing zone.
Transfer: Use a V-shaped anti-static spatula. Weigh the material directly into a pre-tared, sealable reaction vial rather than an open weigh boat to minimize exposure during transport to the reaction block.
Vessel Venting: If performing a Boc-deprotection using Trifluoroacetic acid (TFA) in Dichloromethane (DCM), equip the reaction flask with a mineral oil bubbler or a vented septum (e.g., a needle open to the fume hood atmosphere).
Thermal Control: Cool the reaction vessel containing the substrate to 0°C using an ice bath prior to the dropwise addition of the acid. Causality: Cooling controls the exothermic release of CO2 and isobutylene gas, preventing solvent bumping and vessel rupture.
Spill Mitigation & Halogenated Waste Disposal Plan
The National Research Council's Prudent Practices in the Laboratory mandates the strict segregation of halogenated waste to prevent environmental contamination, facility fires, and toxic gas generation [3].
Spill Response Protocol
Isolate: Immediately lower the fume hood sash. If the spill is on the floor, isolate the area. Do not sweep dry powder , as this will aerosolize the sensitizer.
Suppress: Cover the spilled powder with damp absorbent pads. Use a low-volatility solvent like isopropanol or water to wet the pads, suppressing dust generation.
Collect: Use non-sparking, disposable scoops to collect the wetted mass. Place it into a compatible, sealable hazardous waste container.
Disposal Plan (Halogenated Waste)
Because of the covalently bound bromine atom, this compound—and any organic solvents it is dissolved in—MUST be classified as Halogenated Organic Waste under EPA guidelines [2].
Segregation: Never mix this waste with non-halogenated streams (e.g., acetone, ethanol). Mixing halogenated heterocycles with incompatible solvents or bases can lead to highly exothermic, pressure-generating side reactions.
Labeling: Label the primary waste carboy explicitly with: "Halogenated Organic Waste: Contains Brominated Heterocycles and Boc-derivatives."
Storage: Store the waste carboy in a secondary containment tray within a ventilated flammable storage cabinet until collection by Environmental Health and Safety (EHS).
Workflow Visualization
The following diagram maps the logical progression of handling this compound, emphasizing the critical divergence in the waste stream.
Workflow for the safe handling, reaction, and disposal of brominated isothiazole derivatives.
References
Title: 29 CFR 1910.132 - Personal Protective Equipment General Requirements
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link]
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Research Council / National Academies Press
URL: [Link]
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